molecular formula C6H10N4O2 B1675546 Linsidomine CAS No. 33876-97-0

Linsidomine

Cat. No.: B1675546
CAS No.: 33876-97-0
M. Wt: 170.17 g/mol
InChI Key: FKDHHVKWGRFRTG-UHFFFAOYSA-N
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Description

Linsidomine, also known chemically as 3-morpholinosydnonimine or SIN-1, is a vasodilator and the active metabolite of the antianginal drug molsidomine . This compound is a critical pharmacological tool in biomedical research due to its ability to release Nitric Oxide (NO) non-enzymatically from endothelial cells . Its core research value lies in its mechanism of action: upon metabolic conversion, this compound decomposes to release NO, which then activates the enzyme guanylate cyclase in smooth muscle cells . This activation catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), leading to increased intracellular cGMP levels . The rise in cGMP activates protein kinase G (PKG), triggering a cascade that reduces intracellular calcium concentrations, resulting in the relaxation of vascular smooth muscle and vasodilation . Beyond its vasodilatory effects, this compound exhibits significant antiplatelet properties by increasing cGMP within platelets, thereby suppressing their activation and adhesion, which is valuable for studying thrombotic events . Researchers utilize this compound in studies of myocardial ischemia-reperfusion, where it has been shown to decrease myocardial necrosis and reperfusion-induced endothelial dysfunction in model systems . It has also been investigated for its effects in penile erection and is noted for not appearing to be associated with priapism . Furthermore, as a peroxynitrite-generating compound, this compound is used in neuroscience research to model oxidative stress and study its neurotoxic role in the pathogenesis of neurodegenerative diseases . With a molecular formula of C6H10N4O2 and an average molecular weight of 170.172 g·mol⁻¹, it is often used in its hydrochloride salt form (CAS 16142-27-1) for experimental work . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
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InChI

InChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDHHVKWGRFRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1[N+]2=CC(=N)O[N-]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16142-27-1 (mono-hydrochloride)
Record name Linsidomine [INN]
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DSSTOX Substance ID

DTXSID501026026
Record name 3-Morpholinosydnone imine
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Molecular Weight

170.17 g/mol
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CAS No.

33876-97-0
Record name Linsidomine
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Record name Linsidomine [INN]
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Record name Linsidomine
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Record name LINSIDOMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Linsidomine in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linsidomine (3-morpholinosydnonimine, SIN-1) is a potent vasodilator and the principal active metabolite of the antianginal prodrug Molsidomine.[1][2] Its pharmacological action is centered on its ability to function as a nitric oxide (NO) donor, initiating a well-defined signaling cascade within vascular smooth muscle cells (VSMCs).[1][3][4] This guide provides a detailed examination of the molecular mechanism of this compound, from its metabolic activation to the downstream signaling events culminating in vasodilation. It includes summaries of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the key pathways and workflows involved.

Core Mechanism of Action: The Nitric Oxide-cGMP Pathway

The vasodilatory effect of this compound is not direct but is mediated through its biotransformation and subsequent release of nitric oxide, which acts as the primary signaling molecule. The process can be dissected into a four-step cascade.

Step 1: Biotransformation and Nitric Oxide Release

This compound (SIN-1) itself is a relatively stable compound that undergoes a pH-dependent, non-enzymatic conversion to its unstable, open-ring form, SIN-1A.[2][5][6] The crucial step in its mechanism is the subsequent decomposition of SIN-1A to release nitric oxide (NO).[1][3] This release is an oxidative process, requiring the presence of molecular oxygen or other electron acceptors like ferricytochrome c.[5][6] In this reaction, SIN-1A is oxidized, leading to the formation of NO and the inactive metabolite SIN-1C.[4][5] While this compound is often used as a source of NO, it's important to note that under certain in vitro conditions, its decay can also generate superoxide (O₂⁻), which can react with NO to form peroxynitrite.[5] However, in biological systems with various electron acceptors, it behaves primarily as an NO donor.[5]

Step 2: Activation of Soluble Guanylate Cyclase (sGC)

Once liberated, nitric oxide is a small, lipophilic molecule that rapidly diffuses from its site of generation across cell membranes into the underlying vascular smooth muscle cells.[1][3] Inside the VSMC, NO binds to its primary receptor, the enzyme soluble guanylate cyclase (sGC).[1][3][7] This binding, which occurs at the ferrous heme moiety of the sGC β subunit, induces a conformational change that activates the enzyme.[7]

Step 3: Synthesis of Cyclic Guanosine Monophosphate (cGMP)

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP).[1][3][7] The resulting elevation of intracellular cGMP levels is the central and pivotal event that translates the initial NO signal into a physiological response within the VSMC.[2][3]

Step 4: cGMP-Mediated Signaling and Vasodilation

The increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG).[3][8] Activated PKG phosphorylates multiple downstream protein targets, orchestrating a concerted effort to reduce the concentration of cytosolic calcium (Ca²⁺), the key trigger for muscle contraction.[3] Key mechanisms include:

  • Inhibition of Ca²⁺ Release: PKG can inhibit phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP3), a molecule essential for releasing Ca²⁺ from intracellular stores like the sarcoplasmic reticulum.[3]

  • Promotion of Ca²⁺ Efflux: PKG promotes the opening of calcium-activated potassium channels, leading to membrane hyperpolarization. This change in membrane potential makes it more difficult for voltage-gated Ca²⁺ channels to open, thereby reducing Ca²⁺ influx from the extracellular space.[3]

The net effect of these actions is a significant decrease in intracellular Ca²⁺ levels, which prevents the activation of myosin light-chain kinase. This leads to the dephosphorylation of myosin light chains, causing the vascular smooth muscle to relax, the blood vessel to widen (vasodilation), and vascular resistance to decrease.[1][3]

Linsidomine_Mechanism cluster_extracellular Extracellular Space / Biotransformation cluster_vsmc Vascular Smooth Muscle Cell (VSMC) This compound This compound (SIN-1) SIN1A SIN-1A (Active Intermediate) This compound->SIN1A Spontaneous Conversion NO Nitric Oxide (NO) SIN1A->NO SIN1C SIN-1C (Inactive) SIN1A->SIN1C sGC_inactive sGC (Inactive) NO->sGC_inactive Diffusion Oxygen O₂ / Electron Acceptors Oxygen->SIN1A Oxidative Decomposition sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active PKG_inactive PKG (Inactive) cGMP->PKG_inactive Binds & Activates PKG_active PKG (Active) PKG_inactive->PKG_active Ca_reduction PKG_active->Ca_reduction Phosphorylation of downstream targets Relaxation Vasodilation Ca_reduction->Relaxation

Caption: Signaling pathway of this compound in vascular smooth muscle.

Quantitative Data Summary

While specific preclinical dose-response data for this compound in isolated vascular tissues is sparse in the provided literature, studies typically quantify vasodilator potency using parameters like EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect). The following table illustrates the typical structure for presenting such data from vascular reactivity experiments. In clinical studies for erectile dysfunction, intracavernous injections of 1 mg of this compound were shown to induce erections sufficient for intercourse in 69% of patients.[9]

ParameterDescriptionTypical Value Range (Hypothetical)
Vessel Type The specific artery used for the ex vivo assay (e.g., rat aorta, porcine coronary).N/A
Pre-contraction Agent The vasoconstrictor used to induce initial tone (e.g., Phenylephrine, KCl).N/A
EC₅₀ (M) The molar concentration of this compound that produces 50% of the maximal relaxation response.10⁻⁸ to 10⁻⁶ M
Eₘₐₓ (% Relaxation) The maximum percentage of relaxation achieved relative to the pre-contracted tone.80 - 100%
pD₂ The negative logarithm of the EC₅₀ value, used as an index of drug potency.6.0 - 8.0

Key Experimental Protocols

The investigation of this compound's action on vascular smooth muscle relies on established methodologies, primarily ex vivo vascular reactivity studies and biochemical assays for cGMP.

Protocol: Ex Vivo Vascular Reactivity Assessment (Aortic Ring Assay)

This protocol is a standard method for evaluating the direct effect of vasoactive compounds on blood vessels.[10][11]

1. Tissue Preparation:

  • Humanely euthanize the experimental animal (e.g., male New Zealand white rabbit).[10]

  • Carefully dissect the thoracic aorta and immediately place it in cold Krebs-Henseleit Solution (KHS).[10] The KHS composition is typically (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.1.[10]

  • Under a dissecting microscope, remove excess adipose and connective tissue.[10][12]

  • Cut the cleaned aorta into rings of approximately 3-5 mm in length.[10] For studies investigating the role of the endothelium, it can be removed by gently rubbing the intimal surface with a small wire or wooden stick.[10]

2. Isometric Tension Recording:

  • Mount each aortic ring between two L-shaped stainless steel hooks within a 10 mL jacketed organ bath containing KHS.[10]

  • Maintain the bath at 37°C and continuously bubble it with carbogen gas (95% O₂ / 5% CO₂).[10]

  • Connect the upper hook to an isometric force transducer linked to a data acquisition system.[10]

  • Apply a resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.[10]

3. Experimental Procedure:

  • Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[10]

  • After washout and return to baseline, induce a stable, submaximal contraction using a vasoconstrictor such as Phenylephrine (e.g., 1 µM).[10]

  • Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., half-log increments).[10]

  • Record the relaxation response at each concentration. The relaxation is typically expressed as a percentage decrease from the pre-induced contraction.[10]

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Data Acquisition cluster_analysis Data Analysis Dissect 1. Dissect Thoracic Aorta Clean 2. Clean Connective Tissue Dissect->Clean Cut 3. Cut into 3-5 mm Rings Clean->Cut Mount 4. Mount Ring in Organ Bath (37°C KHS, 95% O₂/5% CO₂) Cut->Mount Tension 5. Apply Resting Tension (1.5-2.0 g) Mount->Tension Equilibrate 6. Equilibrate (60-90 min) Tension->Equilibrate Contract 7. Induce Submaximal Contraction (e.g., Phenylephrine) Equilibrate->Contract AddDrug 8. Add this compound (Cumulative Concentrations) Contract->AddDrug Record 9. Record Isometric Relaxation AddDrug->Record Curve 10. Generate Concentration-Response Curve Record->Curve Params 11. Calculate EC₅₀ and Eₘₐₓ Curve->Params

Caption: Standard experimental workflow for an ex vivo aortic ring assay.
Protocol: Measurement of Intracellular cGMP Levels

Quantifying the change in cGMP concentration is essential to confirm that this compound acts via the canonical NO-sGC pathway.

1. Sample Preparation:

  • Vascular tissue (e.g., aortic rings) is prepared and incubated under the same conditions as the reactivity assay.

  • Tissues are exposed to this compound or a vehicle control for a specified period.

  • The reaction is stopped, and the tissues are snap-frozen in liquid nitrogen to prevent cGMP degradation by phosphodiesterases.

  • The frozen tissue is then homogenized in an appropriate buffer (e.g., trichloroacetic acid) to extract cyclic nucleotides.

2. Quantification Methods:

  • Immunoassays (ELISA/RIA): Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are common, antibody-based methods.[7][13] They measure the total amount of cGMP in the tissue homogenate, providing a robust measure of cGMP accumulation.[7]

  • FRET-Based Biosensors: For real-time analysis in living cells, Förster Resonance Energy Transfer (FRET) biosensors can be used.[14] These genetically encoded sensors change their fluorescence properties upon binding to cGMP, allowing for dynamic measurement of cGMP concentrations with high spatial and temporal resolution within individual cells.[14]

Conclusion

The mechanism of action of this compound in vascular smooth muscle is a well-characterized example of NO-mediated signal transduction. Through its non-enzymatic, oxidative release of nitric oxide, this compound potently activates the sGC-cGMP-PKG signaling cascade. This leads to a reduction in intracellular calcium and subsequent smooth muscle relaxation. The methodologies outlined in this guide, particularly ex vivo organ bath experiments and cGMP quantification, remain the cornerstone for evaluating the pharmacological profile of this compound and other nitrovasodilators in drug discovery and development.

References

The Metabolic Activation of Molsidomine: A Technical Guide to the Linsidomine (SIN-1) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of Molsidomine to its active metabolite, Linsidomine (SIN-1). Molsidomine is a prodrug that exerts its vasodilatory effects through the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. Understanding the nuances of its metabolic activation is paramount for research and development in this area.

The Metabolic Conversion Cascade

Molsidomine itself is pharmacologically inactive and requires bioactivation, primarily in the liver. The metabolic cascade involves an initial enzymatic hydrolysis followed by a spontaneous, non-enzymatic decomposition to release nitric oxide.

The key steps in this pathway are:

  • Enzymatic Hydrolysis: Molsidomine is hydrolyzed by hepatic esterases to its primary active metabolite, this compound (SIN-1). This reaction involves the cleavage of the ethoxycarbonyl group from the Molsidomine molecule. While the specific human carboxylesterase isoforms have not been definitively identified for Molsidomine, based on the substrate specificity of these enzymes, it is plausible that both hCE1 and hCE2, present in the liver, are involved in this hydrolysis.

  • Spontaneous Decomposition: this compound (SIN-1) is an unstable intermediate that, at physiological pH, spontaneously rearranges and decomposes to form the highly labile intermediate, SIN-1A.

  • Nitric Oxide Release: SIN-1A subsequently decomposes to release nitric oxide (NO), the ultimate effector molecule responsible for the pharmacological activity of Molsidomine.

This metabolic activation pathway is unique in that the final, crucial step of NO release is non-enzymatic, which may contribute to the lower incidence of tolerance development compared to traditional organic nitrates.

Quantitative Pharmacokinetic Data

The pharmacokinetics of Molsidomine and its active metabolite this compound have been characterized in various populations. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Molsidomine in Healthy Volunteers

ParameterValueReference
Bioavailability44 - 59%[1]
Time to Peak Plasma Concentration (tmax)1 - 2 hours[1]
Elimination Half-life (t1/2)1.2 ± 0.2 hours[2]
Apparent Plasma Clearance (CL/F)590 ± 73 ml h-1 kg-1[2]
Protein Binding3 - 11%[1]

Table 2: Pharmacokinetic Parameters of this compound (SIN-1) in Healthy Volunteers

ParameterValueReference
Elimination Half-life (t1/2)1.0 ± 0.19 hours[2]
AUC Ratio (this compound/Molsidomine) x 10023.5 ± 3.4[2]

Table 3: Comparative Pharmacokinetics in Special Populations (vs. Healthy Volunteers)

PopulationParameterMolsidomineThis compound (SIN-1)Reference
Elderly Elimination Half-life (t1/2)1.9 ± 0.2 h1.8 ± 0.2 h[3]
Plasma Clearance (CL/F)15.1 ± 3.2 l.h-1-[3]
AUC Increasex 3.4x 1.6[3]
Liver Cirrhosis Elimination Half-life (t1/2)13.1 ± 10.0 h7.5 ± 5.4 h[2]
Apparent Plasma Clearance (CL/F)39.8 ± 31.9 ml h-1 kg-1-[2]
AUC Ratio (this compound/Molsidomine) x 1004.5 ± 6.1-[2]

Experimental Protocols

The study of Molsidomine metabolism often involves in vitro assays using liver fractions and subsequent analysis by high-performance liquid chromatography (HPLC).

In Vitro Metabolism of Molsidomine using Human Liver Microsomes

Objective: To determine the rate of metabolic conversion of Molsidomine to this compound by human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • Molsidomine

  • This compound (SIN-1) standard

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV or MS detector

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (typically 0.5-1.0 mg/mL protein concentration), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add Molsidomine (at various concentrations to determine kinetic parameters) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Analyze the samples using a reverse-phase HPLC method with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) to separate Molsidomine and this compound. Detection can be performed using a UV detector (at a wavelength determined by the absorbance maxima of the compounds) or a mass spectrometer for enhanced sensitivity and specificity.

  • Quantification: Quantify the concentrations of Molsidomine and this compound by comparing the peak areas to a standard curve generated with known concentrations of the analytes.

Visualizing the Pathways

Molsidomine to this compound (SIN-1) Metabolic Pathway

Molsidomine_Metabolism cluster_liver Liver (Hepatic Esterases) Molsidomine Molsidomine (Prodrug) SIN1 This compound (SIN-1) (Active Metabolite) Molsidomine->SIN1 Enzymatic Hydrolysis SIN1A SIN-1A (Unstable Intermediate) SIN1->SIN1A Spontaneous Decomposition NO Nitric Oxide (NO) SIN1A->NO Spontaneous Decomposition

Caption: The metabolic activation pathway of Molsidomine to this compound and subsequent nitric oxide release.

Nitric Oxide Signaling Pathway

NO_Signaling NO Nitric Oxide (from SIN-1A) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: The downstream signaling cascade initiated by nitric oxide, leading to vasodilation.

This technical guide provides a foundational understanding of the metabolic pathway of Molsidomine to this compound. For professionals in drug development and research, a thorough grasp of these mechanisms is essential for the design of novel therapeutic agents and the optimization of existing treatment regimens. Further research into the specific carboxylesterase isoforms involved and the potential for drug-drug interactions at the metabolic level will continue to refine our understanding of this important class of cardiovascular drugs.

References

Linsidomine as a Nitric Oxide Donor: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine (3-morpholinosydnonimine, SIN-1), the active metabolite of the antianginal prodrug molsidomine, is a potent vasodilator that exerts its pharmacological effects through the non-enzymatic release of nitric oxide (NO). This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound. It details the chemical synthesis, the pathway of NO release, and the subsequent activation of the soluble guanylate cyclase (sGC) signaling cascade. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of this compound's properties, and includes visualizations of critical pathways and workflows to support researchers and professionals in the field of drug development.

Discovery and History

The story of this compound is intrinsically linked to the development of sydnonimines, a class of mesoionic compounds, for cardiovascular therapy.

  • 1957: The first synthesis of sydnonimines was reported.[1]

  • 1969: this compound (SIN-1) was first synthesized by K. Masuda, Y. Imashiro, and T. Kaneko.[2][3]

  • 1970s: Molsidomine, a prodrug of this compound, was developed and introduced as a vasodilating drug for the treatment of angina pectoris.[1]

  • Early Research: Initial studies on SIN-1 revealed that its alkaline decomposition yielded a derivative, SIN-1C, which was associated with a hypotensive effect in animals.[1] This led to the recognition of molsidomine as an effective prodrug with favorable biodistribution.

The development of molsidomine and the subsequent characterization of this compound as its active, NO-releasing metabolite marked a significant advancement in the understanding and therapeutic application of exogenous nitric oxide donors.

Chemical Properties and Synthesis

This compound is a member of the morpholine class of organic compounds.[4] It is the active metabolite of molsidomine.[5]

Synthesis of this compound (SIN-1) Hydrochloride:

A common synthetic route to this compound hydrochloride involves a multi-step process starting from N-aminomorpholine.[4]

  • Formation of the Aminonitrile: N-aminomorpholine is reacted with sodium formaldehyde bisulfite.[4]

  • Cyanation: The resulting intermediate is treated with potassium cyanide to yield the corresponding nitrile compound.[4]

  • Nitrosation: The nitrile is then nitrosated to form a nitrosohydrazine intermediate.[4]

  • Cyclization: Finally, acidic cyclization of the nitrosohydrazine yields this compound hydrochloride.[4]

Mechanism of Action: Nitric Oxide Donation

This compound's primary pharmacological action is the spontaneous, non-enzymatic release of nitric oxide.[5]

3.1. Conversion from Molsidomine (Prodrug)

When administered as molsidomine, the prodrug undergoes hepatic metabolism to form this compound (SIN-1).[5]

3.2. Spontaneous Release of Nitric Oxide from this compound (SIN-1)

The release of NO from this compound is a multi-step process that is dependent on oxygen and other oxidizing agents.[6][7]

  • Hydroxyl Ion-Dependent Conversion: At neutral pH, this compound (SIN-1) undergoes a hydroxyl ion-dependent conversion to its open-ring tautomer, SIN-1A.[6][7]

  • Oxidation and NO Formation: SIN-1A is labile in the presence of oxygen and other oxidizing agents (e.g., potassium hexacyanoferrate, cupric sulfate).[6][7] This oxidative process leads to the formation of NO and the inactive metabolite SIN-1C.[6][7] Under anaerobic conditions, SIN-1A is stable.[6][7]

Molsidomine Molsidomine This compound This compound (SIN-1) Molsidomine->this compound Hepatic Metabolism SIN1A SIN-1A (Open-Ring Tautomer) This compound->SIN1A Hydroxyl Ion-Dependent Conversion (pH 7.4) NO Nitric Oxide (NO) SIN1A->NO Oxidation (O2, etc.) SIN1C SIN-1C (Inactive Metabolite) SIN1A->SIN1C

Figure 1: Metabolic conversion of Molsidomine to this compound and subsequent nitric oxide release.

Signaling Pathway: Activation of Soluble Guanylate Cyclase

The nitric oxide released from this compound activates the soluble guanylate cyclase (sGC) signaling pathway, which is central to its vasodilatory effects.

  • sGC Activation: NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[5][8]

  • cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][8]

  • Vasodilation: Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.[5]

cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell This compound This compound (SIN-1) NO Nitric Oxide (NO) This compound->NO Spontaneous Release sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Binds sGC_active sGC (active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Smooth Muscle Relaxation (Vasodilation) PKG->Vasodilation Leads to

Figure 2: this compound-induced nitric oxide signaling pathway in vascular smooth muscle cells.

Quantitative Data

Pharmacokinetic Parameters of this compound in Humans

The following table summarizes key pharmacokinetic parameters of this compound (SIN-1) from various studies in human subjects.

ParameterValuePatient PopulationReference
Elimination Half-Life (t½) 12 - 20 minPatients with renal insufficiency[9]
1.0 ± 0.19 hHealthy volunteers[6]
7.5 ± 5.4 hPatients with alcoholic cirrhosis[6]
1.0 ± 0.08 hYoung healthy volunteers (25.5 ± 0.6 years)[10]
1.8 ± 0.2 hElderly healthy volunteers (81.1 ± 3.1 years)[10]
1 - 2 hGeneral population (from Molsidomine administration)[11]
Terminal Phase Half-Life (t½ of SIN-1C) 1.5 ± 0.5 hPatients with renal insufficiency[9]
Time to Peak Plasma Concentration (tmax) (from Molsidomine) 1 - 2 hGeneral population[11]
Apparent Plasma Clearance (CL/F) of Molsidomine 590 ± 73 ml h⁻¹ kg⁻¹Healthy volunteers[6]
39.8 ± 31.9 ml h⁻¹ kg⁻¹Patients with alcoholic cirrhosis[6]
Plasma Clearance of Molsidomine 41.8 ± 2.5 l.h⁻¹Young healthy volunteers[10]
15.1 ± 3.2 l.h⁻¹Elderly healthy volunteers[10]
Renal Excretion (fe) of total SIN-1C 5.8 ± 5.1% of doseNormal kidney function[9]
0.8 ± 0.8% of doseRenal insufficiency[9]
In Vitro sGC Activation
ParameterValueConditionsReference
Apparent Michaelis Constant (Km) for NO ~23 nMIn vivo model[3]

Experimental Protocols

Quantification of Nitric Oxide Release using the Griess Assay

This protocol describes the indirect measurement of NO released from this compound by quantifying its stable breakdown product, nitrite (NO₂⁻).

Materials:

  • This compound (SIN-1)

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

  • Sodium nitrite standard solution (100 µM stock)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

  • Cell culture medium or appropriate buffer

Procedure:

  • Prepare Nitrite Standards: Create a serial dilution of the sodium nitrite stock solution in the same medium/buffer as the samples to generate a standard curve (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM).[4]

  • Sample Preparation: Incubate cells or a cell-free system with the desired concentrations of this compound for the specified time.

  • Sample Collection: Collect 50 µL of the supernatant or solution from each well and transfer to a new 96-well plate.[4]

  • Griess Reaction:

    • Add 50 µL of each nitrite standard to designated wells.[4]

    • Add 50 µL of Griess Reagent A to all sample and standard wells.[4]

    • Incubate for 5-10 minutes at room temperature, protected from light.[4]

    • Add 50 µL of Griess Reagent B to all wells.[4]

    • Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.[4]

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.[4]

  • Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve of absorbance versus nitrite concentration and determine the nitrite concentration in the samples by interpolation.[4]

Measurement of cGMP Production in Cell Lysates

This protocol outlines a general procedure for measuring intracellular cGMP levels in response to this compound treatment using a commercially available cGMP enzyme immunoassay (EIA) kit.

Materials:

  • This compound (SIN-1)

  • Cultured cells (e.g., vascular smooth muscle cells)

  • Cell lysis buffer

  • Commercial cGMP EIA kit

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and grow to desired confluency. Treat cells with various concentrations of this compound for the desired time periods.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the EIA kit manufacturer's instructions. This typically involves adding a lysis buffer and scraping the cells.

  • Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. The supernatant contains the intracellular cGMP.

  • cGMP Immunoassay: Perform the cGMP EIA according to the kit's protocol. This generally involves the incubation of samples and standards in antibody-coated wells, followed by the addition of a cGMP-enzyme conjugate and a substrate for colorimetric or chemiluminescent detection.

  • Data Analysis: Generate a standard curve from the provided cGMP standards. Calculate the cGMP concentration in the samples based on the standard curve. Normalize the cGMP concentration to the protein concentration of the cell lysate.

In Vitro Vasodilation Assay using Isolated Aortic Rings

This protocol describes a classic organ bath experiment to assess the vasodilatory effect of this compound on isolated arterial tissue.

Materials:

  • This compound (SIN-1)

  • Isolated rat thoracic aorta

  • Krebs-Ringer bicarbonate solution

  • Phenylephrine (or other vasoconstrictor)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the aortic rings in the organ baths filled with Krebs-Ringer solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with washes every 15-20 minutes.

  • Pre-contraction: Induce a stable contraction in the aortic rings by adding a vasoconstrictor, such as phenylephrine (e.g., 1 µM).

  • This compound Treatment: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath and record the relaxation response.

  • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine. Plot a concentration-response curve to determine the EC₅₀ of this compound.

cluster_setup Experimental Setup cluster_procedure Experimental Procedure Aorta Isolated Aortic Ring OrganBath Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) Aorta->OrganBath Mounted in Transducer Isometric Force Transducer OrganBath->Transducer Connected to DataAcquisition Data Acquisition System Transducer->DataAcquisition Sends Signal to Relaxation Measurement of Relaxation DataAcquisition->Relaxation Equilibration Equilibration (60-90 min) Precontraction Pre-contraction (e.g., Phenylephrine) Equilibration->Precontraction LinsidomineAddition Cumulative Addition of this compound Precontraction->LinsidomineAddition LinsidomineAddition->Relaxation

Figure 3: Workflow for in vitro vasodilation assay using isolated aortic rings.

Conclusion

This compound, as the active metabolite of molsidomine, has a well-established history as a nitric oxide donor for therapeutic purposes. Its unique mechanism of spontaneous, non-enzymatic NO release and subsequent activation of the sGC-cGMP pathway provides a valuable tool for both clinical applications and basic research into nitric oxide signaling. This technical guide has provided a comprehensive overview of the discovery, mechanism, and key experimental methodologies associated with this compound, offering a valuable resource for scientists and researchers in the field.

References

An In-depth Technical Guide to the Pharmacological Properties of Linsidomine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride, also known as SIN-1, is a potent vasodilator and a member of the sydnonimine class of drugs. It is an active metabolite of the antianginal drug molsidomine and functions primarily as a nitric oxide (NO) donor.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound hydrochloride is a prodrug that, upon metabolism, releases nitric oxide (NO) non-enzymatically.[1][3] This release of NO is central to its pharmacological effects. The mechanism involves the metabolic conversion of this compound to its active form, SIN-1A, which then spontaneously decomposes to produce nitric oxide.[4]

The released NO diffuses into vascular smooth muscle cells and activates the enzyme guanylate cyclase.[4] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The subsequent increase in intracellular cGMP levels is the key step leading to vasodilation.[3][4]

Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates various target proteins.[4] This cascade of events leads to a reduction in intracellular calcium levels, resulting in the relaxation of vascular smooth muscle cells and subsequent vasodilation.[4] Beyond its vasodilatory effects, this compound also exhibits antiplatelet properties by increasing cGMP levels within platelets, which suppresses their activation and adhesion.[4][5]

Interestingly, while often used in vitro to generate both nitric oxide and superoxide, its in vivo pharmacological activity more closely resembles that of a pure NO donor.[6] This is because biological electron acceptors, such as heme proteins, can oxidize SIN-1A, leading to the release of NO without the concurrent formation of superoxide.[6]

Signaling Pathway of this compound Hydrochloride

Linsidomine_Pathway This compound This compound HCl (SIN-1) Metabolism Metabolic Conversion This compound->Metabolism SIN1A SIN-1A Metabolism->SIN1A Decomposition Spontaneous Decomposition SIN1A->Decomposition NO Nitric Oxide (NO) Decomposition->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Platelet_Inhibition Platelet Aggregation Inhibition cGMP->Platelet_Inhibition Ca_Reduction Reduced Intracellular Ca2+ PKG->Ca_Reduction Leads to Vasodilation Vasodilation Ca_Reduction->Vasodilation

Caption: Signaling cascade of this compound Hydrochloride.

Pharmacodynamics

The primary pharmacodynamic effect of this compound hydrochloride is vasodilation, which results in a reduction of both preload and afterload on the heart.[7] This makes it effective in conditions such as angina pectoris and hypertension.[3] It also dilates large epicardial coronary vessels, further contributing to its anti-anginal effects.[7]

In addition to its effects on vascular smooth muscle, this compound has been shown to inhibit the migration and proliferation of vascular smooth muscle cells, an effect mediated by the inhibition of annexin A2 expression.[5] It also demonstrates cytoprotective effects on endothelial cells against tumor necrosis factor-alpha (TNF-α) mediated cytotoxicity, a process that appears to be dependent on cGMP and the upregulation of heme oxygenase.[8]

This compound has also been investigated for the treatment of erectile dysfunction, where it induces erections by relaxing the cavernous smooth muscle.[9][10]

Pharmacokinetics

This compound is the active metabolite of molsidomine.[1][2] When administered directly, it has a rapid onset of action, especially via the intravenous route, typically within minutes.[3]

Absorption and Distribution
Metabolism and Elimination

This compound is unstable in aqueous solution and decomposes to release nitric oxide. The elimination half-life of this compound is relatively short. Studies in different patient populations have provided the following pharmacokinetic parameters:

ParameterPatient PopulationValueReference
Elimination Half-Life Healthy Young Volunteers1.0 +/- 0.08 h[11]
Elderly Healthy Volunteers1.8 +/- 0.2 h[11]
Patients with Liver Cirrhosis7.5 +/- 5.4 h[12]
Patients with Renal Insufficiency12 to 20 min[13]
Apparent Plasma Clearance Healthy Young Volunteers41.8 +/- 2.5 L/h[11]
Elderly Healthy Volunteers15.1 +/- 3.2 L/h[11]
Renal Excretion (as SIN 1C) Patients with Normal Kidney Function5.8 +/- 5.1% of dose[13]
Patients with Renal Insufficiency0.8 +/- 0.8% of dose[13]

The main clearance pathway for the metabolite SIN 1C is extrarenal, and it does not appear to accumulate with repetitive dosing in patients with renal disease.[13]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies from key studies on this compound hydrochloride.

Clinical Trial in Erectile Dysfunction
  • Objective: To evaluate the efficacy of intracavernous SIN-1 in patients with erectile dysfunction.[9]

  • Methodology:

    • 113 patients with erectile dysfunction and 10 normal control subjects were enrolled.[9]

    • Each participant received an intracavernous injection of 1 mg of SIN-1.[9]

    • A subset of 71 patients also underwent pharmacotesting with a mixture of papaverine (15 mg/mL) and phentolamine (0.5 mg/mL).[9]

    • The erectile response was evaluated.[9]

    • 48 responders to SIN-1 were enrolled in a self-injection program.[9]

Study on Vasorelaxant Effect on Human Radial Artery
  • Objective: To evaluate the vasorelaxant effect of SIN-1 on the human radial artery.[14]

  • Methodology:

    • 96 human radial artery rings were mounted in an isolated organ bath connected to stress gauges.[14]

    • Protocol 1: The vasorelaxant effects of SIN-1 and nitroglycerin were studied.[14]

    • Protocol 2: The reactivity of the radial artery to the vasoconstrictors arginine vasopressin (AVP) and angiotensin II (ANG II) was assessed.[14]

    • The effects of SIN-1 pre-incubation on the vasoconstrictor response to AVP and ANG II were also determined.[14]

In Vitro Study of Endothelial Cell Protection
  • Objective: To investigate the protective effect of SIN-1 on endothelial cells from TNF-α-mediated cytotoxicity.[8]

  • Methodology:

    • Cultured endothelial cells were incubated with TNF-α (50 ng/ml) for 72 hours to induce cytotoxicity.[8]

    • In experimental groups, cells were pre-incubated for 6 hours with varying concentrations of SIN-1 (10-150 µM).[8]

    • Control groups included the parent compound molsidomine and the NO-free metabolite SIN-1C.[8]

    • The role of NO was confirmed using the NO scavenger PTIO (30 µM).[8]

    • The involvement of the cGMP pathway was investigated using dibutyryl cyclic GMP, the guanylyl cyclase inhibitor ODQ (0.1 µM), and the protein synthesis inhibitor cycloheximide (1 µM).[8]

    • The role of heme oxygenase was assessed using its inhibitor, tin protoporphyrin-IX (SnPP, 25 µM).[8]

    • Cell viability was measured to determine the cytoprotective effects.[8]

Experimental Workflow for Endothelial Cell Protection Study

Experimental_Workflow Start Start Cell_Culture Culture Endothelial Cells Start->Cell_Culture Pre_incubation 6h Pre-incubation with: - SIN-1 (10-150 µM) - Molsidomine - SIN-1C - + PTIO, ODQ, Cycloheximide, SnPP Cell_Culture->Pre_incubation TNF_alpha 72h Incubation with TNF-α (50 ng/ml) Pre_incubation->TNF_alpha Viability_Assay Measure Cell Viability TNF_alpha->Viability_Assay End End Viability_Assay->End

Caption: Workflow for TNF-α cytotoxicity experiment.

Concluding Remarks

This compound hydrochloride is a well-characterized nitric oxide donor with significant vasodilatory and antiplatelet properties. Its rapid onset of action and established mechanism make it a valuable pharmacological agent in cardiovascular medicine. The provided data and experimental outlines offer a solid foundation for further research and development in this area. It is important to note that this compound has also been reported to be neurotoxic and can promote oxidative stress in neurons, which should be a consideration in its therapeutic application.[1]

References

Linsidomine Structure-Activity Relationship Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsidomine (SIN-1), the active metabolite of the anti-anginal drug molsidomine, is a potent vasodilator belonging to the class of sydnonimines. Its therapeutic effects are primarily mediated through the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This document provides a comprehensive technical overview of the structure-activity relationship (SAR) studies of this compound and its analogs, focusing on the molecular determinants for its pharmacological activity. The guide delves into the quantitative data from key studies, details the experimental protocols for assessing compound activity, and visualizes the core signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound acts as a spontaneous NO donor. Following its formation from the prodrug molsidomine, this compound (3-morpholinosydnonimine) undergoes a pH-dependent, non-enzymatic conversion to its open-ring form, SIN-1A (N-morpholino-N-nitrosoaminoacetonitrile). This intermediate is unstable and subsequently decomposes in the presence of oxygen to release nitric oxide (NO) and superoxide anions (O₂⁻).

The released NO is the primary effector molecule. It diffuses into vascular smooth muscle cells and platelets, where it activates soluble guanylate cyclase (sGC). The activation of sGC leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations. This reduction in calcium results in vasodilation of blood vessels and inhibition of platelet aggregation.

Structure-Activity Relationship (SAR) of Sydnonimines

The pharmacological activity of this compound and its analogs is intricately linked to their chemical structure, which governs their stability, rate of NO and superoxide release, and subsequent activation of soluble guanylate cyclase. Extensive research has elucidated key structural features that modulate these properties.

Data Presentation: Quantitative SAR of Sydnonimine Derivatives

The following tables summarize the quantitative data from seminal studies on a series of 3-substituted sydnonimine analogs. The data highlights the influence of various substituents on the potency of sGC activation, as well as the rates of nitric oxide and superoxide release.

Table 1: Potency of Sydnonimine Analogs in Activating Soluble Guanylate Cyclase (sGC)

Compound ID3-SubstituentEC₅₀ for sGC Activation (µM)
SIN-1 Morpholino ~1.0
Analog APiperidinoData not available
Analog BN-MethylpiperazinoData not available
Analog CThiomorpholinoData not available
Analog DN-PhenylpiperazinoData not available
Analog EPyrrolidinoData not available
Analog FHexamethyleneiminoData not available
Analog GN-Benzyl-N-methylaminoData not available
Analog HN,N-DiethylaminoData not available
Analog IN,N-Di-n-propylaminoData not available
Analog JN,N-Di-n-butylaminoData not available
Analog KCyclohexylData not available
Analog LPhenylData not available
Analog Mp-TolylData not available
Analog Np-AnisylData not available
Analog Op-ChlorophenylData not available
Analog Pp-NitrophenylData not available
Analog QBenzylData not available
Analog RPhenethylData not available
Analog S3-PhenylpropylData not available
Analog T4-PhenylbutylData not available
Analog U2-PhenoxyethylData not available
Analog V3-PhenoxypropylData not available
Analog W2-(p-Tolylthio)ethylData not available

Note: The EC₅₀ values represent the concentration of the compound required to achieve 50% of the maximal activation of soluble guanylate cyclase. The data for analogs A-W are based on the findings of Feelisch et al. (1989), where a range of activities was reported. For precise values, direct consultation of the original publication is recommended.

Table 2: Rates of Nitric Oxide (NO) and Superoxide (O₂⁻) Release from Sydnonimine Analogs

Compound ID3-SubstituentRate of NO Release (nmol/min/µmol)Rate of O₂⁻ Release (nmol/min/µmol)
SIN-1 Morpholino Correlated with sGC activation Correlated with sGC activation
Analog APiperidinoData not availableData not available
Analog BN-MethylpiperazinoData not availableData not available
Analog CThiomorpholinoData not availableData not available
Analog DN-PhenylpiperazinoData not availableData not available
Analog EPyrrolidinoData not availableData not available
Analog FHexamethyleneiminoData not availableData not available
Analog GN-Benzyl-N-methylaminoData not availableData not available
Analog HN,N-DiethylaminoData not availableData not available
Analog IN,N-Di-n-propylaminoData not availableData not available
Analog JN,N-Di-n-butylaminoData not availableData not available
Analog KCyclohexylData not availableData not available
Analog LPhenylData not availableData not available
Analog Mp-TolylData not availableData not available
Analog Np-AnisylData not availableData not available
Analog Op-ChlorophenylData not availableData not available
Analog Pp-NitrophenylData not availableData not available
Analog QBenzylData not availableData not available
Analog RPhenethylData not availableData not available
Analog S3-PhenylpropylData not availableData not available
Analog T4-PhenylbutylData not availableData not available
Analog U2-PhenoxyethylData not availableData not available
Analog V3-PhenoxypropylData not availableData not available
Analog W2-(p-Tolylthio)ethylData not availableData not available

Note: The rates of NO and O₂⁻ release were found to be closely correlated with the potency of sGC activation. For specific quantitative data for each analog, please refer to the primary literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following are outlines of the key experimental protocols used to characterize the activity of this compound and its analogs.

Soluble Guanylate Cyclase (sGC) Activity Assay

Objective: To determine the potency (EC₅₀) of sydnonimine derivatives in activating purified soluble guanylate cyclase.

Principle: The assay measures the conversion of [α-³²P]GTP to [³²P]cGMP by sGC in the presence of varying concentrations of the test compound. The amount of radiolabeled cGMP formed is quantified to determine enzyme activity.

Materials:

  • Purified soluble guanylate cyclase (from bovine lung or other sources)

  • [α-³²P]GTP (radiolabeled substrate)

  • GTP (unlabeled substrate)

  • MgCl₂

  • Dithiothreitol (DTT)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • Tris-HCl buffer (pH 7.4)

  • Sydnonimine test compounds

  • Dowex 50W-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, IBMX, and GTP.

  • Add varying concentrations of the sydnonimine test compound to the reaction mixture.

  • Initiate the reaction by adding the purified sGC enzyme.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA or by heating).

  • Separate the [³²P]cGMP from unreacted [α-³²P]GTP using column chromatography with Dowex 50W-X8 resin.

  • Quantify the amount of [³²P]cGMP by liquid scintillation counting.

  • Calculate the enzyme activity and plot the concentration-response curve to determine the EC₅₀ value for each compound.

Nitric Oxide (NO) Release Measurement (Oxyhemoglobin Assay)

Objective: To quantify the rate of NO release from sydnonimine derivatives.

Principle: This spectrophotometric assay is based on the rapid reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb). The conversion is monitored by the change in absorbance at specific wavelengths.

Materials:

  • Oxyhemoglobin (prepared from fresh red blood cells)

  • Phosphate buffer (pH 7.4)

  • Sydnonimine test compounds

  • Spectrophotometer capable of dual-wavelength measurement

Procedure:

  • Prepare a solution of oxyhemoglobin in phosphate buffer.

  • Place the oxyhemoglobin solution in a cuvette in the spectrophotometer and record the baseline absorbance at 401 nm and 421 nm.

  • Add the sydnonimine test compound to the cuvette to initiate NO release.

  • Continuously monitor the change in absorbance at 401 nm (the isosbestic point for oxyHb and metHb) and 421 nm (the peak absorbance of oxyHb).

  • The rate of NO release is calculated from the rate of increase in methemoglobin concentration, which is determined from the change in absorbance using the molar extinction coefficient of methemoglobin.

Superoxide (O₂⁻) Anion Release Measurement (SOD-Inhibitable NBT Reduction Assay)

Objective: To measure the rate of superoxide anion release from sydnonimine derivatives.

Principle: Superoxide anions reduce nitroblue tetrazolium (NBT) to a blue formazan product, which can be quantified spectrophotometrically. The specificity of the reaction for superoxide is confirmed by its inhibition with superoxide dismutase (SOD).

Materials:

  • Nitroblue tetrazolium (NBT)

  • Superoxide dismutase (SOD)

  • Phosphate buffer (pH 7.4)

  • Sydnonimine test compounds

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing NBT in phosphate buffer.

  • Divide the reaction mixture into two sets of tubes: one with and one without SOD.

  • Add the sydnonimine test compound to all tubes to initiate superoxide release.

  • Incubate the tubes at 37°C for a specific time.

  • Measure the absorbance of the formazan product at 560 nm.

  • The rate of SOD-inhibitable NBT reduction is calculated as the difference in the rate of formazan formation in the absence and presence of SOD. This difference represents the rate of superoxide release.

Mandatory Visualizations

Signaling Pathway of this compound

Linsidomine_Signaling_Pathway cluster_extracellular Extracellular Space / Prodrug Activation cluster_release NO and Superoxide Release cluster_intracellular Intracellular Signaling Cascade Molsidomine Molsidomine (Prodrug) This compound This compound (SIN-1) Molsidomine->this compound Metabolism SIN1A SIN-1A (Open-ring form) This compound->SIN1A pH-dependent conversion NO Nitric Oxide (NO) SIN1A->NO O2_minus Superoxide (O₂⁻) SIN1A->O2_minus sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Activation sGC_active sGC - Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2_reduction ↓ Intracellular Ca²⁺ PKG->Ca2_reduction Vasodilation Vasodilation Ca2_reduction->Vasodilation Platelet_inhibition Platelet Aggregation Inhibition Ca2_reduction->Platelet_inhibition

Caption: this compound's mechanism of action and signaling pathway.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Compound Synthesis and Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and SAR Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Stock_solutions Preparation of Stock Solutions Purification->Stock_solutions sGC_assay Soluble Guanylate Cyclase Activity Assay Stock_solutions->sGC_assay NO_assay Nitric Oxide Release Assay Stock_solutions->NO_assay O2_assay Superoxide Release Assay Stock_solutions->O2_assay EC50_calc EC₅₀ Determination (sGC Activation) sGC_assay->EC50_calc Rate_calc Rate Determination (NO and O₂⁻ Release) NO_assay->Rate_calc O2_assay->Rate_calc SAR_analysis Structure-Activity Relationship Analysis EC50_calc->SAR_analysis Rate_calc->SAR_analysis

Caption: Experimental workflow for this compound SAR studies.

Conclusion

The structure-activity relationship of this compound and its analogs is a compelling area of study for the development of novel cardiovascular drugs. The potency of these sydnonimine-based NO donors is directly related to their chemical structure, which dictates the rate of NO and superoxide release, and consequently, the activation of soluble guanylate cyclase. The 3-substituent on the sydnonimine ring is a critical determinant of this activity. Future research in this area may focus on fine-tuning this substituent to optimize the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to the development of new therapeutics with improved efficacy and safety profiles for the treatment of cardiovascular diseases.

In Vitro Generation of Nitric Oxide from Linsidomine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro generation of nitric oxide (NO) from Linsidomine (3-morpholinosydnonimine, SIN-1). This compound is the pharmacologically active metabolite of Molsidomine and serves as a potent vasodilator. Its therapeutic effects are attributed to the spontaneous, non-enzymatic release of nitric oxide. This document details the underlying chemical pathways, presents quantitative data on NO and superoxide release, and provides comprehensive experimental protocols for their measurement.

Mechanism of Nitric Oxide Release

The generation of nitric oxide from this compound (SIN-1) in aqueous solution is a multi-step process that is dependent on pH and the presence of oxygen. The initial step involves the pH-dependent conversion of the stable SIN-1 to its unstable, open-ring tautomer, SIN-1A.[1][2][3] This conversion occurs readily at physiological pH.

Subsequently, in the presence of molecular oxygen, SIN-1A undergoes a one-electron oxidation to form a cation radical and a superoxide anion (O₂⁻).[3][4] The SIN-1 cation radical is unstable and decomposes to release nitric oxide (NO) and the inactive metabolite, SIN-1C (N-nitroso-N-morpholinoaminoacetonitrile).[1][2][4] The co-generation of nitric oxide and superoxide can lead to the formation of peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[5][6] However, in biological systems containing various electron acceptors, SIN-1 may predominantly act as a direct NO donor.[3][4]

The overall reaction is influenced by factors such as oxygen concentration, pH, and the presence of oxidizing or reducing agents.[1][7][8] For instance, the decomposition of SIN-1A and subsequent NO release is accelerated in the presence of oxygen and other oxidants.[1]

SIN1_Decomposition SIN1 This compound (SIN-1) SIN1A SIN-1A (Open-ring form) SIN1->SIN1A pH-dependent hydrolysis SIN1_radical SIN-1 Cation Radical SIN1A->SIN1_radical One-electron oxidation O2_in O₂ Superoxide Superoxide (O₂⁻) O2_in->Superoxide Reduction NO Nitric Oxide (NO) SIN1_radical->NO Decomposition SIN1C SIN-1C (Inactive) SIN1_radical->SIN1C Peroxynitrite Peroxynitrite (ONOO⁻) Superoxide->Peroxynitrite NO->Peroxynitrite

Caption: Decomposition pathway of this compound (SIN-1) to generate Nitric Oxide.

Quantitative Data on Nitric Oxide and Superoxide Release

The release of nitric oxide and superoxide from this compound is dependent on the experimental conditions. The following tables summarize quantitative data from various in vitro studies.

Table 1: Nitric Oxide and Superoxide Generation from SIN-1

SIN-1 ConcentrationProduct MeasuredRate of Generation/ConcentrationExperimental ConditionsReference
1 mMNitrite (NO metabolite)61% increase with 9-h irradiationPolychromatic visible light[9]
1 mMPeroxynitrite~1 µM/minPresence of oxygen[10]
10-150 µMNitric OxideConcentration-dependent cytoprotectionCultured endothelial cells, 6-h pre-incubation[11]
500 µMSuperoxide & O₂ consumptionCorrelated ratesPhosphate buffer[12]
2 mMNitric OxideInitial rate of 10.2 ± 5.9 nM/minSupernatant of L-929 cells, 37°C[13]
10 µMNitric Oxide12 ± 5 nMNoradrenaline-contracted rat superior mesenteric artery[14]

Table 2: Influence of Experimental Conditions on SIN-1 Decomposition

ConditionEffectObservationReference
Oxygen LevelEssential for NO releaseStable under nitrogen, labile under air, very unstable under pure oxygen.[1]
pHInfluences stabilityHydroxyl ion-dependent conversion to SIN-1A at neutral pH.[1]
Oxidants (e.g., potassium hexacyanoferrate)Augments NO releaseIncreased conversion of SIN-1A to SIN-1C and enhanced vasorelaxation.[1]
Electron Acceptors (e.g., ferricytochrome c)Promotes NO release without superoxideSIN-1 acts more like a direct NO donor.[4]
Light (polychromatic visible)Enhances NO releaseMarkedly enhances oxygen-dependent NO release.[9]

Experimental Protocols

Detailed methodologies for the in vitro measurement of nitric oxide and superoxide generated from this compound are provided below.

Measurement of Nitric Oxide using the Griess Assay

This protocol details the measurement of nitrite (NO₂⁻), a stable and quantifiable end-product of nitric oxide in aqueous solution.

Materials:

  • This compound (SIN-1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

    • Note: Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM in PBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent and dilute to the desired final concentration (e.g., 1 mM) in pre-warmed PBS (37°C).

  • Incubate the this compound solution at 37°C for the desired time period to allow for NO generation.

  • Prepare a standard curve by adding 50 µL of each sodium nitrite standard solution to separate wells of the 96-well plate in duplicate.

  • Add 50 µL of the incubated this compound solution (and a PBS control) to separate wells of the same plate in duplicate.

  • Add 50 µL of the freshly prepared Griess Reagent to all wells containing standards and samples.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Measurement of Superoxide using the Cytochrome c Reduction Assay

This protocol describes the spectrophotometric detection of superoxide by measuring the reduction of cytochrome c.

Materials:

  • This compound (SIN-1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cytochrome c (from bovine heart)

  • Superoxide dismutase (SOD)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing PBS (pH 7.4) and cytochrome c (final concentration, e.g., 50 µM).

  • For a control measurement, add SOD (final concentration, e.g., 100 U/mL) to a separate cuvette with the same reaction mixture.

  • Initiate the reaction by adding this compound (final concentration, e.g., 100 µM) to both the sample and control cuvettes.

  • Immediately monitor the change in absorbance at 550 nm over time at a constant temperature (e.g., 37°C).

  • The rate of superoxide generation is calculated from the SOD-inhibitable rate of cytochrome c reduction using the extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm (21.1 mM⁻¹cm⁻¹).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (SIN-1, Buffers, etc.) Initiate_Reaction Initiate Reaction (Add SIN-1 to buffer) Reagent_Prep->Initiate_Reaction Instrument_Setup Setup Instruments (Spectrophotometer/Plate Reader) Data_Acquisition Acquire Absorbance Data Instrument_Setup->Data_Acquisition Incubation Incubate at Controlled Temperature (e.g., 37°C) Initiate_Reaction->Incubation NO_Assay Nitric Oxide Assay (e.g., Griess Assay) Incubation->NO_Assay Superoxide_Assay Superoxide Assay (e.g., Cytochrome c) Incubation->Superoxide_Assay NO_Assay->Data_Acquisition Superoxide_Assay->Data_Acquisition Calculation Calculate Concentration/ Rate of Release Data_Acquisition->Calculation

Caption: General experimental workflow for in vitro NO and superoxide measurement.

Conclusion

This compound serves as a valuable tool for in vitro studies of nitric oxide and its physiological and pathological effects. The spontaneous and oxygen-dependent release of NO from this compound provides a consistent and controllable source of this important signaling molecule. A thorough understanding of the reaction mechanism and the factors influencing it, as detailed in this guide, is crucial for the design and interpretation of experiments in pharmacology and drug development. The provided protocols offer a foundation for the accurate quantification of nitric oxide and superoxide generation from this compound in a laboratory setting.

References

Linsidomine's Impact on the Cyclic GMP Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linsidomine (SIN-1), the active metabolite of molsidomine, is a potent vasodilator and inhibitor of platelet aggregation that exerts its pharmacological effects primarily through the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. As a spontaneous nitric oxide (NO) donor, this compound directly activates soluble guanylate cyclase (sGC), leading to a significant elevation of intracellular cGMP levels. This second messenger, in turn, activates cGMP-dependent protein kinase (PKG), initiating a cascade of downstream events that culminate in vasorelaxation and the inhibition of platelet function. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's influence on the cGMP signaling pathway, offering a comprehensive resource for researchers and professionals in the field of drug development.

Mechanism of Action: this compound as a Nitric Oxide Donor

This compound is a sydnonimine derivative that, unlike organic nitrates, does not require enzymatic bioactivation to release nitric oxide.[1] Upon entering the physiological environment, this compound undergoes a non-enzymatic conversion to its active form, SIN-1A, which then decomposes to release NO and superoxide.[2] The released NO, a highly reactive gaseous signaling molecule, diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC).[3] This binding event induces a conformational change in sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cGMP.[3]

Linsidomine_Mechanism This compound This compound (SIN-1) NO Nitric Oxide (NO) This compound->NO Spontaneous Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Group sGC_active Soluble Guanylate Cyclase (sGC) - Active sGC_inactive->sGC_active Activation GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Catalyzed by Active sGC

This compound's non-enzymatic release of NO and subsequent activation of sGC.

Quantitative Effects on the cGMP Signaling Pathway

This compound elicits a dose-dependent stimulation of sGC activity and a corresponding increase in intracellular cGMP concentrations in a variety of cell types. The following tables summarize key quantitative data from published studies.

Table 1: this compound (SIN-1) Effects on Soluble Guanylate Cyclase (sGC) Activity

ParameterValueCell/Tissue TypeConditionsReference
Stimulation of sGC Up to 100-foldBovine coronary arteries0.01-1 mM SIN-1[4]
Increase in cGMP levels ~3-foldEmbryonic stem cell-derived motor neurons25 µM SIN-1 for 4 hours[5]

Table 2: this compound (SIN-1) Effects on Intracellular cGMP Levels and Downstream Physiological Responses

Cell/Tissue TypeThis compound (SIN-1) ConcentrationObserved EffectQuantitative DataReference
Cultured endothelial cells 10-150 µMConcentration-dependent protection from TNF-α mediated cytotoxicityUp to 59% increase in viability[6]
PC12 cells 1.0 mM (with 0.2 mM ascorbic acid)Increased dopamine secretion3.5-fold increase in dialysate DA+3-MT with high K+[7]
Bovine coronary artery strips 0.01-1 mMDose-dependent vasodilation-[4]
Normal human coronary segments 1 mg (intracoronary)Vasodilation12% increase in mean diameter[8]
Human platelets Not specifiedInhibition of platelet aggregation-[9]

Experimental Protocols

Measurement of Intracellular cGMP Levels in Cultured Cells

This protocol provides a general framework for quantifying changes in intracellular cGMP levels in cultured cells following treatment with this compound.

Materials:

  • Adherent cell line of interest (e.g., endothelial cells, smooth muscle cells)

  • Cell culture medium and supplements

  • This compound (SIN-1) stock solution

  • Phosphate-buffered saline (PBS), ice-cold

  • 0.1 M Hydrochloric acid (HCl)

  • Cell scraper

  • Microcentrifuge tubes

  • Commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit

Procedure:

  • Cell Culture: Plate cells in appropriate multi-well plates and grow to desired confluency.

  • Treatment:

    • Aspirate the cell culture medium.

    • Wash the cells once with ice-cold PBS.

    • Add fresh, serum-free medium containing the desired concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control.

    • Incubate for the desired time course (e.g., 15 min, 30 min, 60 min) at 37°C.

  • Cell Lysis and cGMP Extraction:

    • Aspirate the treatment medium.

    • Wash the cells once with ice-cold PBS.

    • Add 1 mL of 0.1 M HCl for every 35 cm² of surface area to lyse the cells and inactivate phosphodiesterases (PDEs).[10]

    • Incubate at room temperature for 20 minutes.[10]

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet cellular debris.[10]

  • cGMP Quantification:

    • Collect the supernatant containing the cGMP.

    • Follow the instructions provided with the commercial cGMP ELISA kit for sample processing (e.g., acetylation) and quantification.

    • Briefly, this involves adding standards and samples to an antibody-coated microplate, followed by the addition of a cGMP-enzyme conjugate and an anti-cGMP antibody.[10]

    • After incubation and washing steps, a substrate is added to generate a colorimetric signal that is inversely proportional to the amount of cGMP in the sample.[10]

    • Measure the absorbance at the appropriate wavelength and calculate the cGMP concentration based on the standard curve.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment This compound Treatment cluster_extraction cGMP Extraction cluster_quantification cGMP Quantification Plating Plate cells Growth Grow to confluency Plating->Growth Wash1 Wash with PBS Growth->Wash1 Add_this compound Add this compound/ Vehicle Control Wash1->Add_this compound Incubate Incubate Add_this compound->Incubate Wash2 Wash with PBS Incubate->Wash2 Lyse Lyse cells with HCl Wash2->Lyse Centrifuge Centrifuge Lyse->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant ELISA Perform cGMP ELISA Collect_Supernatant->ELISA Analyze Analyze Data ELISA->Analyze

A typical experimental workflow for measuring intracellular cGMP levels.

Downstream Signaling and Physiological Effects

The elevation of intracellular cGMP by this compound activates cGMP-dependent protein kinase (PKG), a key downstream effector that phosphorylates a multitude of target proteins, leading to diverse physiological responses.[11]

Key downstream effects include:

  • Vasodilation: In vascular smooth muscle cells, PKG activation leads to a decrease in intracellular calcium concentrations through multiple mechanisms, including the inhibition of Ca2+ influx and the enhancement of Ca2+ sequestration into the sarcoplasmic reticulum.[12] This results in smooth muscle relaxation and vasodilation.[13]

  • Inhibition of Platelet Aggregation: In platelets, the NO/cGMP/PKG pathway plays a crucial inhibitory role.[14] PKG activation interferes with several key steps in platelet activation, including calcium mobilization, shape change, and granule release.[15][16]

  • Neuroprotection: Recent studies have suggested a neuroprotective role for this compound, mediated through the activation of the sGC/cGMP pathway.[5]

Downstream_Signaling cluster_vasodilation Vasodilation cluster_platelet Platelet Inhibition This compound This compound (SIN-1) NO Nitric Oxide (NO) This compound->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Increased cGMP sGC->cGMP PKG cGMP-Dependent Protein Kinase (PKG) Activation cGMP->PKG Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Platelet_inhibition Inhibition of Platelet Activation & Aggregation PKG->Platelet_inhibition Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Downstream signaling cascade initiated by this compound-induced cGMP elevation.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the cGMP signaling pathway and holds therapeutic potential as a vasodilator and anti-platelet agent. Its direct, non-enzymatic release of nitric oxide provides a reliable mechanism for activating soluble guanylate cyclase and elevating intracellular cGMP levels. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound and the broader implications of cGMP signaling in health and disease.

References

Linsidomine and its Core Mechanism of Platelet Aggregation Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine, a sydnonimine derivative, functions as a pro-drug to its active metabolite, 3-morpholinosydnonimine (SIN-1). SIN-1 is a potent vasodilator and inhibitor of platelet aggregation. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound, through SIN-1, exerts its anti-platelet effects. The core of this mechanism lies in the spontaneous, oxygen-dependent release of nitric oxide (NO), which subsequently activates the soluble guanylate cyclase (sGC) in platelets. This leads to an elevation of intracellular cyclic guanosine monophosphate (cGMP), a key second messenger that orchestrates a cascade of downstream signaling events culminating in the inhibition of platelet activation and aggregation. This guide will detail the signaling pathways, present quantitative data on its inhibitory effects, and provide comprehensive experimental protocols for studying these phenomena.

Introduction

Platelet aggregation is a critical physiological process for hemostasis. However, its dysregulation can lead to thromboembolic diseases, a major cause of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. This compound represents a class of NO-donating antiplatelet agents with a distinct mechanism of action. Understanding its core mechanism is crucial for its therapeutic application and for the development of novel antiplatelet drugs.

The this compound to Nitric Oxide Pathway

This compound itself is inactive and requires conversion to its active metabolite, SIN-1. The subsequent release of nitric oxide from SIN-1 is a non-enzymatic process.

Conversion of this compound to SIN-1

This compound is readily metabolized in the liver to form SIN-1. This biotransformation is a crucial first step for its pharmacological activity.

Spontaneous, Oxygen-Dependent Nitric Oxide Release from SIN-1

SIN-1 spontaneously releases nitric oxide in a process that is dependent on the presence of molecular oxygen. This chemical decomposition also produces superoxide radicals. The reaction proceeds through the formation of an unstable intermediate, SIN-1A.

This compound This compound (Pro-drug) SIN1 SIN-1 (Active Metabolite) This compound->SIN1 Hepatic Metabolism SIN1A SIN-1A (Unstable Intermediate) SIN1->SIN1A Spontaneous NO Nitric Oxide (NO) SIN1A->NO Superoxide Superoxide (O2-) SIN1A->Superoxide O2 Oxygen (O2) O2->SIN1A cluster_platelet Platelet NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (active) PKG_inactive PKG (inactive) cGMP->PKG_inactive PKG_active PKG (active) PKG_inactive->PKG_active Activation Downstream Downstream Targets (e.g., IRAG, VASP) PKG_active->Downstream Phosphorylation Inhibition Inhibition of Platelet Activation & Aggregation Downstream->Inhibition SIN1 SIN-1 (from this compound) SIN1->NO Spontaneous Release cluster_prep Sample Preparation cluster_assay LTA Assay Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) ~150-200g for 10-15 min Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (High Speed) ~1500g for 15 min PRP->Centrifuge2 PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Aggregometer Aggregometer Cuvette (37°C with stirring) Measurement Measure Light Transmission Aggregometer->Measurement PRP_sample PRP Sample PRP_sample->Aggregometer Inhibitor This compound/SIN-1 (or vehicle) Inhibitor->Aggregometer Agonist Agonist (ADP, Collagen, etc.) Agonist->Aggregometer Platelet_prep Prepare Washed Platelets Incubation Incubate with this compound/SIN-1 (or vehicle) Platelet_prep->Incubation Lysis Lyse Platelets (e.g., with 0.1 M HCl) Incubation->Lysis Centrifugation Centrifuge to remove debris Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant ELISA Perform cGMP ELISA Supernatant->ELISA Quantification Quantify cGMP concentration ELISA->Quantification

Spontaneous Nitric Oxide Release from SIN-1 in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the spontaneous release of nitric oxide (NO) from 3-morpholinosydnonimine (SIN-1) in aqueous solutions. SIN-1, a metabolite of the antianginal drug molsidomine, is a widely utilized laboratory tool for generating NO and superoxide radicals, leading to the formation of peroxynitrite. This document details the chemical mechanisms, kinetics, and influencing factors of SIN-1 decomposition, and provides detailed protocols for key analytical techniques used in its study.

Core Principles of SIN-1 Decomposition and Nitric Oxide Release

SIN-1 is a water-soluble compound that spontaneously decomposes in aqueous solution to generate nitric oxide (NO) and superoxide (O₂⁻) radicals. The decomposition process is initiated by a base-catalyzed hydrolysis of the sydnonimine ring, making the rate of decomposition highly dependent on pH.

The decomposition of SIN-1 follows a multi-step mechanism. In the presence of oxygen, SIN-1 first undergoes a ring-opening to form SIN-1A. SIN-1A can then react with molecular oxygen to produce a superoxide radical and the SIN-1 cation radical. This cation radical is unstable and subsequently decomposes to release nitric oxide and the stable byproduct, SIN-1C.[1]

The simultaneous generation of NO and superoxide leads to the rapid formation of peroxynitrite (ONOO⁻), a potent and reactive oxidizing and nitrating agent.[2] The reaction between nitric oxide and superoxide is a diffusion-controlled reaction with a high rate constant.[3] However, in the presence of electron acceptors, the decomposition pathway of SIN-1 can be shifted to favor the production of nitric oxide over peroxynitrite.[1]

Several factors influence the rate of SIN-1 decomposition and the subsequent release of NO, including:

  • pH: The decomposition is base-catalyzed, with a faster rate at higher pH values.[4]

  • Temperature: As with most chemical reactions, the rate of SIN-1 decomposition increases with temperature.

  • Oxygen Concentration: Oxygen is a key reactant in the pathway leading to superoxide and subsequent peroxynitrite formation.

  • Presence of Electron Acceptors: Compounds that can accept electrons from SIN-1A can promote the release of NO without the concomitant formation of superoxide.[1]

Quantitative Data on SIN-1 Decomposition

The following tables summarize key quantitative data related to the decomposition of SIN-1 in aqueous solution. It is important to note that specific values can vary depending on the experimental conditions.

ParameterValueConditionsReference
Half-life (t½) ~2 hours1 mM SIN-1 in 10 mM NaHCO₃ (pH 9.6) at 37°C[4]
Rate of Reaction (NO + O₂⁻) (6.7 ± 0.9) x 10⁹ M⁻¹s⁻¹Aqueous solution, pH 5.6 to 12.5[3]

Further research is needed to populate this table with more extensive data on half-life at physiological pH (7.4) and various temperatures, as well as the quantum yields for NO and superoxide release.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the decomposition of SIN-1 and the release of nitric oxide.

Preparation of SIN-1 Stock Solution

Materials:

  • SIN-1 chloride

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or ultrapure water

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of SIN-1 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a sterile environment, carefully weigh the desired amount of SIN-1 powder.

  • Dissolution:

    • For a 100 mM stock solution in water, dissolve 20.66 mg of SIN-1 chloride in 1 mL of ultrapure water.

    • For a 100 mM stock solution in DMSO, dissolve 20.66 mg of SIN-1 chloride in 1 mL of anhydrous, sterile DMSO.

  • Ensuring Complete Solubilization: Tightly cap the vial and vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles are visible.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials to minimize freeze-thaw cycles.

    • For long-term storage, store the aliquots at -20°C or -80°C. SIN-1 solutions are unstable and should be prepared fresh for optimal results.

High-Performance Liquid Chromatography (HPLC) for SIN-1 and SIN-1C Analysis

This method allows for the separation and quantification of SIN-1 and its stable decomposition product, SIN-1C.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm I.D. × 150 mm L).[4]

  • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). A specific example for separating SIN-1 and SIN-1C used a mobile phase of acetonitrile and 10 mM NaHCO₃.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectra of SIN-1 and SIN-1C.

  • Column Temperature: Maintained at a constant temperature, for example, 37°C.[4]

Protocol:

  • Sample Preparation: Prepare SIN-1 solutions in the desired buffer at the desired concentration. At various time points, take aliquots of the reaction mixture.

  • Injection: Inject a fixed volume of the aliquot onto the HPLC column.

  • Chromatographic Separation: Run the HPLC method with the defined mobile phase gradient and flow rate.

  • Detection and Quantification: Monitor the elution of compounds using the UV detector. SIN-1 and SIN-1C will have distinct retention times (e.g., approximately 3 minutes for SIN-1 and 20 minutes for SIN-1C under specific conditions).[4]

  • Data Analysis: Integrate the peak areas of SIN-1 and SIN-1C. Use a standard curve prepared with known concentrations of SIN-1 and SIN-1C to quantify their amounts at each time point. This allows for the determination of the decomposition rate of SIN-1.

Spectrophotometric Measurement of Nitrite using the Griess Assay

The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable oxidation product, nitrite (NO₂⁻).

Reagents:

  • Griess Reagent:

    • Component A: N-(1-naphthyl)ethylenediamine dihydrochloride solution (e.g., 0.1% w/v in deionized water).

    • Component B: Sulfanilic acid solution (e.g., 1% w/v in 5% phosphoric acid).

    • Note: These components are often mixed in equal volumes immediately before use.[5]

  • Nitrite Standard Solution: A stock solution of sodium nitrite (e.g., 1.0 mM in deionized water) for generating a standard curve.

  • Sample Buffer: The same buffer used for the SIN-1 decomposition experiment.

Protocol:

  • Sample Collection: At desired time points, collect aliquots from the SIN-1 decomposition reaction.

  • Standard Curve Preparation: Prepare a series of nitrite standards by diluting the stock solution in the sample buffer. A typical range is 1-100 µM.[5]

  • Assay Procedure (96-well plate format): a. Add 50 µL of each standard or sample to individual wells of a 96-well plate. b. Add 50 µL of the freshly mixed Griess Reagent to each well. c. Incubate the plate at room temperature for 10-15 minutes, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank (buffer only) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the standard curve to determine the nitrite concentration in the experimental samples.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

EPR spectroscopy is a powerful technique for the direct detection and identification of free radicals. Spin trapping is often employed to increase the stability and detection of short-lived radicals like superoxide and nitric oxide.

Materials:

  • EPR Spectrometer: An X-band EPR spectrometer.

  • Spin Traps:

    • For Superoxide: 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO).[7][8]

    • For Nitric Oxide: Iron (II) diethyldithiocarbamate (Fe²⁺(DETC)₂).

  • SIN-1 Solution: Prepared as described previously.

  • EPR Sample Tubes or Flat Cells.

Protocol for Superoxide Detection with DMPO:

  • Sample Preparation: In an EPR tube, mix the SIN-1 solution with the spin trap DMPO (final concentration typically 50-100 mM).

  • EPR Measurement: Immediately place the sample in the EPR spectrometer cavity.

  • Instrument Settings (Typical):

    • Microwave Frequency: ~9.5 GHz (X-band)

    • Microwave Power: ~10-20 mW

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: ~1 G

    • Sweep Width: ~100 G

    • Time Constant: ~0.1 s

    • Scan Time: ~1-2 minutes

  • Data Acquisition and Analysis: Acquire the EPR spectrum. The DMPO-OOH adduct, formed from the trapping of superoxide, will produce a characteristic multi-line spectrum. The hyperfine coupling constants of this spectrum can be used to identify the trapped radical.

Protocol for Nitric Oxide Detection with Fe²⁺(DETC)₂:

  • Preparation of the Spin Trap: Prepare a solution of DETC and ferrous sulfate in a suitable buffer. This will form the Fe²⁺(DETC)₂ complex.

  • Sample Preparation: Add the SIN-1 solution to the pre-formed Fe²⁺(DETC)₂ complex.

  • EPR Measurement: Transfer the sample to an EPR tube and freeze it in liquid nitrogen to stabilize the NO-Fe²⁺(DETC)₂ adduct.

  • Instrument Settings: Similar to superoxide detection, but measurements are typically performed at cryogenic temperatures (e.g., 77 K).

  • Data Acquisition and Analysis: The NO-Fe²⁺(DETC)₂ adduct gives a characteristic triplet EPR signal, which confirms the presence of nitric oxide.

Mandatory Visualizations

SIN1_Decomposition_Pathway SIN1 SIN-1 SIN1A SIN-1A (Open Ring) SIN1->SIN1A Base-catalyzed hydrolysis Superoxide O₂⁻• (Superoxide) SIN1A->Superoxide - e⁻ SIN1_cation SIN-1 Cation Radical SIN1A->SIN1_cation + O₂ O2 O₂ Peroxynitrite ONOO⁻ (Peroxynitrite) Superoxide->Peroxynitrite NO •NO (Nitric Oxide) SIN1_cation->NO SIN1C SIN-1C SIN1_cation->SIN1C NO->Peroxynitrite

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SIN1_solution SIN-1 in Buffer Incubation Incubate at 37°C SIN1_solution->Incubation Aliquots Collect Aliquots at Time Points Incubation->Aliquots Injection Inject Aliquot Aliquots->Injection Column C18 Column Separation Injection->Column Detection UV Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas (SIN-1, SIN-1C) Chromatogram->Integration Quantification Quantify vs. Standard Curve Integration->Quantification

Griess_Assay_Workflow cluster_prep Sample & Standard Prep cluster_assay Assay cluster_readout Measurement & Analysis Sample Collect Sample Aliquot Plate Add Samples/Standards to 96-well Plate Sample->Plate Standards Prepare Nitrite Standards Standards->Plate Add_Griess Add Griess Reagent Plate->Add_Griess Incubate Incubate 10-15 min (Room Temp, Dark) Add_Griess->Incubate Read_Absorbance Measure Absorbance at 540 nm Incubate->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate Calculate Nitrite Concentration Standard_Curve->Calculate

EPR_Spin_Trapping SIN1 SIN-1 Radical Short-lived Radical (e.g., O₂⁻•, •NO) SIN1->Radical Decomposition SpinAdduct Stable Spin Adduct Radical->SpinAdduct SpinTrap Spin Trap (e.g., DMPO) SpinTrap->SpinAdduct EPR EPR Spectrometer SpinAdduct->EPR Spectrum Characteristic EPR Spectrum EPR->Spectrum

References

The Critical Role of Oxygen in the Degradation of Linsidomine (SIN-1A): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine (SIN-1A), the active metabolite of the pro-drug Molsidomine, is a potent vasodilator whose therapeutic effects are mediated through the release of nitric oxide (NO). The degradation of SIN-1A is not a simple spontaneous process but a complex oxidative reaction in which molecular oxygen plays an indispensable role. This technical guide provides an in-depth analysis of the oxygen-dependent degradation pathway of SIN-1A, summarizing quantitative data, detailing experimental protocols for its study, and visualizing the core chemical and biological processes. Understanding this mechanism is crucial for the development, stabilization, and clinical application of sydnonimine-class drugs.

Introduction

This compound, also known as SIN-1, undergoes a rapid, hydroxyl ion-dependent conversion at neutral pH to its active form, SIN-1A.[1] It is this metabolite, SIN-1A, that is responsible for the pharmacological effects attributed to this class of nitrovasodilators. The central event in its mechanism of action is the release of nitric oxide (NO), a key signaling molecule in the cardiovascular system. However, the release of NO from SIN-1A is critically dependent on the presence of oxygen.[1] In anaerobic conditions, SIN-1A is stable, but its degradation is progressively accelerated by the presence of air and further still by pure oxygen.[1] This document will explore the chemical basis of this oxygen-dependent degradation, the products formed, and the experimental methodologies used to elucidate this pathway.

Chemical Structure of this compound (SIN-1A)

This compound (3-morpholino-sydnonimine) is a heterocyclic compound. Its structure is the foundation for its unique ability to generate nitric oxide.

cluster_SIN1A This compound (SIN-1A) Structure C1 C C2 C O1 O C2->O1 C3 C O1->C3 N1 N N1->C2 N2 N+ N1->N2 C4 C C3->C4 C4->N1 C5 C N2->C5 N_imine =N C5->N_imine O_ring O C5->O_ring N_ring N- O_ring->N_ring N_ring->N2 G SIN1A This compound (SIN-1A) Intermediate Reactive Intermediate SIN1A->Intermediate + O₂ O2 Oxygen (O₂) O2->Intermediate NO Nitric Oxide (NO) Intermediate->NO releases Superoxide Superoxide (O₂⁻) Intermediate->Superoxide releases SIN1C SIN-1C (Stable Metabolite) Intermediate->SIN1C forms Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite + G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_SIN1A Prepare Fresh SIN-1A Solution incubate Incubate at 37°C under Controlled Atmosphere (N₂, Air, or O₂) prep_SIN1A->incubate sampling Collect Aliquots at Time Points (t=0, t=1h, t=2h...) incubate->sampling oxygen_sensor Oxygen Measurement incubate->oxygen_sensor Continuous Monitoring hplc HPLC Analysis (SIN-1A, SIN-1C) sampling->hplc no_assay NO Detection (Bioassay/Chemiluminescence) sampling->no_assay cluster_extracellular Extracellular Space cluster_intracellular Smooth Muscle Cell SIN1A SIN-1A Degradation NO Nitric Oxide (NO) SIN1A->NO releases sGC_inactive sGC (inactive) NO->sGC_inactive diffuses & binds sGC_active sGC (active) sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_reduction ↓ Intracellular [Ca²⁺] PKG->Ca_reduction leads to Relaxation Vasodilation Ca_reduction->Relaxation causes

References

Methodological & Application

Linsidomine (SIN-1): In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsidomine, also known as SIN-1 (3-morpholinosydnonimine), is a well-characterized vasodilator and a valuable tool for in vitro research. It is a metabolite of the drug molsidomine and is known to spontaneously decompose in aqueous solutions to generate both nitric oxide (NO) and superoxide (O₂•⁻), which can subsequently form peroxynitrite (ONOO⁻). This dual activity makes this compound a versatile compound for studying the effects of reactive nitrogen species (RNS) and reactive oxygen species (ROS) in various cellular processes. In biological systems, particularly in the presence of electron acceptors, this compound can act primarily as a nitric oxide donor.[1] Its effects are often mediated through the activation of soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2] This signaling pathway is crucial in processes such as vasodilation, inhibition of platelet aggregation, and cytoprotection.

These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, including cell viability assays, apoptosis detection, and analysis of downstream signaling pathways.

Data Presentation

The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes reported concentration ranges for this compound in various in vitro studies. Researchers are encouraged to perform a dose-response curve to determine the optimal concentration for their specific experimental setup.

Cell TypeAssayConcentration Range (µM)Incubation TimeObserved EffectReference
Endothelial CellsCytoprotection against TNF-α10 - 1506 hours (pre-incubation)Concentration-dependent increase in cell viability[2]
Endothelial CellsCytotoxicity500 - 1000From 6 hoursInduction of cell deathN/A
Mixed Cortical CellsCytotoxicityConcentration-dependentNot specifiedIncreased cell injury and 3-nitrotyrosine formation[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (SIN-1) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • In a sterile environment (e.g., a biological safety cabinet), prepare a 100 mM stock solution of this compound in DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: this compound begins to decompose and generate NO and superoxide upon dilution in aqueous solutions. Therefore, it is crucial to prepare fresh dilutions of the stock solution in pre-warmed cell culture medium immediately before each experiment.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the 100 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250, 500, 1000 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 6, 24, or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 3: Detection of Apoptosis by Annexin V Staining

This protocol allows for the detection of early-stage apoptosis induced by this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (100 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and controls) as described in Protocol 2 for the desired time period.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

    • Collect the culture supernatant which may contain floating apoptotic cells.

    • Combine the collected cells and supernatant, and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot Analysis of Heme Oxygenase-1 (HO-1) Expression

This protocol details the investigation of this compound's effect on the expression of the downstream protein HO-1.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (100 mM in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HO-1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells with this compound as described in Protocol 3.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in HO-1 expression.

Mandatory Visualizations

Linsidomine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (SIN-1) NO Nitric Oxide (NO) This compound->NO Decomposition Superoxide Superoxide (O₂•⁻) This compound->Superoxide Decomposition Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Superoxide->Peroxynitrite CellularEffects Cellular Effects (e.g., Vasodilation, Cytoprotection) Peroxynitrite->CellularEffects Oxidative Stress cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC HO1 Heme Oxygenase-1 (HO-1) Upregulation cGMP->HO1 Induces cGMP->CellularEffects HO1->CellularEffects

Caption: Signaling pathway of this compound (SIN-1) in a typical cell.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution (100 mM in DMSO) Dilute Prepare Fresh Serial Dilutions of this compound Stock->Dilute Cells Seed Cells in Appropriate Plates Treat Treat Cells with this compound and Controls Cells->Treat Dilute->Treat Incubate Incubate for Desired Duration Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis Western Western Blot (e.g., for HO-1) Incubate->Western IC50 Determine IC50 Viability->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant ProteinExp Analyze Protein Expression Western->ProteinExp

Caption: General experimental workflow for in vitro cell culture studies with this compound.

References

Application Notes and Protocols for HPLC Determination of Linsidomine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linsidomine, an active metabolite of the pro-drug molsidomine, is a potent vasodilator. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed protocol for the determination of this compound in human plasma using a highly sensitive and specific High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology outlined below is based on a validated procedure and is intended for use by researchers, scientists, and drug development professionals.

Principle

This method involves the derivatization of this compound in a plasma sample, followed by a liquid-liquid extraction procedure to isolate the derivatized analyte. The extracted sample is then analyzed by reverse-phase HPLC coupled with a tandem mass spectrometer. Quantification is achieved by monitoring a specific precursor-to-product ion transition in the selected reaction monitoring (SRM) mode. This approach offers high specificity and a low limit of quantification, making it superior to traditional LC-UV methods.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this analytical method.

ParameterValue
Lower Limit of Quantification (LLOQ)0.70 ng/mL
Mean Recovery51%
Plasma Volume for Extraction1 mL

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Propyl chloroformate

  • tert-Butyl methyl ether

  • 1,2-Dichloroethane

  • Hydrochloric acid (HCl), 0.01 M

  • Sodium hydroxide (for alkalinization)

  • Diethyl ether

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (98/100%)

  • Human plasma (blank)

2. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System High-Performance Liquid Chromatograph
Column Phenomenex Luna C18 (2), 5 µm, 2.1 x 150 mm
Mobile Phase Methanol:Water:Formic acid (400:600:0.05, v/v/v)
Flow Rate 0.4 mL/min
Mass Spectrometer Finnigan MAT LCQ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Selected Reaction Monitoring (SRM)
Monitored Transition m/z 257.0 → m/z 86.0

3. Sample Preparation Protocol

The sample preparation involves derivatization followed by a multi-step liquid-liquid extraction.

  • Derivatization: this compound in a 1 mL plasma sample is derivatized with propyl chloroformate.

  • Initial Extraction: The derivatized sample is extracted with a solution of tert-butyl methyl ether and 1,2-dichloroethane (55:45, v/v).

  • Acidic Back-Extraction: The organic layer is then back-extracted into 0.01 M HCl.

  • Alkalinization and Final Extraction: The acidic aqueous layer is alkalinized and subsequently back-extracted into diethyl ether.

  • Evaporation and Reconstitution: The final ether extract is evaporated to dryness. The residue is reconstituted in the mobile phase for injection into the HPLC system.

Diagrams

Experimental Workflow for this compound Determination in Plasma

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (1 mL) derivatization 2. Derivatization with Propyl Chloroformate plasma->derivatization extraction1 3. LLE with tert-Butyl Methyl Ether/ 1,2-Dichloroethane derivatization->extraction1 back_extraction_acid 4. Back-extraction into 0.01 M HCl extraction1->back_extraction_acid alkalinization 5. Alkalinization back_extraction_acid->alkalinization back_extraction_ether 6. Back-extraction into Diethyl Ether alkalinization->back_extraction_ether evaporation 7. Evaporation of Ether Extract back_extraction_ether->evaporation reconstitution 8. Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection 9. HPLC Injection reconstitution->hplc_injection separation 10. Chromatographic Separation on C18 Column hplc_injection->separation detection 11. MS/MS Detection (SRM) separation->detection

Caption: Workflow for the determination of this compound in plasma.

Discussion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma.[1] The derivatization step is critical for the successful extraction and chromatographic retention of this compound. The multi-step liquid-liquid extraction procedure ensures a clean sample extract, minimizing matrix effects during mass spectrometric detection. The use of SRM enhances the specificity of the assay, allowing for accurate quantification even at low concentrations. This method is well-suited for pharmacokinetic studies where low analyte concentrations are expected. The mean recovery of 51% is acceptable for a multi-step extraction procedure, and the LLOQ of 0.70 ng/mL demonstrates the high sensitivity of the method.[1] It is important to note that the composition of acidic modifiers and the plasma matrix can significantly influence the electrospray ionization of the analyte, and therefore, careful optimization and validation are essential.[1]

References

Linsidomine Infusion Protocol for Stable Coronary Patients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsidomine (SIN-1) is the pharmacologically active metabolite of the pro-drug molsidomine. It functions as a direct nitric oxide (NO) donor, inducing vasodilation and inhibiting platelet aggregation.[1][2] These properties make it a compound of interest for the management of stable coronary artery disease, particularly in the context of improving exercise tolerance and reducing myocardial ischemia. This document provides detailed application notes and protocols for the intravenous infusion of this compound in stable coronary patients for research and drug development purposes.

Mechanism of Action

This compound spontaneously releases nitric oxide (NO) without the need for enzymatic conversion.[2] NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels result in the relaxation of vascular smooth muscle, leading to vasodilation of epicardial coronary arteries and a reduction in both preload and afterload.[2] This vasodilation improves coronary blood flow and reduces myocardial oxygen demand. Additionally, this compound's antiplatelet effects contribute to its therapeutic potential.[2]

Signaling Pathway of this compound

G This compound This compound (SIN-1) no_release Spontaneous NO Release This compound->no_release no Nitric Oxide (NO) no_release->no gc Guanylate Cyclase (sGC) no->gc activates cgmp cGMP gc->cgmp catalyzes conversion gtp GTP gtp->gc pkg Protein Kinase G (PKG) cgmp->pkg activates platelet_inhibition Platelet Aggregation Inhibition cgmp->platelet_inhibition leads to vasodilation Vasodilation pkg->vasodilation leads to

This compound's nitric oxide signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies involving this compound and its prodrug, molsidomine, in patients with coronary artery disease.

Table 1: this compound Intravenous Infusion Parameters

ParameterValuePatient PopulationReference
Starting Infusion Rate 0.8 mg/hAcute Myocardial Infarction[3]
1 mg/hAcute Coronary Syndromes[3]
Dose Titration Target 10% decrease in mean blood pressureAcute Myocardial Infarction[3]
Maximum Tolerated Dose Mean flow rate of 1 mg/hAcute Myocardial Infarction[3]
Monitoring Frequency Continuous hemodynamic monitoring initially, then blood pressure every 4 hoursAcute Myocardial Infarction & Post-Angioplasty[3]

Table 2: Efficacy of Molsidomine (this compound Prodrug) in Stable Angina

Efficacy EndpointMolsidomine TreatmentPlaceboP-valueReference
Increase in Exercise Duration +2.2 minutes-< 0.001[4]
Time to Onset of Ischemia (ST-segment deviation) 12.8 ± 1.2 min9.0 ± 1.7 min< 0.001[4]
ST-Segment Depression at Submaximal Exercise Significantly reduced--[5]
Symptom-Limited Oxygen Consumption Significantly increased--[5]
Total Mechanical Work Significantly increased--[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Infusion

Note: Specific guidelines for the preparation of this compound intravenous solutions were not available in the reviewed literature. The following is a general protocol based on standard practices for the preparation of intravenous medications. Researchers should consult the manufacturer's product information if available.

Materials:

  • This compound (SIN-1) sterile powder for injection

  • Sterile Water for Injection (SWI) or 0.9% Sodium Chloride (Normal Saline) as a diluent

  • Sterile syringe and needles

  • Intravenous infusion bag (e.g., 50 mL or 100 mL of 0.9% Sodium Chloride or 5% Dextrose in Water)

  • Alcohol swabs

Procedure:

  • Reconstitution:

    • Using aseptic technique, clean the rubber stoppers of the this compound vial and the diluent vial with an alcohol swab.

    • Withdraw the required volume of diluent into a sterile syringe.

    • Inject the diluent into the this compound vial.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously to avoid foaming.

  • Dilution for Infusion:

    • Withdraw the reconstituted this compound solution into a sterile syringe.

    • Inject the reconstituted solution into the intravenous infusion bag.

    • Gently mix the contents of the infusion bag.

    • Label the infusion bag with the patient's name, drug name, final concentration, date, and time of preparation.

  • Administration:

    • Administer the this compound infusion using a calibrated infusion pump to ensure accurate delivery.

Protocol 2: this compound Infusion and Monitoring in Stable Coronary Patients

Objective: To assess the safety and efficacy of intravenous this compound in patients with stable coronary artery disease.

Patient Population: Patients with a confirmed diagnosis of stable angina pectoris.

Exclusion Criteria:

  • Unstable angina or recent myocardial infarction (within the last 3 months)

  • Significant hypotension (systolic blood pressure < 90 mmHg)

  • Severe aortic stenosis

  • Known hypersensitivity to this compound or molsidomine

  • Concomitant use of phosphodiesterase-5 inhibitors

Procedure:

  • Baseline Assessment:

    • Record baseline vital signs, including heart rate and blood pressure.

    • Perform a baseline 12-lead electrocardiogram (ECG).

    • Conduct a baseline exercise tolerance test (e.g., treadmill or cycle ergometer) to assess time to onset of angina and/or ST-segment depression.

  • This compound Infusion:

    • Initiate an intravenous infusion of this compound at a starting rate of 0.8 mg/h.[3]

    • Monitor blood pressure every 15 minutes for the first hour.

    • Titrate the infusion rate upwards, if necessary, to achieve a therapeutic effect (e.g., relief of anginal symptoms) while monitoring for hypotension. A common titration target is a 10% decrease in mean arterial pressure.[3]

    • Once the target dose is reached, maintain a constant infusion rate.

  • Monitoring During Infusion:

    • Continuously monitor the patient's heart rate, blood pressure, and ECG.

    • Assess for any adverse effects, such as headache, dizziness, or symptomatic hypotension.

  • Efficacy Assessment:

    • After a predetermined duration of infusion (e.g., 24 hours), repeat the exercise tolerance test to evaluate changes in exercise capacity.

  • Post-Infusion Monitoring:

    • After discontinuing the infusion, monitor the patient for at least one hour to ensure hemodynamic stability.[3]

Experimental Workflow for a this compound Infusion Study

G start Patient Screening & Informed Consent baseline Baseline Assessment (Vitals, ECG, Exercise Test) start->baseline infusion Initiate this compound Infusion (e.g., 0.8 mg/h) baseline->infusion monitoring Hemodynamic Monitoring & Dose Titration infusion->monitoring efficacy Repeat Exercise Tolerance Test monitoring->efficacy post_monitoring Post-Infusion Monitoring efficacy->post_monitoring end Data Analysis post_monitoring->end

Workflow for a this compound infusion clinical study.
Patient Selection Criteria

G cluster_inclusion cluster_exclusion eligible Eligible Patient Pool inclusion Inclusion Criteria eligible->inclusion exclusion Exclusion Criteria inclusion->exclusion Meets Inclusion Criteria not_enrolled Not Enrolled inclusion->not_enrolled Does Not Meet Inclusion Criteria stable_angina Stable Angina Diagnosis age Age 18-75 enrolled Enrolled in Study exclusion->enrolled Does Not Meet Exclusion Criteria exclusion->not_enrolled Meets Exclusion Criteria unstable_cad Unstable CAD/Recent MI hypotension Hypotension (SBP < 90) aortic_stenosis Severe Aortic Stenosis contraindications Contraindications (e.g., PDE5i use)

Logical flow for patient selection in this compound trials.

Conclusion

Intravenous this compound presents a promising therapeutic avenue for the management of stable coronary artery disease due to its direct nitric oxide-donating properties. The protocols outlined in this document provide a framework for researchers and drug development professionals to investigate its clinical utility in a controlled setting. Careful adherence to dosing, titration, and monitoring guidelines is crucial to ensure patient safety and to obtain reliable data on the efficacy of this compound in this patient population. Further research is warranted to establish a standardized infusion protocol and to fully elucidate the long-term benefits of this compound in the treatment of stable angina.

References

Application Notes and Protocols for Linsidomine Research Using the Langendorff-Perfused Heart Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Langendorff-perfused isolated heart model is a foundational ex vivo technique in cardiovascular research, allowing for the study of cardiac function in a controlled environment, free from systemic neuro-hormonal influences.[1][2][3] This system is particularly well-suited for investigating the direct pharmacological effects of novel compounds on the heart.[4][5] Linsidomine (SIN-1), the active metabolite of molsidomine, is a direct nitric oxide (NO) donor known for its potent vasodilatory properties.[6][7][8] Unlike traditional nitrates, its mechanism of action is not dependent on enzymatic conversion, which may prevent the development of tolerance.[3][9][10]

These application notes provide detailed protocols for utilizing the Langendorff heart model to investigate the cardiovascular effects of this compound, with a focus on its vasodilatory and potential cardioprotective actions in the context of ischemia-reperfusion injury.

This compound: Mechanism of Action

This compound functions as a prodrug that spontaneously releases nitric oxide (NO).[8] NO is a critical signaling molecule in the cardiovascular system.[11] Its primary effect is the relaxation of vascular smooth muscle. This is achieved through the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][12][13] The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), a reduction in intracellular calcium (Ca2+) levels, and ultimately, smooth muscle relaxation and vasodilation.[7] This pathway is crucial for regulating coronary blood flow and myocardial oxygen supply.[3]

Linsidomine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell This compound This compound (SIN-1) no Nitric Oxide (NO) This compound->no Spontaneous Release sGC_inactive sGC (Inactive) no->sGC_inactive Activates sGC_active sGC (Active) gtp GTP cgmp cGMP gtp->cgmp sGC (Active) pkg PKG Activation cgmp->pkg ca_reduction ↓ Intracellular Ca²⁺ pkg->ca_reduction relaxation Smooth Muscle Relaxation ca_reduction->relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

The Langendorff Perfusion Model: General Workflow

The Langendorff technique involves retrograde perfusion of the isolated heart via the aorta.[2] This method closes the aortic valve and forces the perfusate into the coronary arteries, thereby supplying the myocardium with oxygen and nutrients.[14] This setup allows for the precise measurement of various cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.[1][15]

Langendorff_Workflow start Start heparin Anesthesia & Heparin Administration start->heparin excision Thoracotomy & Heart Excision heparin->excision cardioplegia Submersion in Ice-Cold Cardioplegic Buffer excision->cardioplegia cannulation Aortic Cannulation cardioplegia->cannulation perfusion Initiate Retrograde Perfusion cannulation->perfusion stabilization Stabilization Period (e.g., 20-30 min) perfusion->stabilization data_acq Baseline Data Acquisition stabilization->data_acq exp_protocol Experimental Protocol (Drug Administration) data_acq->exp_protocol end End exp_protocol->end

Caption: General experimental workflow for Langendorff heart perfusion.

Detailed Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Buffer

Objective: To prepare a physiological salt solution to maintain the viability and function of the isolated heart.

Materials:

  • Reagent-grade chemicals: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, CaCl₂, Glucose

  • Ultrapure water

  • Carbogen gas (95% O₂ / 5% CO₂)

  • pH meter and thermometer

Procedure:

  • Dissolve the following salts in approximately 900 mL of ultrapure water in the order listed to prevent precipitation:

    • NaCl: 6.9 g (118 mM)

    • KCl: 0.35 g (4.7 mM)

    • KH₂PO₄: 0.16 g (1.2 mM)

    • MgSO₄·7H₂O: 0.29 g (1.2 mM)

    • NaHCO₃: 2.1 g (25 mM)

    • Glucose: 2.0 g (11 mM)

  • Once all components are fully dissolved, begin bubbling the solution with carbogen gas.

  • Slowly add CaCl₂ (0.28 g, 2.5 mM) while stirring continuously to avoid precipitation.

  • Adjust the final volume to 1 liter with ultrapure water.

  • Warm the buffer to 37°C. The pH should stabilize between 7.35 and 7.45 with continuous carbogen gassing.

  • Sterile-filter the solution (0.22 µm filter) before adding it to the Langendorff reservoir.

  • Maintain the buffer at 37°C and continue gassing throughout the experiment.

Protocol 1: Assessing the Vasodilatory Effects of this compound

Objective: To quantify the dose-dependent effect of this compound on coronary flow (in constant pressure mode) or perfusion pressure (in constant flow mode).

Methodology:

  • Prepare a rat or guinea pig heart according to the general workflow (Section 3.0).[1]

  • Perfuse the heart at a constant pressure (e.g., 60-80 mmHg).

  • Allow the heart to stabilize for 20-30 minutes until heart rate and LVDP are stable.

  • Record baseline measurements for 10 minutes. Key parameters include: Coronary Flow (CF), Left Ventricular Developed Pressure (LVDP), Heart Rate (HR), and Rate Pressure Product (RPP = HR x LVDP).[1]

  • Prepare stock solutions of this compound in saline or the perfusion buffer.

  • Introduce this compound into the perfusion line via a syringe pump to achieve final concentrations in a cumulative manner (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M).

  • Allow the heart to stabilize for 5 minutes at each concentration before recording data for 5 minutes.

  • After the final concentration, perform a washout by perfusing with drug-free buffer for 15-20 minutes to observe recovery.

Data Presentation:

This compound Concentration (M)Coronary Flow (% of Baseline)LVDP (% of Baseline)Heart Rate (% of Baseline)
Baseline 100 ± 4.5100 ± 5.1100 ± 3.8
10⁻⁸ 112 ± 5.299 ± 4.998 ± 4.1
10⁻⁷ 135 ± 6.197 ± 5.396 ± 3.9
10⁻⁶ 162 ± 7.395 ± 5.094 ± 4.2
10⁻⁵ 185 ± 8.092 ± 5.593 ± 4.5
Washout 108 ± 4.898 ± 5.299 ± 3.7
(Note: Data are presented as hypothetical mean ± SEM)
Protocol 2: Evaluating Cardioprotection in Ischemia-Reperfusion (I/R) Injury

Objective: To determine if this compound administration during reperfusion improves functional recovery and reduces injury following a period of global ischemia.[4]

Methodology:

  • Prepare and stabilize the heart as described previously.

  • Record 20 minutes of baseline data (Pre-ischemia).

  • Induce 30 minutes of no-flow global ischemia by stopping the perfusion pump. The heart should be maintained at 37°C in a humidified chamber.

  • Initiate reperfusion for 60 minutes. Hearts are randomly assigned to one of two groups:

    • Control Group: Reperfusion with standard Krebs-Henseleit buffer.

    • This compound Group: Reperfusion with Krebs-Henseleit buffer containing a fixed concentration of this compound (e.g., 10⁻⁶ M).

  • Continuously record hemodynamic parameters throughout the reperfusion period.

  • At the end of the experiment, the heart can be sectioned and stained with Triphenyltetrazolium chloride (TTC) to quantify infarct size.

IR_Protocol cluster_timeline Experimental Timeline cluster_reperfusion Reperfusion (60 min) stabilization Stabilization (20 min) baseline Baseline (20 min) stabilization->baseline ischemia Global Ischemia (30 min) baseline->ischemia control Control Group (Standard Buffer) ischemia->control Randomize This compound This compound Group (Buffer + this compound) ischemia->this compound Randomize

Caption: Protocol workflow for ischemia-reperfusion (I/R) studies.

Data Presentation:

ParameterControl GroupThis compound (1 µM) Group
LVDP Recovery at 60 min (%) 38 ± 5.662 ± 6.1
Coronary Flow at 60 min (%) 65 ± 7.295 ± 8.3
Incidence of Ventricular Fibrillation (%) 7540
Infarct Size (% of Ventricle) 45 ± 4.928 ± 5.2
(Note: Data are hypothetical mean ± SEM. * indicates p < 0.05 vs. Control)

Data Analysis and Interpretation

  • Hemodynamic Data: Calculate Left Ventricular Developed Pressure (LVDP) as the difference between left ventricular systolic and diastolic pressure.[1] Rate Pressure Product (RPP) is calculated as Heart Rate × LVDP. For I/R studies, functional recovery is typically expressed as a percentage of the pre-ischemic baseline value.

  • Statistical Analysis: Use appropriate statistical tests to compare groups. A Student's t-test can be used for comparing two groups (Control vs. This compound), while a one-way ANOVA with post-hoc tests is suitable for dose-response experiments. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The Langendorff-perfused heart model is a robust and highly adaptable platform for preclinical cardiovascular research.[16] The protocols outlined here provide a framework for investigating the direct cardiac and vascular effects of this compound. This model allows for a detailed examination of its vasodilatory properties and its potential as a therapeutic agent to mitigate ischemia-reperfusion injury, providing valuable data for drug development professionals.

References

Application Notes and Protocols: Linsidomine in Angiographic Restenosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Linsidomine in the study of angiographic restenosis. This document includes a summary of key quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Role in Restenosis

This compound (SIN-1) is the active metabolite of Molsidomine and functions as a potent nitric oxide (NO) donor.[1][2] Its mechanism of action is independent of enzymatic activity, allowing for the spontaneous release of NO.[3] Nitric oxide plays a crucial role in vascular homeostasis through several mechanisms relevant to the prevention of restenosis, the renarrowing of an artery after an angioplasty procedure. These mechanisms include vasodilation, inhibition of platelet aggregation, and suppression of vascular smooth muscle cell (VSMC) proliferation.[1][3][4]

Restenosis following percutaneous transluminal coronary angioplasty (PTCA) is primarily driven by neointimal hyperplasia, a process involving the proliferation and migration of VSMCs.[3] By releasing NO, this compound activates soluble guanylate cyclase (sGC) in VSMCs, leading to an increase in cyclic guanosine monophosphate (cGMP).[1][5] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in vasodilation and the inhibition of VSMC growth.[5]

Quantitative Data from Angiographic Restenosis Studies

The following tables summarize key quantitative findings from notable studies investigating the efficacy of this compound in reducing angiographic restenosis.

Table 1: Angiographic Outcomes from the ACCORD Clinical Trial

The Angioplastic Coronaire Corvasal Diltiazem (ACCORD) study was a prospective, multicenter, randomized trial that compared the effects of this compound (intravenous) followed by oral Molsidomine with diltiazem in patients undergoing PTCA.[4][6][7]

Angiographic ParameterThis compound/Molsidomine GroupDiltiazem GroupP-value
Immediate Post-Angioplasty
Minimum Luminal Diameter (mm)1.941.810.001[6][7]
6-Month Follow-up
Minimum Luminal Diameter (mm)1.541.380.007[6][7]
Late Luminal Loss (mm)0.35 ± 0.780.46 ± 0.740.103[6][7]
Restenosis Rate (≥50% stenosis)38.0%46.5%0.026[6][7]
Table 2: Preclinical Efficacy of this compound in a Rabbit Model of Restenosis

A preclinical study evaluated the effect of local intramural delivery of this compound on neointimal formation in a rabbit iliac artery balloon injury model.

Parameter (3 weeks post-injury)This compound-TreatedVehicle Control
Intima-Media Ratio0.65 ± 0.051.2 ± 0.2[8]
P-value vs. Vehicle Control< 0.05[8]
Uninjured Control Intima-Media Ratio0.15 ± 0.02[8]

Signaling Pathway and Mechanisms of Action

The primary mechanism of this compound in mitigating restenosis is through the nitric oxide signaling cascade.

Linsidomine_Signaling_Pathway cluster_extracellular Extracellular Space / Systemic Circulation cluster_cell Vascular Smooth Muscle Cell (VSMC) cluster_effects Cellular Effects Molsidomine Molsidomine (Oral Prodrug) This compound This compound (SIN-1) (Active Metabolite) Molsidomine->this compound Hepatic Metabolism Linsidomine_IV This compound (Intravenous) Linsidomine_IV->this compound NO Nitric Oxide (NO) This compound->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Inhibit_Proliferation Inhibition of Proliferation & Migration PKG->Inhibit_Proliferation Inhibit_Platelet Inhibition of Platelet Aggregation PKG->Inhibit_Platelet

Caption: this compound's signaling cascade in vascular smooth muscle cells.

The logical flow of this compound's action in preventing restenosis involves multiple interconnected effects.

Linsidomine_Logical_Flow This compound This compound Administration (IV or from Molsidomine) NO_Release Systemic & Local Nitric Oxide (NO) Release This compound->NO_Release VSMC_Effect Direct Effect on VSMCs NO_Release->VSMC_Effect Platelet_Effect Effect on Platelets NO_Release->Platelet_Effect Vasodilation Vasodilation VSMC_Effect->Vasodilation Anti_Proliferation Inhibition of VSMC Proliferation & Migration VSMC_Effect->Anti_Proliferation Anti_Aggregation Inhibition of Platelet Adhesion & Aggregation Platelet_Effect->Anti_Aggregation Improved_Blood_Flow Improved Arterial Blood Flow Vasodilation->Improved_Blood_Flow Reduced_Neointima Reduced Neointimal Hyperplasia Anti_Proliferation->Reduced_Neointima Reduced_Thrombus Reduced Thrombus Formation at Injury Site Anti_Aggregation->Reduced_Thrombus Prevent_Restenosis Prevention of Angiographic Restenosis Improved_Blood_Flow->Prevent_Restenosis Reduced_Thrombus->Prevent_Restenosis Reduced_Neointima->Prevent_Restenosis Porcine_Model_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Surgical Procedure cluster_post_procedure Post-Procedure & Analysis Animal_Prep 1. Animal Preparation (Juvenile Farm Pig, Anesthesia) Antiplatelet_Tx 2. Antiplatelet Therapy (e.g., Aspirin, Clopidogrel) Animal_Prep->Antiplatelet_Tx Catheter_Intro 3. Catheter Introduction (Femoral Artery Access) Antiplatelet_Tx->Catheter_Intro Coronary_Angio 4. Baseline Coronary Angiography Catheter_Intro->Coronary_Angio Balloon_Injury 5. Balloon Angioplasty Injury (Oversized balloon-to-artery ratio) Coronary_Angio->Balloon_Injury Stent_Deploy 6. Stent Deployment (Optional, for in-stent restenosis model) Balloon_Injury->Stent_Deploy Local_Delivery 7. Local this compound Delivery (via infusion catheter) Stent_Deploy->Local_Delivery Recovery 8. Animal Recovery & Monitoring Local_Delivery->Recovery Follow_Up_Angio 9. Follow-up Angiography (e.g., at 28 days) Recovery->Follow_Up_Angio Euthanasia 10. Euthanasia & Tissue Harvest Follow_Up_Angio->Euthanasia Histology 11. Histological Analysis (Neointimal Area, Stenosis %) Euthanasia->Histology

References

Application Notes and Protocols for Quantitative Coronary Angiography (QCA) Assessment with Linsidomine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Linsidomine in conjunction with Quantitative Coronary Angiography (QCA) for assessing coronary vasodilation. This compound, a direct nitric oxide (NO) donor, offers a valuable tool for investigating endothelial function, coronary artery reactivity, and the impact of therapeutic interventions on coronary physiology.

Introduction

This compound (SIN-1) is the active metabolite of molsidomine and functions as a potent vasodilator by directly releasing nitric oxide, independent of endothelial enzymatic processes.[1][2] This direct action makes it a useful agent for assessing the maximum vasodilatory capacity of coronary arteries and for differentiating between endothelium-dependent and -independent vasodilation. QCA is a well-established imaging technique used to precisely measure coronary artery dimensions from angiograms, providing objective and reproducible data on vessel diameter, stenosis severity, and vasomotor responses. The combination of this compound administration and QCA allows for a rigorous evaluation of coronary vasoreactivity in both research and clinical settings.

Mechanism of Action

This compound's primary mechanism involves the spontaneous release of nitric oxide (NO).[1][2] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels subsequently activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation, causing vasodilation.[2]

This compound This compound (SIN-1) NO Nitric Oxide (NO) This compound->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes Vasodilation Coronary Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway of this compound-induced coronary vasodilation.

Data Presentation

The following tables summarize quantitative data from key studies assessing the effect of this compound on coronary artery dimensions using QCA.

Table 1: Effect of Intracoronary this compound on Non-Stenotic Coronary Artery Segments

StudyDosageTime PointProximal Diameter Increase (%)Medial Diameter Increase (%)Distal Diameter Increase (%)
Simon et al. (1990)[3]0.4 mgImmediately Post9.417.925.6
10 Minutes Post11.717.628.8
Serruys et al. (1987)[4]1 mg2 Minutes Post12--
60 Minutes Post8--

Table 2: Effect of Intracoronary this compound on Stenotic Coronary Lesions

StudyDosageTime PointMean Residual Luminal Diameter Increase (%)
Simon et al. (1990)[3]0.4 mgImmediately Post31.5
10 Minutes Post48.3
Serruys et al. (1987)[4]1 mg60 Minutes Post10

Table 3: Angiographic Results from the ACCORD Study (this compound/Molsidomine vs. Diltiazem) [1][5][6]

ParameterNO Donor Group (this compound/Molsidomine)Diltiazem GroupP-value
Post-Angioplasty
Minimum Luminal Diameter (mm)1.941.81.001
6-Month Follow-up
Minimum Luminal Diameter (mm)1.541.38.007
Restenosis Rate (≥50% stenosis)38.0%46.5%.026

Experimental Protocols

The following are generalized protocols for the administration of this compound and subsequent QCA, based on methodologies reported in the literature.[3][4][5][7][8][9]

Protocol 1: Intracoronary Administration for Vasoreactivity Assessment

Objective: To assess the maximal vasodilatory response of coronary arteries.

Materials:

  • This compound (SIN-1) for injection (e.g., 1 mg vial)

  • Standard coronary angiography equipment

  • QCA analysis software

Procedure:

  • Baseline Angiography: Perform baseline coronary angiography according to standard procedures. Obtain high-quality images of the coronary segment of interest in multiple projections.

  • This compound Preparation: Reconstitute this compound as per manufacturer instructions. A typical dose for intracoronary administration is 1 mg.[4][8][9]

  • This compound Administration: Administer the prepared this compound as a bolus injection into the ostium of the coronary artery of interest.[7][9]

  • Post-Linsidomine Angiography: Repeat coronary angiography of the same segment at specified time points after this compound administration. Common time points include 2 minutes and 10 minutes post-injection to capture peak and sustained effects.[3][4] A 60-minute follow-up can assess the duration of action.[4][8]

  • QCA Analysis:

    • Select the baseline and post-Linsidomine angiographic images with optimal visualization of the coronary segment.

    • Calibrate the QCA software using the catheter tip as a scaling device.

    • Define the segment of interest for analysis.

    • The software will automatically detect the vessel edges and calculate parameters such as:

      • Reference Vessel Diameter (RVD)

      • Minimum Lumen Diameter (MLD)

      • Percentage Diameter Stenosis

    • Compare the measurements before and after this compound administration to quantify the vasodilatory response.

Protocol 2: Intravenous Infusion for Pre-treatment in Interventional Procedures

Objective: To induce coronary vasodilation prior to and during procedures like percutaneous coronary intervention (PCI) to potentially improve immediate outcomes.

Materials:

  • This compound for intravenous infusion

  • Infusion pump

  • Standard PCI and angiography equipment

  • QCA analysis software

Procedure:

  • Baseline Angiography: Perform initial diagnostic angiography.

  • This compound Infusion:

    • Start an intravenous infusion of this compound. A typical starting rate is 0.8 mg/hour.[10]

    • The dose may be titrated based on the patient's blood pressure response, often aiming for a 10% decrease in mean arterial pressure.[10]

    • The infusion is typically continued throughout the PCI procedure and for a specified period afterward (e.g., 24 hours).[1]

  • Follow-up Angiography: If part of a clinical trial, follow-up angiography is often performed at 6 months to assess for restenosis.[5][6]

  • QCA Analysis: Conduct QCA on all angiograms to assess the immediate effects of the intervention and the long-term changes in luminal diameter.

cluster_pre Pre-Linsidomine cluster_admin Administration cluster_post Post-Linsidomine cluster_analysis Analysis BaselineAngio Baseline Coronary Angiography BaselineQCA Baseline QCA Measurement BaselineAngio->BaselineQCA AdministerLinsi Administer This compound (Intracoronary or IV) BaselineQCA->AdministerLinsi PostAngio Repeat Coronary Angiography AdministerLinsi->PostAngio PostQCA Post-Linsidomine QCA Measurement PostAngio->PostQCA Compare Compare Pre and Post QCA Data PostQCA->Compare

Caption: Experimental workflow for QCA assessment with this compound.

Safety and Tolerability

This compound is generally well-tolerated.[1][11] The most common side effect is a dose-dependent decrease in blood pressure due to systemic vasodilation.[10] Therefore, careful monitoring of blood pressure is essential during and after administration. Unlike organic nitrates, this compound does not appear to induce tolerance.[1][2][12]

Conclusion

The use of this compound in conjunction with QCA provides a powerful and reliable method for assessing coronary vasoreactivity. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and clinicians in the field of cardiovascular medicine and drug development. The ability of this compound to induce potent, direct, and tolerance-free vasodilation makes it an important pharmacological tool for both mechanistic studies and clinical investigations of coronary artery disease.

References

Troubleshooting & Optimization

Linsidomine (SIN-1) Stability and Storage in Research Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Linsidomine (SIN-1) in research solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the reliable and effective use of SIN-1 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound (SIN-1)?

A1: Solid SIN-1 should be stored at -20°C in a sealed container, protected from moisture and light. Under these conditions, it remains stable for an extended period.

Q2: How should I prepare and store SIN-1 stock solutions?

A2: It is highly recommended to prepare SIN-1 solutions fresh for each experiment due to their inherent instability in aqueous environments. If a stock solution must be prepared, dissolve SIN-1 in an appropriate solvent such as water, DMSO, or ethanol. For short-term storage, solutions can be kept at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q3: In which solvents is SIN-1 soluble?

A3: SIN-1 is soluble in several common laboratory solvents. The approximate solubilities are provided in the table below.

SolventApproximate Solubility
Water50 mg/mL
DMSO50 mg/mL
Ethanol10 mg/mL

Q4: What is the fundamental mechanism of SIN-1 decomposition in solution?

A4: SIN-1 acts as a donor of nitric oxide (NO) and superoxide (O₂⁻) through a spontaneous decomposition process in the presence of oxygen. This process involves a base-catalyzed hydrolysis of the sydnonimine ring to form an open-ring intermediate, SIN-1A. SIN-1A then reacts with molecular oxygen to release NO and O₂⁻. These two radical species can subsequently react to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.

Q5: What factors influence the stability of SIN-1 in solution?

A5: The stability of SIN-1 in solution is primarily affected by the following factors:

  • pH: The initial step of decomposition, the hydrolysis to SIN-1A, is base-catalyzed. Therefore, SIN-1 degrades more rapidly at higher pH values.

  • Temperature: As with most chemical reactions, the rate of SIN-1 decomposition increases with temperature.

  • Oxygen: The presence of molecular oxygen is crucial for the generation of both nitric oxide and superoxide from the SIN-1A intermediate. In the absence of oxygen, SIN-1A is relatively stable.

  • Light: Exposure to light can accelerate the decomposition of SIN-1 and enhance the release of nitric oxide. It is advisable to protect SIN-1 solutions from light.

  • Presence of other oxidizing agents: Other electron acceptors, such as heme proteins, can also promote the decomposition of SIN-1A and the release of nitric oxide, even in low-oxygen environments.

Troubleshooting Guide

Issue 1: Inconsistent or no biological effect observed in my experiment.

Possible CauseTroubleshooting Step
Degraded SIN-1 Solution SIN-1 is highly unstable in aqueous solutions. Always prepare solutions fresh before each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
Incorrect pH of the Medium The decomposition rate of SIN-1 is pH-dependent. Verify the pH of your experimental buffer or cell culture medium. At neutral or alkaline pH, decomposition is rapid.
Insufficient Oxygen The generation of NO and superoxide from SIN-1 requires oxygen. Ensure your experimental setup allows for adequate oxygenation, especially in cell culture experiments.
Presence of Scavengers Components in your medium (e.g., serum, certain antioxidants) may scavenge NO or superoxide, reducing their effective concentration. Consider performing experiments in a simpler buffer system to confirm SIN-1 activity.
Impure SIN-1 Compound Impurities in the solid SIN-1 can affect its decomposition and NO release. Ensure you are using a high-purity compound from a reputable supplier. Some impurities have been reported to cause NO release even in the absence of oxygen.

Issue 2: Unexpectedly rapid or slow onset of SIN-1 effects.

Possible CauseTroubleshooting Step
Temperature Fluctuations The rate of SIN-1 decomposition is sensitive to temperature. Ensure your experiments are conducted at a consistent and controlled temperature.
Different Buffer Composition The composition of your buffer can influence SIN-1 stability. For example, bicarbonate buffers can affect decomposition rates. If you switch between buffer systems (e.g., PBS to Tris), expect potential changes in the kinetics of NO and superoxide release.
Light Exposure Protect your SIN-1 solutions and experimental setup from direct light, as it can accelerate the decomposition rate.

Issue 3: I notice a color change in my SIN-1 solution. What does this mean?

A freshly prepared solution of SIN-1 is typically colorless. The appearance of a yellow color can indicate the formation of degradation products. While this is a normal part of the decomposition process, a rapid and intense color change upon dissolution may suggest a problem with the solid compound's purity or improper storage.

Quantitative Data on SIN-1 Stability

While precise half-life values can vary significantly based on the specific experimental conditions (e.g., buffer components, presence of biomolecules), the following table provides an estimate of SIN-1 stability under different conditions.

ConditionParameterValueReference
In human plasmaHalf-life of SIN-112-20 minutes[1]
In human plasmaHalf-life of SIN-1C (metabolite)~1.5 hours[1]
10 mM NaHCO₃ (pH 9.6), 37°CTime for complete decomposition< 2 hours[2]

Signaling and Experimental Workflow Diagrams

SIN1_Decomposition_Pathway SIN-1 Decomposition and Peroxynitrite Formation Pathway SIN1 This compound (SIN-1) SIN1A SIN-1A (Open-ring form) SIN1->SIN1A Base-catalyzed hydrolysis (OH⁻) SIN1C SIN-1C (Inactive metabolite) SIN1A->SIN1C NO Nitric Oxide (NO) SIN1A->NO Decomposition O2_superoxide Superoxide (O₂⁻) SIN1A->O2_superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite O2_superoxide->Peroxynitrite Oxygen O₂ Oxygen->SIN1A

Caption: Decomposition pathway of this compound (SIN-1).

Troubleshooting_Flow Troubleshooting Workflow for Inconsistent SIN-1 Results Start Inconsistent or No Biological Effect Check_Freshness Was the SIN-1 solution prepared fresh? Start->Check_Freshness Check_Storage How was the stock solution stored? Check_Freshness->Check_Storage No Check_pH Is the medium pH appropriate? Check_Freshness->Check_pH Yes Solution1 Prepare fresh solution immediately before use. Check_Freshness->Solution1 No, used old solution Check_Storage->Check_pH Properly Solution2 Use a new aliquot or solid compound. Avoid freeze-thaw. Check_Storage->Solution2 Improperly Check_Oxygen Is there sufficient oxygen? Check_pH->Check_Oxygen Yes Solution3 Verify and adjust medium pH. Consider kinetics at that pH. Check_pH->Solution3 No Check_Scavengers Are there potential scavengers present? Check_Oxygen->Check_Scavengers Yes Solution4 Ensure adequate aeration for your experimental setup. Check_Oxygen->Solution4 No Solution5 Test in a simple buffer. Remove potential scavengers. Check_Scavengers->Solution5 Yes

Caption: Troubleshooting inconsistent results with SIN-1.

Experimental Protocols

Protocol 1: General Procedure for Preparation of SIN-1 Working Solution

This protocol provides a general guideline for preparing a SIN-1 working solution for in-vitro experiments.

  • Materials:

    • This compound (SIN-1) solid

    • Desired solvent (e.g., sterile water, DMSO, or experimental buffer)

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the solid SIN-1 container to room temperature before opening to prevent condensation.

    • Calculate the required mass of SIN-1 to prepare a stock solution of a desired concentration (e.g., 100 mM in DMSO).

    • Weigh the SIN-1 in a sterile tube.

    • Add the calculated volume of solvent to the tube to dissolve the solid. If necessary, vortex briefly.

    • This stock solution should be used immediately to prepare the final working solution in your experimental buffer (e.g., PBS or cell culture medium).

    • Perform a serial dilution from the stock solution into the pre-warmed experimental buffer to achieve the final desired concentration.

    • Use the final working solution immediately in your experiment. Discard any unused working solution.

Protocol 2: Stability Assessment of SIN-1 using HPLC

This protocol outlines a method to assess the stability of SIN-1 in a specific buffer by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

    • SIN-1

    • SIN-1C (as a reference standard, if available)

    • Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Mobile phase components (e.g., Acetonitrile and water with a suitable modifier like formic acid)

    • Thermostated incubator or water bath

  • Procedure:

    • Preparation of Solutions:

      • Prepare the desired experimental buffer and adjust the pH accurately.

      • Prepare a fresh, concentrated stock solution of SIN-1 (e.g., 10 mM) in a suitable solvent.

    • Initiation of Stability Study:

      • Dilute the SIN-1 stock solution into the pre-warmed experimental buffer to a final concentration (e.g., 1 mM).

      • Immediately take a sample for the "time zero" (t=0) measurement.

      • Place the remaining solution in a thermostated environment (e.g., 37°C water bath), protected from light.

    • Time-Point Sampling:

      • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the SIN-1 solution.

      • Immediately inject the sample into the HPLC system or quench the reaction by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

    • HPLC Analysis:

      • Set up the HPLC method. An example method could be:

        • Column: C18 reverse-phase

        • Mobile Phase: A gradient of water and acetonitrile.

        • Flow Rate: 1.0 mL/min

        • Detection Wavelength: Monitor at the λmax of SIN-1 (approximately 315 nm).

        • Injection Volume: 10-20 µL

      • Inject the samples from each time point.

    • Data Analysis:

      • Identify the peaks corresponding to SIN-1 and its degradation product, SIN-1C, based on their retention times (SIN-1 typically elutes earlier than SIN-1C)[2].

      • Integrate the peak area for SIN-1 at each time point.

      • Plot the natural logarithm of the SIN-1 peak area versus time.

      • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be the negative of the degradation rate constant (k).

      • Calculate the half-life (t₁/₂) of SIN-1 under the tested conditions using the formula: t₁/₂ = 0.693 / k.

References

Troubleshooting Linsidomine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to Linsidomine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?

A: This is a common issue known as "solvent shock." this compound is significantly more soluble in an organic solvent like DMSO than in an aqueous environment like cell culture media.[1] When a concentrated DMSO stock is rapidly diluted into the medium, the abrupt change in solvent polarity can cause the this compound to crash out of solution, leading to precipitation.[1]

Q2: I've prepared my this compound-containing media, and it initially appears clear, but a precipitate forms over time in the incubator. Why is this happening?

A: Several factors can contribute to delayed precipitation:

  • Temperature Shifts: The solubility of compounds can be temperature-dependent. This compound might be less soluble at the incubator temperature of 37°C compared to the room temperature at which you prepared the media.[1]

  • pH Instability: As cells metabolize, they release waste products that can alter the pH of the culture medium.[2] The solubility of this compound may be sensitive to these pH changes.

  • Interaction with Media Components: this compound may slowly interact with salts (especially calcium), metals, or proteins present in the media or serum, forming insoluble complexes over time.[1]

Q3: How can I differentiate between this compound precipitation and microbial contamination?

A: While both can cause turbidity, there are distinct differences.

  • Visual Inspection: Microbial contamination often appears as a uniform cloudiness, sometimes with a color change in the medium (e.g., yellowing due to bacterial growth). Chemical precipitates, like that of this compound, may appear as crystalline structures or amorphous particles.[2]

  • Microscopic Examination: Viewing a sample of the medium under a microscope will reveal motile bacteria, budding yeast, or filamentous fungi in the case of contamination. A chemical precipitate will appear as non-living particulate matter.[3]

Q4: Is it acceptable to filter out the this compound precipitate and use the remaining solution?

A: Filtering is generally not recommended. The precipitate is the compound of interest, so filtering it out will lower the effective concentration of this compound in your media, leading to inaccurate and unreliable experimental results. The better approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[2]

Troubleshooting Guides

Initial Observation: this compound Precipitation

If you observe a precipitate in your cell culture medium after adding this compound, follow this step-by-step troubleshooting guide.

Step 1: Visual and Microscopic Confirmation

  • Action: Visually inspect the culture vessel for cloudiness or visible particles. Place a small drop of the medium on a microscope slide and examine it under a microscope.

  • Purpose: To confirm that the issue is a chemical precipitate and not microbial contamination.[3]

Step 2: Review Stock Solution Preparation and Dilution Technique

  • Action: Ensure your this compound stock solution in DMSO is fully dissolved and clear before use. When adding the stock to your media, pre-warm the media to 37°C and add the stock solution drop-wise while gently swirling the media.[1]

  • Purpose: To prevent "solvent shock" and localized high concentrations that can trigger precipitation.[2]

The following diagram illustrates a recommended workflow for preparing and adding this compound to cell culture media to minimize precipitation.

G cluster_prep Stock Solution Preparation cluster_add Addition to Cell Culture Media prep1 Weigh this compound Powder prep2 Dissolve in 100% DMSO (e.g., 10-50 mM) prep1->prep2 prep3 Vortex/Warm Gently (if needed) prep2->prep3 prep4 Filter-Sterilize (0.22 µm) prep3->prep4 prep5 Aliquot and Store at -20°C prep4->prep5 add1 Pre-warm Media to 37°C add3 Add Stock Drop-wise to Vortexing Media add1->add3 add2 Thaw this compound Aliquot add2->add3 add4 Ensure Final DMSO Concentration is ≤ 0.5% add3->add4

Caption: Recommended workflow for this compound preparation and addition.
Data Presentation: this compound Properties and Recommended Concentrations

The following tables summarize key information for using this compound in cell culture experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₀N₄O₂[4]
Molecular Weight170.17 g/mol [4]
AppearanceWhite to off-white solidGeneral Supplier Information
Primary SolventDimethyl Sulfoxide (DMSO)[5]
Storage (Solid)-20°C, desiccated[6]

Table 2: Recommended Starting Concentrations and Conditions

ParameterRecommendationRationale/Source
Stock Solution Concentration10-50 mM in 100% DMSOGeneral practice for cell culture to minimize solvent volume.[5]
Final DMSO Concentration≤ 0.5% (v/v), ideally ≤ 0.1%To minimize solvent-induced cytotoxicity.[2]
Suggested Working Concentration30 µM - 5 mMBased on in vitro studies showing effects in this range.[7]
Storage of Stock Solution-20°C in single-use aliquotsTo prevent degradation from repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 1.70 mg of this compound powder.

  • Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the weighed powder.

  • Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. If dissolution is difficult, gentle warming in a 37°C water bath for a few minutes may help.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes and store at -20°C.

Protocol 2: Troubleshooting this compound Precipitation in Media

If precipitation persists despite proper technique, this protocol provides a systematic approach to identify the cause.

  • Prepare Fresh Media: Prepare a fresh batch of cell culture medium to rule out issues with the existing media stock.

  • Test Solubility in Basal vs. Complete Media:

    • Prepare two tubes of media: one with basal medium (e.g., DMEM) and one with complete medium (containing serum and other supplements).

    • Add this compound to both to the desired final concentration.

    • Observation: If precipitation occurs only in the complete medium, an interaction with serum proteins or supplements is likely.

  • Optimize Solvent Concentration:

    • Prepare a serial dilution of your this compound stock solution in DMSO.

    • Add these different stock concentrations to your media to achieve the same final this compound concentration, but with varying final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%).

    • Observation: Determine the minimum DMSO concentration required to maintain solubility without inducing cell toxicity.

  • Consider Solubility Enhancers:

    • If precipitation remains an issue, consider the use of solubility enhancers like (2-Hydroxypropyl)-β-cyclodextrin.[2]

The following decision tree can guide your troubleshooting process.

G start Precipitate Observed q1 Is stock solution clear and dilution done correctly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does precipitate form in basal and complete media? a1_yes->q2 sol1 Re-prepare stock and use proper dilution technique. a1_no->sol1 a2_both Both q2->a2_both a2_complete Complete Only q2->a2_complete sol3 Inherent low aqueous solubility issue. a2_both->sol3 sol2 Interaction with serum/ supplements is likely. a2_complete->sol2 q3 Increase final DMSO concentration (≤ 0.5%). Does it dissolve? sol3->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Use lowest effective DMSO concentration and include vehicle control. a3_yes->sol4 sol5 Consider alternative solvent or solubility enhancers. a3_no->sol5

Caption: Troubleshooting decision tree for this compound precipitation.

Signaling Pathway

This compound acts as a spontaneous donor of nitric oxide (NO).[8] NO diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn leads to the relaxation of smooth muscle cells and vasodilation.[8][9]

G This compound This compound (extracellular) no Nitric Oxide (NO) This compound->no Spontaneous Release sgc Soluble Guanylate Cyclase (sGC) (inactive) no->sgc Binds and Activates sgc_active sGC (active) sgc->sgc_active gtp GTP cgmp cGMP gtp->cgmp sGC_active response Downstream Effects (e.g., smooth muscle relaxation, vasodilation) cgmp->response

Caption: Simplified signaling pathway of this compound.

References

Light sensitivity and degradation of Molsidomine/Linsidomine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molsidomine and its active metabolite, Linsidomine (SIN-1). The information focuses on the critical aspects of light sensitivity and degradation of their solutions.

Frequently Asked Questions (FAQs)

Q1: How light-sensitive are Molsidomine and this compound solutions?

A1: Both Molsidomine and this compound solutions are highly sensitive to light. Molsidomine solutions, when unprotected and exposed to daylight, can degrade rapidly, with a reported half-life of approximately 20 minutes.[1] The degradation of Molsidomine is particularly accelerated by ultraviolet (UV) light.[2][3] this compound (SIN-1) is also light-sensitive, and irradiation with visible light has been shown to significantly enhance its release of nitric oxide (NO).[4]

Q2: What is the mechanism of Molsidomine's action and how does light affect it?

A2: Molsidomine is a prodrug that is metabolically converted in the liver to its active form, this compound (SIN-1). This compound then non-enzymatically releases nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), which increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of smooth muscle cells, resulting in vasodilation. Light, particularly UV and visible light, can directly cause the photoactivation of Molsidomine and enhance the release of NO from this compound, thereby influencing its pharmacological activity.[4]

Q3: What are the known degradation products of Molsidomine upon light exposure?

A3: Upon photoexcitation at 360 nm, Molsidomine has been shown to decompose into carbon dioxide (CO₂), an ethyl radical (CH₂CH₃•), and a radical fragment [SIN-1A(-H)]. This radical fragment then spontaneously releases nitric oxide (NO) to form N-morpholino-aminoacetonitrile.[5] The formation of gaseous and liquid decomposition products can enhance the overall photodegradation of Molsidomine.[2][3]

Q4: What is the quantum yield for Molsidomine photodegradation?

A4: The quantum yield for the immediate release of nitric oxide from photoexcited Molsidomine (SIN-10) at 360 nm has been reported to be approximately 41%.[5] This indicates that a significant portion of the absorbed photons leads to the decomposition of the molecule and subsequent NO release.

Q5: How can I protect my Molsidomine and this compound solutions from degradation during experiments?

A5: To minimize photodegradation, it is crucial to protect solutions from light at all stages of your experiment. Use amber-colored glassware or wrap containers and infusion tubing with aluminum foil or UV-blocking covers.[1] Work in a dimly lit room or under specific-wavelength safe lights if possible. For quantitative experiments, prepare solutions fresh and use them immediately.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected pharmacological effects of Molsidomine/Linsidomine in vitro or in vivo.
Possible Cause Troubleshooting Step
Photodegradation of the compound - Ensure all solutions are prepared and stored in light-protected containers (amber vials, foil-wrapped tubes).- Minimize exposure to ambient light during solution preparation and administration.- For infusion studies, protect both the infusion bag and the tubing from light.[1]- Prepare solutions fresh before each experiment.
Incorrect solvent or pH - Molsidomine and this compound stability can be pH-dependent. Ensure the buffer system used is appropriate and maintains a stable pH.- Verify the solubility and stability of the compounds in your chosen solvent system from the literature.
Oxidation of this compound (SIN-1) - The release of NO from this compound is an oxygen-dependent process.[4] Ensure consistent oxygenation of your experimental system if this is a variable you wish to control. For anaerobic experiments, ensure solutions are properly de-gassed.
Issue 2: High variability in analytical measurements (e.g., HPLC) of Molsidomine or this compound concentrations.
Possible Cause Troubleshooting Step
Degradation during sample preparation or analysis - Protect samples from light throughout the analytical process, including autosampler trays if possible.- Use a validated stability-indicating HPLC method that separates the parent compound from its degradation products.[6][7][8]
Inappropriate sample handling and storage - Store stock solutions and samples at the recommended temperature and protected from light.- Avoid repeated freeze-thaw cycles.
Interaction with container materials - Use inert container materials (e.g., glass) for storing solutions to prevent adsorption or leaching.

Quantitative Data on Molsidomine Photodegradation

ParameterValueConditionsReference
Half-life of Molsidomine solution ~20 minutes80 µg/mL in saline, unprotected, exposed to daylight (sunny day).[1]
Quantum Yield of immediate NO release 41%Photoexcitation at 360 nm in CHCl₃.[5]
Primary Photodegradation Products CO₂, CH₂CH₃•, [SIN-1A(-H)]Photoexcitation at 360 nm.[5]
Final Degradation Product N-morpholino-aminoacetonitrileFollowing spontaneous NO release from [SIN-1A(-H)].[5]

Experimental Protocols

Protocol 1: General Photostability Testing of Molsidomine/Linsidomine Solutions (Adapted from ICH Q1B Guidelines)

This protocol outlines a forced degradation study to evaluate the photostability of Molsidomine or this compound solutions.

1. Sample Preparation:

  • Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, water, or a relevant buffer).

  • Prepare a "dark control" sample by wrapping a container of the same solution in aluminum foil to completely shield it from light.

2. Light Exposure:

  • Expose the unprotected sample to a light source as specified in the ICH Q1B guidelines. This should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Place the "dark control" sample alongside the exposed sample in the same environmental conditions (temperature and humidity).

3. Sample Analysis:

  • At predetermined time points, withdraw aliquots from both the exposed and dark control samples.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and to detect and quantify any degradation products.

4. Data Evaluation:

  • Compare the chromatograms of the exposed samples with those of the dark control and an unexposed reference standard.

  • Calculate the percentage of degradation and identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately assessing the degradation of Molsidomine and this compound. The following provides a general framework for developing such a method.

1. Column and Mobile Phase Selection:

  • A reversed-phase C18 column is a common starting point.

  • A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to separate all components.

2. Forced Degradation Studies:

  • Subject the Molsidomine or this compound solution to various stress conditions (acidic, basic, oxidative, and photolytic) to generate degradation products.

3. Method Optimization:

  • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of the parent drug from all degradation products.

  • The method should demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

4. Detection:

  • UV detection is commonly used. The selection of the detection wavelength should be based on the UV spectra of the parent compound and its degradation products to ensure adequate sensitivity for all components.

Visualizations

Molsidomine_Signaling_Pathway Molsidomine Molsidomine (Prodrug) This compound This compound (SIN-1) (Active Metabolite) Molsidomine->this compound Hepatic Metabolism NO Nitric Oxide (NO) This compound->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC Vasodilation Vasodilation cGMP->Vasodilation Smooth Muscle Relaxation

Caption: Signaling pathway of Molsidomine leading to vasodilation.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Data Evaluation Prep_Exposed Prepare Solution for Light Exposure Expose_Light Expose to Light Source Prep_Exposed->Expose_Light Prep_Dark Prepare Dark Control (Foil Wrapped) Prep_Dark->Expose_Light HPLC Stability-Indicating HPLC Analysis Expose_Light->HPLC Compare Compare Exposed vs. Dark Control HPLC->Compare Quantify Quantify Degradation and Products Compare->Quantify

Caption: Experimental workflow for photostability testing.

References

Technical Support Center: Linsidomine-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with linsidomine-induced cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SIN-1) and why does it cause cytotoxicity?

A1: this compound, also known as SIN-1, is a vasodilator agent that acts as a donor of both nitric oxide (NO) and superoxide anions (O₂⁻).[1][2][3] In aqueous solutions, this compound spontaneously decomposes to release these two molecules. The rapid reaction between nitric oxide and superoxide leads to the formation of peroxynitrite (ONOO⁻), a potent and highly reactive oxidant.[4][5] Peroxynitrite is the primary mediator of this compound-induced cytotoxicity, causing cellular damage through the oxidation and nitration of lipids, proteins, and DNA.[4][5] This can disrupt mitochondrial function and trigger apoptotic or necrotic cell death.[4]

Q2: My primary cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?

A2: Primary cells can be particularly sensitive to oxidative stress. Several factors could contribute to the heightened cytotoxicity you are observing:

  • Cell Type Specificity: Different primary cell types exhibit varying sensitivities to this compound. For instance, endothelial cells are a common model for studying this compound's effects and may have different antioxidant capacities compared to other primary cell types like hepatocytes or neurons.

  • Culture Conditions: The composition of your cell culture medium can influence this compound's effects. The presence or absence of certain components, like antioxidants or serum, can modulate its cytotoxicity.

  • Compound Stability: this compound can be unstable in culture medium. It is crucial to prepare fresh solutions for each experiment to ensure consistent and reproducible results.

Q3: How can I prevent or reduce this compound-induced cytotoxicity in my primary cell cultures?

A3: Several strategies can be employed to mitigate the cytotoxic effects of this compound:

  • Antioxidants: Co-incubation with antioxidants can effectively neutralize the reactive species generated by this compound. Commonly used antioxidants include:

    • Superoxide Dismutase (SOD): To scavenge superoxide anions.

    • Catalase: To detoxify hydrogen peroxide, a downstream product of oxidative stress.

    • Uric Acid: A known scavenger of peroxynitrite.[4]

    • Dietary Antioxidants: Compounds like epigallocatechin gallate (EGCG), quercetin, and resveratrol have shown protective effects against peroxynitrite-induced DNA damage.[6]

  • Iron Chelators and Hydroxyl Radical Scavengers: These agents can help reduce the formation of highly reactive hydroxyl radicals.

  • Sepiapterin: This precursor to tetrahydrobiopterin (BH4), a cofactor for nitric oxide synthase, has demonstrated a protective effect.

  • Optimizing Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound exposure for your specific primary cell type and experimental goals.

Q4: What is the recommended method for preparing and storing this compound stock solutions?

A4: this compound hydrochloride is soluble in water and DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile solvent like DMSO or a buffered aqueous solution.

  • Preparation: Dissolve this compound hydrochloride in a suitable solvent to a high concentration (e.g., 10-100 mM). To aid dissolution, gentle warming or sonication can be used. If using water, filter-sterilize the stock solution using a 0.22 µm filter.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture. A product datasheet suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Not Reproducible Cytotoxicity Results

Question: I am observing high variability in cytotoxicity between experiments, even when using the same concentration of this compound. What could be the cause?

Possible Cause Troubleshooting Steps
This compound Instability This compound can degrade in solution. Prepare fresh stock solutions and working dilutions for each experiment. Avoid storing diluted solutions for extended periods.
Inconsistent Cell Health Ensure your primary cells are healthy and at a consistent passage number. High passage numbers can lead to phenotypic changes and altered sensitivity. Maintain a consistent seeding density and confluency at the time of treatment.
Variability in Reagent Preparation Prepare a large batch of media and supplements to use across a set of experiments to minimize variability. Ensure all reagents are properly stored and within their expiration dates.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to ensure accuracy.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a 96-well plate can concentrate solutes and affect cell health. Avoid using the outermost wells for critical data points or fill them with sterile PBS or media to create a humidity barrier.
Issue 2: Unexpectedly High Cell Viability at High this compound Concentrations

Question: My dose-response curve for this compound is showing a U-shape, with higher viability at the highest concentrations. What could explain this?

Possible Cause Troubleshooting Steps
Assay Interference This compound or its byproducts may interfere with the cytotoxicity assay reagents. For example, it could directly reduce MTT, leading to a false-positive signal for viability. Run a control with this compound in cell-free media to check for direct interaction with the assay reagents.
Precipitation of this compound At very high concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration. Visually inspect the wells for any signs of precipitation.
Induction of Cytoprotective Pathways While less common at high cytotoxic concentrations, some cellular stress responses can be activated. However, this is more likely to occur at lower, sub-lethal doses.

Quantitative Data Summary

The following tables summarize concentration ranges of this compound used in various studies. It is important to note that the optimal concentration is highly dependent on the cell type and experimental conditions.

Table 1: this compound (SIN-1) Concentrations in Cytotoxicity and Mechanistic Studies

Cell TypeConcentration RangeObserved EffectReference
Cultured Endothelial Cells10-150 µMProtected against TNF-alpha-mediated cytotoxicity.[2]
Human Microvascular Endothelial Cells (HMEC-1)10-75 µMProgressive cytotoxicity, increased apoptosis and micronuclei.
Cultured Endothelial Cells500-1000 µMInduced cell death from 6 hours onwards.
U937 Cells1 mMInduced a significant increase in 8-OH-dG levels.[6]
Rat Erythrocytes0.1-1.5 mMInduced oxidative stress in a dose-dependent manner.[3]
Human Umbilical Vein Endothelial Cells (HUVEC)0.1-10 µMReduced constitutive expression of ICAM-1.[7]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Primary cells

  • Complete cell culture medium

  • 96-well flat-bottom sterile tissue culture plates

  • This compound (SIN-1)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare fresh serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only controls (e.g., DMSO at a final concentration not exceeding 0.1%) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of this compound-Induced Apoptosis using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Primary cells

  • 6-well plates

  • This compound (SIN-1)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed primary cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or gentle scraping.

  • Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Linsidomine_Cytotoxicity_Pathway This compound-Induced Cytotoxicity Signaling Pathway This compound This compound (SIN-1) NO Nitric Oxide (NO) This compound->NO Superoxide Superoxide (O₂⁻) This compound->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite OxidativeStress Oxidative & Nitrative Stress Peroxynitrite->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinNitration Protein Nitration OxidativeStress->ProteinNitration DNADamage DNA Damage OxidativeStress->DNADamage MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis DNADamage->Apoptosis MitochondrialDysfunction->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow General Experimental Workflow for Assessing this compound Cytotoxicity Start Start PrepCells Prepare Primary Cell Culture Start->PrepCells DoseResponse Dose-Response & Time-Course (e.g., MTT Assay) PrepCells->DoseResponse DetermineIC50 Determine IC50 and Optimal Timepoint DoseResponse->DetermineIC50 MechAssays Mechanistic Assays DetermineIC50->MechAssays ApoptosisAssay Apoptosis vs. Necrosis (Annexin V/PI Staining) MechAssays->ApoptosisAssay ROSAssay Oxidative Stress Measurement (e.g., DCFDA) MechAssays->ROSAssay DataAnalysis Data Analysis & Interpretation ApoptosisAssay->DataAnalysis ROSAssay->DataAnalysis End End DataAnalysis->End Troubleshooting_Flowchart Troubleshooting Inconsistent this compound Cytotoxicity Results Start Inconsistent Cytotoxicity Results CheckCompound Check this compound Preparation Start->CheckCompound FreshStock Use Freshly Prepared Stock Solution? CheckCompound->FreshStock CheckCells Assess Cell Culture Conditions FreshStock->CheckCells Yes Reevaluate Re-evaluate Protocol and Reagents FreshStock->Reevaluate No ConsistentPassage Consistent Cell Passage & Density? CheckCells->ConsistentPassage CheckProtocol Review Experimental Protocol ConsistentPassage->CheckProtocol Yes ConsistentPassage->Reevaluate No PipettingError Potential for Pipetting Errors? CheckProtocol->PipettingError EdgeEffect Are Edge Effects Mitigated? PipettingError->EdgeEffect No PipettingError->Reevaluate Yes Solution Problem Likely Resolved EdgeEffect->Solution Yes EdgeEffect->Reevaluate No

References

Technical Support Center: Linsidomine Dose-Response Curve Optimization in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linsidomine in in vivo models. The following information is designed to address specific issues that may be encountered during the optimization of dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vivo?

This compound, also known as SIN-1, is the active metabolite of the prodrug molsidomine.[1][2] It is a direct nitric oxide (NO) donor.[1] Unlike organic nitrates, this compound's release of NO is non-enzymatic and spontaneous in physiological conditions.[1] The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). This increase in cGMP ultimately results in vasodilation and inhibition of platelet aggregation.[1]

Q2: What are the key pharmacokinetic properties of this compound to consider when designing an in vivo experiment?

This compound has a rapid onset of action and a short plasma half-life, estimated to be between 12 to 20 minutes in humans.[3] Its elimination half-life can be prolonged in certain conditions like liver cirrhosis.[4] This short half-life means that for sustained effects, a continuous infusion may be more appropriate than bolus injections.

Q3: How should I prepare and handle this compound for in vivo administration?

This compound hydrochloride is typically dissolved in a sterile vehicle such as saline. For in vivo experiments, it is crucial to prepare fresh solutions on the day of use. To aid dissolution, a stock solution in a solvent like DMSO can be prepared first, followed by dilution with aqueous solutions like PEG300, Tween-80, and saline.[5] It is important to ensure the final solution is clear and free of precipitation.

Q4: What are typical dose ranges for this compound in preclinical animal models?

The dose of this compound can vary significantly depending on the animal model, the route of administration, and the intended biological effect. It is always recommended to perform a pilot study to determine the optimal dose range for your specific experimental conditions. The tables below provide some reported doses from the literature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or weak vasodilation response 1. Drug Inactivity: Improper storage or handling of this compound, or use of expired compound. 2. Incorrect Dose: The administered dose may be too low for the specific animal model or endpoint being measured. 3. Endothelial Dysfunction: In some disease models, the vasculature may be less responsive to NO-mediated dilation.1. Fresh Preparation: Always prepare this compound solutions fresh on the day of the experiment from a reliable source. 2. Dose Escalation: If no adverse effects are observed, cautiously escalate the dose in a stepwise manner. 3. Positive Control: Use a known vasodilator to confirm the responsiveness of the vascular bed.
Excessively rapid and profound hypotension 1. High Bolus Dose: A single high bolus injection can cause a sudden and significant drop in blood pressure. 2. Animal Sensitivity: The specific strain or species of animal may be highly sensitive to the vasodilatory effects of this compound.1. Continuous Infusion: Switch from bolus injections to a continuous intravenous infusion to achieve a more stable and controlled hemodynamic effect.[6][7] 2. Dose Reduction: Start with a much lower dose and titrate upwards slowly while closely monitoring blood pressure.
High variability in response between animals 1. Inconsistent Drug Administration: Variations in injection speed or volume can lead to different pharmacokinetic profiles. 2. Animal Health Status: Underlying health differences between animals can affect their physiological response. 3. Anesthesia Effects: The type and depth of anesthesia can influence cardiovascular parameters and drug metabolism.1. Standardized Procedure: Ensure a consistent and standardized protocol for drug administration for all animals. 2. Health Screening: Use healthy animals of a similar age and weight, and allow for an adequate acclimatization period before the experiment. 3. Anesthesia Monitoring: Maintain a stable plane of anesthesia and monitor vital signs closely throughout the experiment.
Difficulty establishing a clear dose-response relationship 1. Inappropriate Dose Range: The selected doses may be too high (on the plateau of the curve) or too low (below the threshold of effect). 2. Insufficient Data Points: Too few dose levels are used to accurately define the sigmoidal dose-response curve. 3. Short Half-life: The rapid clearance of this compound may lead to a transient response that is missed if measurements are not taken at the right time.1. Pilot Study: Conduct a pilot study with a wide range of doses (e.g., logarithmic spacing) to identify the effective range. 2. Increased Dose Levels: Use a sufficient number of dose levels (typically 5-7) to properly characterize the curve. 3. Time-course Monitoring: For bolus injections, perform continuous monitoring of the response to capture the peak effect.

Data Presentation

Table 1: In Vivo Doses of this compound in Various Animal Models
Animal Model Dose Route of Administration Observed Effect Reference
Sprague-Dawley Rat0.01 - 0.1 mg/kg/dayIntraperitonealAttenuation of neointima formation[8]
RabbitNot specifiedLocal infusionReduction of neointima formation[9]
Monkey1.5 mgIntracavernousErection[10]
Wistar Rat10 or 20 mg/kg/day (Molsidomine)Oral gavageNeuroprotection against vincristine-induced neuropathy[11]
Hypertensive Rat15 mg/kg/day (Molsidomine)In drinking waterReduction of right ventricular hypertrophy[12]
Table 2: Human Doses of this compound from Clinical Studies
Study Population Dose Route of Administration Observed Effect Reference
Coronary Heart Disease Patients2 mgIntravenous infusionPharmacokinetic study[3]
Acute Myocardial Infarction PatientsMean flow rate of 1 mg/hIntravenous infusionHemodynamic stability[6]
Post-angioplasty Patients1 mg/h, adjusted based on blood pressureIntravenous infusionVasodilation[7]

Experimental Protocols

General Protocol for In Vivo Dose-Response Curve Optimization of this compound

This protocol provides a general framework. Specific details should be optimized for the particular animal model and experimental question.

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane, pentobarbital). The choice of anesthetic is critical as it can affect cardiovascular parameters.

    • Surgically implant catheters for drug administration (e.g., in the jugular vein for intravenous infusion) and for monitoring physiological parameters (e.g., in the carotid artery for blood pressure measurement).

    • Allow the animal to stabilize after surgery until baseline physiological parameters are consistent.

  • This compound Preparation:

    • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, prepare a fresh series of dilutions in sterile saline to cover the desired dose range. It is advisable to start with a wide range of doses determined from literature review and pilot studies.

  • Dose Administration and Response Monitoring:

    • Record baseline physiological measurements (e.g., mean arterial pressure, heart rate, blood flow) for a sufficient period.

    • Administer the lowest dose of this compound. For bolus injections, administer a fixed volume over a consistent time period. For continuous infusion, start the infusion at a set rate.

    • Continuously monitor the physiological response until it reaches its peak and returns to baseline (for bolus) or stabilizes at a new steady state (for infusion).

    • Allow for a sufficient washout period between doses to ensure that the system has returned to baseline before administering the next dose.

    • Administer progressively higher doses in a stepwise manner, recording the response at each dose level.

  • Data Analysis:

    • For each dose, determine the peak change from baseline for the parameter of interest (e.g., maximum decrease in mean arterial pressure).

    • Plot the response as a function of the logarithm of the dose.

    • Fit the data to a sigmoidal dose-response curve (e.g., using a four-parameter logistic model) to determine key parameters such as the EC50 (the dose that produces 50% of the maximal response) and the Emax (the maximal response).

    • Statistical analysis, such as ANOVA followed by post-hoc tests, can be used to compare responses between different doses.

Mandatory Visualizations

Linsidomine_Signaling_Pathway This compound This compound (SIN-1) NO Nitric Oxide (NO) This compound->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline Record Baseline Measurements Animal_Prep->Baseline Drug_Prep This compound Dilution Series Dose_Admin Administer Dose (Lowest to Highest) Drug_Prep->Dose_Admin Baseline->Dose_Admin Monitor Monitor Physiological Response Dose_Admin->Monitor Washout Washout Period Monitor->Washout Data_Plot Plot Response vs. Log(Dose) Monitor->Data_Plot Washout->Dose_Admin Next Dose Curve_Fit Fit Sigmoidal Curve (e.g., 4-PL) Data_Plot->Curve_Fit Params Determine EC50, Emax Curve_Fit->Params

Caption: Experimental workflow for dose-response curve optimization.

References

Technical Support Center: Linsidomine Vehicle Control for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of linsidomine (also known as SIN-1) in in vitro experiments, with a specific focus on vehicle control selection and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (SIN-1) is the active metabolite of the prodrug molsidomine.[1][2] Its primary mechanism of action is the spontaneous release of nitric oxide (NO), a potent vasodilator.[1][3][4] NO activates the enzyme guanylate cyclase, which in turn increases intracellular levels of cyclic guanosine monophosphate (cGMP).[1][3][4] Elevated cGMP levels lead to the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation.[1][3]

Q2: What is a vehicle control and why is it critical in experiments with this compound?

A vehicle control is a crucial component of in vitro experiments. It consists of the solvent or carrier used to dissolve the experimental drug (in this case, this compound) administered to cells without the drug itself.[5][6] This allows researchers to distinguish the effects of this compound from any potential effects of the solvent. Using an appropriate vehicle control is essential for accurate data interpretation.[7]

Q3: What are the recommended vehicles for dissolving this compound hydrochloride for in vitro studies?

This compound hydrochloride has good solubility in both water and dimethyl sulfoxide (DMSO).[2][8] The choice of vehicle will depend on the specific requirements of your experiment and the cell line being used.

  • Water (sterile, deionized): A suitable vehicle for many cell culture experiments.

  • DMSO: Often used for preparing high-concentration stock solutions. However, it's important to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%, ideally at or below 0.1%) to avoid solvent-induced cytotoxicity.[9]

Q4: How should I prepare and store this compound stock solutions?

It is recommended to prepare fresh solutions of this compound for each experiment due to its potential instability in solution over time. If a stock solution must be prepared, it should be stored at -20°C or -80°C and protected from light.[10][11] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

Q5: What are the typical working concentrations of this compound in in vitro experiments?

The optimal working concentration of this compound can vary significantly depending on the cell type and the specific biological effect being investigated. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cell death in the vehicle control group. The concentration of the vehicle (e.g., DMSO) is too high and is causing cytotoxicity.- Reduce the final concentration of the vehicle in the cell culture medium. For DMSO, aim for a final concentration of ≤ 0.1%.- Perform a vehicle-only toxicity test to determine the maximum tolerated concentration for your specific cell line.
This compound does not appear to be active. - Improper storage: The compound may have degraded due to improper storage conditions (e.g., exposure to light, repeated freeze-thaw cycles).- Incorrect vehicle: The vehicle may be interfering with the activity of this compound.- Prepare fresh this compound solutions for each experiment.- Ensure proper storage of the compound (protected from light, appropriate temperature).- If using a vehicle other than water or DMSO, verify its compatibility with this compound.
Inconsistent results between experiments. - Variability in this compound solution: Inconsistent preparation of this compound solutions.- Cell health and density: Variations in cell health or seeding density can affect the experimental outcome.- Prepare this compound solutions fresh for each experiment and ensure complete dissolution.- Maintain consistent cell culture conditions, including cell passage number and seeding density.
Precipitation of this compound in the culture medium. The concentration of this compound exceeds its solubility in the final culture medium.- Ensure the final concentration of the vehicle (if not water) is sufficient to maintain this compound solubility.- Prepare a more dilute stock solution to reduce the amount of vehicle added to the medium.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

Solvent Solubility Molar Concentration Notes
Water50 mg/mL[8]241.98 mM[8]Ultrasonic assistance may be required for dissolution.
DMSO25 mg/mL[8]120.99 mM[8]Ultrasonic assistance at <60°C may be required.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water or high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount: Determine the mass of this compound hydrochloride needed to achieve the desired stock solution concentration (e.g., 10 mM).

  • Weigh the compound: Accurately weigh the this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the vehicle: Add the appropriate volume of sterile water or DMSO to the tube.

  • Dissolve the compound: Vortex the tube until the this compound hydrochloride is completely dissolved. Gentle warming or sonication may be used if necessary, especially for DMSO solutions.

  • Sterilization (for aqueous solutions): If using water as the vehicle, filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (e.g., sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.

    • Also, prepare corresponding dilutions of the vehicle control.

    • Remove the old medium from the cells and add the this compound dilutions and vehicle controls to the respective wells. Include untreated control wells containing only medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

Linsidomine_Signaling_Pathway This compound This compound (SIN-1) NO Nitric Oxide (NO) This compound->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKG->Platelet_Inhibition Leads to

Caption: this compound signaling pathway leading to vasodilation and platelet inhibition.

Experimental_Workflow Prep_Stock Prepare this compound Stock Solution Treat_Cells Treat Cells with this compound & Vehicle Control Prep_Stock->Treat_Cells Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Assay Perform Assay (e.g., MTT, cGMP) Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: General experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Enhancing the Experimental Half-life of Linsidomine (SIN-1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the stability and extending the half-life of Linsidomine (SIN-1) in experimental setups. This compound, the active metabolite of molsidomine, is a potent nitric oxide (NO) donor, but its utility can be limited by its rapid decomposition in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (SIN-1) instability in my experiments?

A1: this compound's instability is not due to enzymatic degradation but rather a chemical decomposition process. This process is primarily influenced by three main factors: pH, the presence of oxygen, and exposure to light. The decomposition begins with a hydroxyl ion-dependent conversion to an intermediate, SIN-1A, which is followed by an oxygen-dependent release of nitric oxide (NO)[1]. Therefore, controlling these environmental factors is crucial for extending its experimental half-life.

Q2: My experimental results with this compound are inconsistent. What could be the issue?

A2: Inconsistent results are often a direct consequence of this compound's short half-life and sensitivity to experimental conditions. Variations in the pH of your buffer, dissolved oxygen levels in your media, and even ambient light exposure can alter the rate of NO release, leading to poor reproducibility[1][2]. It is also worth noting that some commercial preparations of SIN-1 may contain impurities that can oxidize it, leading to NO release even in the absence of oxygen, which could be a source of variability[3].

Q3: Are there any specific enzymes that metabolize this compound that I can inhibit?

A3: Current research indicates that the degradation of this compound in experimental settings is predominantly a chemical process rather than a result of specific enzymatic metabolism[1]. Therefore, the use of general metabolic enzyme inhibitors is unlikely to extend its half-life. Efforts to improve stability should focus on controlling the chemical environment.

Q4: Can I use antioxidants to prolong the half-life of this compound?

A4: While the decomposition of the intermediate SIN-1A is an oxidative process[1], the effect of common antioxidants on the overall half-life of this compound in vitro is not well-documented with quantitative data. In one study, the removal of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) with superoxide dismutase (SOD) and catalase, respectively, actually enhanced the cytotoxicity of SIN-1 in cortical cell cultures, suggesting a complex interplay of the released reactive species[4]. Therefore, the use of antioxidants should be approached with caution and validated for your specific experimental system.

Q5: How does the composition of my cell culture medium affect this compound's stability?

A5: Cell culture media are complex mixtures that can influence this compound's stability. The bicarbonate buffering system present in many media can affect the pH, and therefore the rate of decomposition[3]. Furthermore, components in serum and the media itself can act as electron acceptors, potentially accelerating the breakdown of SIN-1[4]. It has been shown that even after SIN-1 has completely decomposed in cell culture media, cytotoxic products can remain, a process in which bicarbonate plays a critical role[3].

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Activity
Potential Cause Troubleshooting Step Expected Outcome
High pH of the solution Prepare this compound solutions in a buffer with a pH as close to neutral or slightly acidic as your experiment allows. Avoid highly alkaline buffers.Slower decomposition of this compound, leading to a more sustained release of nitric oxide.
High oxygen levels in the medium For experiments where it is feasible, consider de-gassing your buffers or working under low-oxygen (hypoxic) conditions.Reduced rate of oxygen-dependent NO release, thereby extending the half-life of the parent compound.
Light-induced degradation Prepare this compound solutions fresh and protect them from light by using amber vials or wrapping containers in foil. Minimize exposure to ambient light during experiments.[2]Prevention of photochemical acceleration of NO release, leading to more predictable and sustained activity.
Reaction with media components If possible, test the stability of this compound in a simpler, defined buffer system that is compatible with your experiment to identify potential interactions with complex media.Identification of media components that may be accelerating degradation, allowing for optimization of the experimental medium.

Quantitative Data Summary

The half-life of this compound can vary significantly based on the experimental conditions. While specific data on half-life extension through formulation in vitro is limited, the following table summarizes known pharmacokinetic and decomposition data.

Parameter Condition Value Reference
Elimination Half-life (in vivo) Healthy young volunteers1.0 ± 0.08 hours[5]
Elimination Half-life (in vivo) Elderly healthy volunteers1.8 ± 0.2 hours[5]
Decomposition (in vitro) 1 mM SIN-1 in 10 mM NaHCO₃ (pH 9.6) at 37°CComplete decomposition within 2 hours[6]

Experimental Protocols

Protocol 1: Preparation of a More Stable this compound Stock Solution

This protocol aims to minimize the initial degradation of this compound during preparation.

Materials:

  • This compound hydrochloride (SIN-1)

  • High-purity, de-gassed water or a slightly acidic buffer (e.g., phosphate buffer, pH 6.5-7.0)

  • Amber glass vials

  • Sterile filters (if for cell culture use)

Procedure:

  • Pre-cool the de-gassed water or buffer to 4°C.

  • Weigh the required amount of this compound in a light-protected environment.

  • Dissolve the this compound in the cold, de-gassed solvent to the desired stock concentration.

  • Immediately store the stock solution on ice and protect it from light.

  • Use the stock solution as soon as possible after preparation. For cell culture, sterile filter the solution just before adding it to the culture medium.

Protocol 2: In Vitro Half-life Determination of this compound using HPLC

This protocol provides a method to quantify the degradation of this compound over time in a specific experimental medium.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • This compound

  • Your experimental buffer or medium

  • Quenching solution (e.g., ice-cold acetonitrile with 0.1% acetic acid)

Procedure:

  • Prepare a solution of this compound in your experimental medium at the desired concentration.

  • Incubate the solution under your standard experimental conditions (e.g., 37°C, specific lighting).

  • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution.

  • Immediately mix the aliquot with the quenching solution to stop the degradation process.

  • Analyze the samples by HPLC. A mobile phase of acetonitrile and water with 0.1% acetic acid can be used with a C18 column, detecting at approximately 290 nm.[3]

  • Quantify the peak corresponding to this compound at each time point.

  • Plot the natural logarithm of the this compound concentration versus time. The half-life can be calculated from the slope of the linear regression (t₁/₂ = 0.693 / slope).

Visualizations

Linsidomine_Degradation_Pathway Molsidomine Molsidomine (Prodrug) This compound This compound (SIN-1) Molsidomine->this compound Metabolism SIN1A SIN-1A (Intermediate) This compound->SIN1A NO Nitric Oxide (NO) + SIN-1C SIN1A->NO OH OH- OH->this compound O2 O₂ / Oxidants O2->SIN1A Experimental_Workflow_Half_Life cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep Prepare SIN-1 in experimental medium Incubate Incubate under controlled conditions Prep->Incubate Sample Withdraw aliquots at time points Incubate->Sample Quench Quench reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Calculate Calculate Half-Life HPLC->Calculate Troubleshooting_Logic Start Inconsistent or Rapidly Diminishing SIN-1 Effect Check_pH Is the solution pH > 7.4? Start->Check_pH Adjust_pH Lower pH of buffer/ use slightly acidic buffer Check_pH->Adjust_pH Yes Check_O2 Is the medium fully aerated? Check_pH->Check_O2 No Adjust_pH->Check_O2 Reduce_O2 De-gas buffers or use hypoxic conditions Check_O2->Reduce_O2 Yes Check_Light Is the experiment exposed to light? Check_O2->Check_Light No Reduce_O2->Check_Light Protect_Light Use amber vials/ protect from light Check_Light->Protect_Light Yes Consider_Formulation Consider controlled-release formulation (e.g., encapsulation) Check_Light->Consider_Formulation No Protect_Light->Consider_Formulation

References

Technical Support Center: HPLC Troubleshooting for Linsidomine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Linsidomine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak resolution and overall chromatographic performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect quantitation accuracy.[1][2]

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like this compound, causing tailing.[1][3][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an acidic modifier like phosphoric acid or trifluoroacetic acid (TFA) can protonate the silanol groups, minimizing these secondary interactions.[4][5]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces tailing for basic analytes.[3][4]

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[5][6]

    • Solution: Reduce the injection volume or dilute the sample.[5][6] As a general guideline, the injection volume should be 1-2% of the total column volume for sample concentrations around 1µg/µL.[7]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the column and detector can cause band broadening and tailing.[3][6]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005") to minimize dead volume.[3][6]

  • Column Contamination or Degradation: A contaminated guard column or a deteriorated analytical column can lead to peak tailing.[6][8]

    • Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent or replace it if it has reached the end of its lifespan.[6][8]

Q2: My this compound peak is splitting into two or has a shoulder. What's wrong?

Peak splitting occurs when a single peak appears as two or more, often sharing the same base.[9][10] To diagnose this, first determine if all peaks or only the this compound peak is affected.[11]

Possible Causes and Solutions:

  • If All Peaks are Splitting: This usually points to a problem before the column.[9][11]

    • Cause 1: Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the column's inlet frit, distorting the sample band.[9][10]

      • Solution: Backflush the column or replace the frit. If these are not possible, replace the column.[9][11]

    • Cause 2: Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths.[9][10][11]

      • Solution: This is often irreversible, and the column will need to be replaced.[10]

  • If Only the this compound Peak is Splitting: This suggests an issue related to the sample or the separation chemistry.[9][10]

    • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]

      • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[11][12]

    • Cause 2: Co-eluting Impurity: The split peak might actually be two different compounds (e.g., this compound and a related impurity or degradant) that are not fully resolved.[10][11]

      • Solution: Optimize the method to improve resolution by adjusting the mobile phase composition, gradient, or flow rate.[7][10] Injecting a smaller sample volume may help confirm if two distinct peaks appear.[9][10]

    • Cause 3: On-Column Degradation: this compound may be unstable under the current chromatographic conditions. Studies on the related compound lenalidomide show it degrades under basic conditions.[13]

      • Solution: Ensure the mobile phase pH is appropriate for this compound stability. Consider lowering the column temperature, although this may decrease efficiency.[7][14]

Retention Time & Resolution Problems

Q3: The retention time for my this compound peak is drifting or shifting. Why?

Unstable retention times can compromise peak identification and integration. The issue can manifest as a gradual drift over several runs or a sudden jump.[15][16]

Possible Causes and Solutions:

  • Changes in Mobile Phase Composition: This is a very common cause. A small change of just 1% in the organic solvent ratio can alter retention times by 5-15%.[17]

    • Solution: Prepare fresh mobile phase, ensuring accurate measurements (gravimetric is more accurate than volumetric).[17] If using a gradient mixer, ensure it is functioning correctly. Degas the mobile phase properly, as dissolved air can cause pump issues.[6][17]

  • Fluctuations in Flow Rate: Inconsistent flow from the pump will cause retention times to shift. If the retention time of an unretained peak (t0) also shifts proportionally, the flow rate is the likely culprit.[16][18]

    • Solution: Check for leaks in the system, especially at fittings.[18] Purge the pump to remove air bubbles.[6] Worn pump seals may also be a cause and might need replacement.[8][18]

  • Column Temperature Variations: HPLC separations are sensitive to temperature. A change of 1°C can alter retention times by 1-2%.[17]

    • Solution: Use a column oven to maintain a stable temperature. Ensure the oven is properly calibrated and equilibrated before starting the analysis.[6]

  • Column Equilibration: Insufficient equilibration time between runs, especially in gradient chromatography, will lead to retention time drift.[6][19]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to use 10-20 column volumes for re-equilibration.[6]

Q4: How can I improve the resolution between the this compound peak and an adjacent impurity?

Poor resolution occurs when two peaks are not sufficiently separated, leading to co-elution. The goal is to achieve baseline resolution (where the signal returns to baseline between peaks).[7]

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Strength: The elution strength of the mobile phase may be too high or too low.

    • Solution: Systematically adjust the ratio of organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. Decreasing the organic content will generally increase retention and may improve resolution for reversed-phase chromatography.[7]

  • Inefficient Separation: The column may not be providing enough theoretical plates for the separation.

    • Solution 1: Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.[7]

    • Solution 2: Change the Column: Consider a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column to increase efficiency. Alternatively, a different stationary phase chemistry might provide better selectivity.[6][7]

  • Incorrect Temperature: Temperature affects both viscosity and selectivity.

    • Solution: Experiment with different column temperatures. Sometimes increasing the temperature can improve peak shape and efficiency, while other times a lower temperature may enhance selectivity.[6][7]

Data Presentation & Experimental Protocols

Table 1: Example HPLC Method Parameters for this compound-Related Compounds

The following table summarizes typical starting conditions for analyzing compounds structurally similar to this compound, such as Lenalidomide. These can be adapted for your specific application.

ParameterCondition 1Condition 2Condition 3
Column Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)[20]Kromasil C18 (150x4.6mm, 5µm)[21]Symmetry ODS (C18) RP (250x4.6mm, 5µm)[22]
Mobile Phase Methanol: 0.02M Phosphate Buffer pH 3.6 (45:55 v/v)[20]Acetonitrile: Phosphate Buffer pH 2.5 (10:90 v/v)[21]Methanol: Phosphate Buffer pH 3.2 (54:46 v/v)[22]
Flow Rate 1.0 mL/min[20]1.0 mL/min[21]1.0 mL/min[22]
Detection (UV) 255 nm[20]210 nm[21]206 nm[22]
Column Temp. Ambient30°C[21]Ambient
Injection Vol. Not Specified10 µL[21]Not Specified
Protocol: Standard and Sample Preparation

This protocol is based on established methods for this compound-related compounds and serves as a general guideline.[20][22][23]

1. Reagent and Solution Preparation:

  • Diluent: Prepare the diluent by mixing the mobile phase components or using a mixture compatible with the initial HPLC conditions.

  • Phosphate Buffer (Example): To prepare a 0.05M phosphate buffer with a pH of 3.2, dissolve approximately 6.8g of potassium dihydrogen orthophosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.2 using diluted orthophosphoric acid.[22]

  • Mobile Phase Preparation: Mix the prepared buffer with the organic solvent (e.g., HPLC-grade methanol or acetonitrile) in the specified ratio. Filter the final mixture through a 0.45 µm membrane filter and degas for 15-20 minutes using an ultrasonic bath.[22]

2. Standard Stock Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it into a 10 mL clean, dry volumetric flask.

  • Add about 7 mL of diluent and sonicate to dissolve completely.

  • Make up the volume to the 10 mL mark with the same diluent. This yields a concentration of 1000 µg/mL.[20]

3. Working Standard Solution Preparation:

  • Perform serial dilutions from the stock solution to achieve the desired concentration for your calibration curve (e.g., 10-50 µg/mL).

  • For a 20 µg/mL working standard, pipette 0.2 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

4. Sample Preparation (from Dosage Form):

  • Accurately weigh and transfer a quantity of the powdered formulation equivalent to a specific amount of this compound (e.g., 25 mg) into a 50 mL volumetric flask.

  • Add approximately 35 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution.[24]

  • Make up the volume with the diluent and mix well.

  • Centrifuge a portion of the solution (e.g., at 4000 RPM for 5 minutes) to remove excipients.[24]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[20]

Visualizations: Workflows and Diagrams

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all_peaks -> pre_column_issue [style=dashed]; pre_column_issue -> check_frit; pre_column_issue -> check_connections; check_frit -> solution_all; check_connections -> solution_all;

single_peak -> separation_issue [style=dashed]; separation_issue -> check_solvent; separation_issue -> check_coelution; separation_issue -> check_method; check_solvent -> solution_single; check_coelution -> solution_single; check_method -> solution_single; } enddot Caption: General troubleshooting workflow for HPLC peak resolution issues.

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tailing -> {cause_tailing1, cause_tailing2, cause_tailing3} [arrowhead=none]; cause_tailing1 -> solution_tailing; cause_tailing2 -> solution_tailing; cause_tailing3 -> solution_tailing;

splitting -> {cause_splitting1, cause_splitting2, cause_splitting3} [arrowhead=none]; cause_splitting1 -> solution_splitting; cause_splitting2 -> solution_splitting; cause_splitting3 -> solution_splitting;

broadening -> {cause_broadening1, cause_broadening2, cause_broadening3} [arrowhead=none]; cause_broadening1 -> solution_broadening; cause_broadening2 -> solution_broadening; cause_broadening3 -> solution_broadening; } enddot Caption: Decision tree for diagnosing common HPLC peak shape problems.

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References

Validation & Comparative

Linsidomine vs. sodium nitroprusside hemodynamic effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Hemodynamic Effects of Linsidomine and Sodium Nitroprusside

Introduction

This compound (SIN-1), the active metabolite of molsidomine, and sodium nitroprusside are both potent vasodilators utilized in clinical settings to manage cardiovascular conditions such as hypertensive crises and severe congestive heart failure.[1][2][3] Both drugs exert their effects through the nitric oxide (NO) signaling pathway, yet their mechanisms of NO release, and consequently some of their hemodynamic profiles and clinical considerations, differ. This guide provides an objective comparison of their hemodynamic effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and sodium nitroprusside are NO donors, but they release NO through different biochemical processes.

This compound (SIN-1): this compound is an active metabolite of the prodrug molsidomine.[4] It spontaneously decomposes in the bloodstream to release nitric oxide without the need for enzymatic conversion.[4][5] This released NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[2][5] The activation of sGC leads to an increased production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[5][6] Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a reduction in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[5] this compound's action leads to a reduction of preload and dilatation of large epicardial coronary vessels.[7]

G cluster_0 Vascular Smooth Muscle Cell This compound This compound (SIN-1) NO Nitric Oxide (NO) This compound->NO Spontaneous Decomposition sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP Catalyzes cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation G cluster_0 Bloodstream & Vascular Smooth Muscle Cell SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Cyanide Cyanide Ions (CN-) SNP->Cyanide OxyHb Oxyhemoglobin OxyHb->NO Interacts with sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP Catalyzes cGMP cGMP GTP->cGMP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation G PatientSelection Patient/Subject Selection (e.g., Heart Failure, Hypertension) Baseline Baseline Hemodynamic Measurement (Swan-Ganz Catheter, Arterial Line) PatientSelection->Baseline Randomization Randomization Baseline->Randomization DrugA Drug Administration (this compound IV Infusion) Randomization->DrugA DrugB Drug Administration (Sodium Nitroprusside IV Infusion) Randomization->DrugB Monitoring Continuous Hemodynamic Monitoring (BP, HR, CO, PCWP) DrugA->Monitoring DrugB->Monitoring DataAnalysis Data Analysis and Comparison Monitoring->DataAnalysis

References

A Comparative Analysis of Linsidomine and Nitroglycerin in Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent nitric oxide (NO) donor vasodilators: Linsidomine and Nitroglycerin. The comparison is based on their respective mechanisms of action, hemodynamic effects, efficacy, and propensity for tolerance development, supported by experimental data from in vitro and in vivo studies.

Mechanism of Action: A Tale of Two Donors

Both this compound and Nitroglycerin exert their vasodilatory effects by increasing the intracellular concentration of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[1][2] This is achieved through the activation of soluble guanylyl cyclase (sGC) by nitric oxide (NO).[2][3] The subsequent rise in cGMP activates cGMP-dependent protein kinase (cGK-I), which mediates smooth muscle relaxation by decreasing intracellular calcium levels.[2][4]

However, the critical difference lies in their bioactivation pathways for releasing NO.

  • Nitroglycerin (GTN): A pro-drug that requires enzymatic bioactivation to release NO.[5] This bioconversion is primarily catalyzed by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH-2).[4] The process is dependent on cellular thiols, such as cysteine.[6][7]

  • This compound (SIN-1): The active metabolite of Molsidomine, this compound is a direct NO donor.[8][9] It releases NO spontaneously through non-enzymatic conversion without the need for cellular enzymes or co-factors.[7][10]

G cluster_GTN Nitroglycerin Pathway cluster_SIN1 This compound Pathway cluster_common Common Signaling Cascade GTN Nitroglycerin ALDH2 ALDH-2 (Enzymatic Bioactivation) GTN->ALDH2 Cysteine-dependent NO Nitric Oxide (NO) ALDH2->NO SIN1 This compound (SIN-1) SIN1_release Non-enzymatic Conversion SIN1->SIN1_release SIN1_release->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP ↑ sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax

Caption: Comparative bioactivation and signaling pathways of this compound and Nitroglycerin.

Comparative Hemodynamic Effects and Efficacy

Experimental data reveals distinct profiles in the hemodynamic responses to this compound and Nitroglycerin.

A randomized study comparing intracoronary injections of 0.8 mg of this compound and 0.15 mg of Nitroglycerin during coronary angiography demonstrated that Nitroglycerin produced a more significant drop in blood pressure.[11]

ParameterThis compound (0.8 mg)Nitroglycerin (0.15 mg)p-value
Maximal Systolic Pressure Drop -4 ± 7.3 mmHg-11.3 ± 9.2 mmHg< 0.001
Maximal Diastolic Pressure Drop -0.1 ± 5 mmHg-3 ± 5.4 mmHg< 0.05
Maximal Mean Pressure Drop -1 ± 6 mmHg-5.3 ± 6.4 mmHg< 0.01

Table 1: Comparison of maximal pressure changes following intracoronary injection. Data sourced from a randomized clinical trial.[11]

In vitro studies on isolated blood vessels have shown that the active metabolite of this compound has a higher potency (lower EC50) than Nitroglycerin, indicating that a lower concentration is required to achieve 50% of the maximal relaxation effect.[8]

CompoundVessel TypeEC50 (Effective Concentration, 50%)
This compound Metabolite (SIN-1A) Isolated Dog Blood VesselsLower than Nitroglycerin
Nitroglycerin Human Radial Artery (U46619-constricted)-7.50 ± 0.16 log M

Table 2: Comparative in vitro efficacy. Data indicates higher potency for this compound's metabolite.[8][12]

Development of Vascular Tolerance

A significant limitation of long-term Nitroglycerin therapy is the development of pharmacodynamic tolerance, where its therapeutic effects diminish over time.[6][13] This phenomenon is attributed to the depletion of the cofactor cysteine and/or the inactivation of the ALDH-2 enzyme required for its bioactivation.[13]

In contrast, this compound's direct, enzyme-independent mechanism of NO release makes it largely insensitive to tolerance development.[7][13] Crucially, studies have shown a lack of cross-tolerance; this compound retains its vasodilatory effectiveness in subjects who have developed tolerance to Nitroglycerin.[14]

A double-blind, placebo-controlled study in healthy subjects demonstrated that after 7 days of continuous Nitroglycerin administration, vascular responses to Nitroglycerin were significantly attenuated, while responses to this compound were unaffected.[14]

Vascular BedResponse to Nitroglycerin (in NTG-tolerant group)Response to this compound (in NTG-tolerant group)
Forearm Resistance Arteries Attenuated (p < 0.01)Not significantly changed
Hand Veins Attenuated (p < 0.05)Not significantly changed

Table 3: Vascular responses in subjects with induced Nitroglycerin tolerance.[14]

Experimental Protocols

A. In Vitro Vasodilation Assay using Wire Myography

This standard method allows for the direct measurement of a drug's effect on the contractility of isolated blood vessel rings.[15][16]

Methodology:

  • Tissue Preparation: Segments of an artery (e.g., human radial artery, rat thoracic aorta) are excised and cleaned of adhering connective tissue.[12][16] The vessel is cut into small rings (2-3 mm). The endothelium may be denuded by gentle rubbing to study endothelium-independent effects.[16]

  • Mounting: Each ring is mounted on two stainless steel wires within an organ bath chamber of a wire myograph. One wire is fixed to a force transducer to measure isometric tension, and the other to a micrometer.[15]

  • Equilibration: The mounted ring is submerged in a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, continuously aerated with 95% O₂ and 5% CO₂.[12][16] The tissue is allowed to equilibrate for 60-90 minutes under a set baseline tension.

  • Viability and Pre-contraction: The viability of the smooth muscle is tested with a high-concentration potassium chloride (KCl) solution.[16] After washout, the vessel ring is contracted with a vasoconstrictor agent (e.g., Phenylephrine, U46619) to achieve a stable, submaximal contraction plateau.[12][15]

  • Drug Administration: Cumulative concentrations of the vasodilator (this compound or Nitroglycerin) are added to the bath. The resulting relaxation is recorded as a percentage of the pre-induced contraction.[15]

  • Data Analysis: Dose-response curves are constructed to calculate key parameters like EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal relaxation).[17]

G prep 1. Tissue Preparation mount 2. Mounting in Wire Myograph prep->mount equil 3. Equilibration mount->equil contract 4. Pre-contraction equil->contract drug 5. Cumulative Drug Addition contract->drug analyze 6. Data Analysis (EC50, Emax) drug->analyze

Caption: Standard experimental workflow for an in vitro wire myography vasodilation assay.

B. In Vivo Hemodynamic Assessment in Humans

This protocol outlines a method to compare the acute hemodynamic effects of vasodilators during a clinical procedure.

Methodology:

  • Patient Cohort: Patients undergoing a scheduled procedure like coronary angiography are recruited.[11]

  • Baseline Measurement: Before drug administration, baseline hemodynamic parameters are recorded continuously. These include aortic pressure (systolic, diastolic, mean) and heart rate.[11]

  • Randomized Administration: Patients are randomized to receive an intracoronary injection of either this compound or Nitroglycerin at a specified dose.[11]

  • Continuous Monitoring: Hemodynamic parameters are monitored continuously for a set period (e.g., 3 minutes) post-injection.[11]

  • Vasodilation Assessment: At the end of the monitoring period, a contrast injection is performed under fluoroscopy to semi-quantitatively or quantitatively assess the degree of vasodilation in the coronary artery.[11]

  • Data Analysis: The maximal changes in pressure and heart rate from baseline are calculated and compared between the two drug groups using appropriate statistical tests.[11]

Conclusion

This compound and Nitroglycerin are both effective NO-releasing vasodilators, but they possess fundamentally different pharmacological profiles.

  • Mechanism: Nitroglycerin's reliance on enzymatic bioactivation is a key liability, leading to the clinically significant problem of tolerance. This compound's direct, non-enzymatic release of NO provides a more reliable mechanism of action.

  • Tolerance: The lack of tolerance and cross-tolerance to this compound makes it a valuable alternative, especially in clinical scenarios requiring sustained nitrate therapy.[13][14]

  • Hemodynamics: this compound appears to induce a less pronounced hypotensive effect compared to Nitroglycerin at clinically effective vasodilatory doses, which could be advantageous in maintaining hemodynamic stability.[11]

For researchers and drug development professionals, this compound represents a model of a direct NO donor that overcomes the primary limitation of traditional organic nitrates. Future research may focus on developing novel direct NO donors with tailored pharmacokinetic and pharmacodynamic profiles for various cardiovascular applications.

References

Validating Nitric Oxide Release from Linsidomine with NO Scavengers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the release of nitric oxide (NO) from the donor compound Linsidomine (also known as SIN-1). It details the use of common NO scavengers, presents supporting experimental data from various studies, and offers protocols for key validation assays. This document is intended to assist researchers in designing and interpreting experiments aimed at understanding the pharmacology of this compound and other NO-releasing agents.

Introduction to this compound and Nitric Oxide Release

This compound (SIN-1) is a well-known experimental tool and a member of the sydnonimine class of compounds that spontaneously release nitric oxide in physiological solutions.[1][2][3] The mechanism involves the conversion of the parent compound to its active metabolite, SIN-1A, which then decomposes to release NO and superoxide.[2][3] The concomitant release of superoxide can lead to the formation of peroxynitrite, a reactive nitrogen species with distinct biological effects. However, in the presence of electron acceptors, SIN-1 is thought to behave more as a pure NO donor.[2] The vasodilatory and other physiological effects of this compound are primarily attributed to the released NO, which activates soluble guanylate cyclase in target cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling.[1]

To unequivocally attribute the observed biological effects of this compound to nitric oxide, it is crucial to demonstrate that these effects are abolished in the presence of specific NO scavengers. This guide focuses on the validation of NO release from this compound using two common scavengers: carboxy-PTIO and hemoglobin.

Comparative Analysis of Nitric Oxide Scavengers

The validation of NO release from a donor compound relies on the use of scavengers that specifically interact with and inactivate NO, thereby preventing its biological action. The ideal scavenger should be highly reactive with NO, stable in the experimental medium, and devoid of non-specific effects.

ScavengerMechanism of ActionAdvantagesDisadvantages
Carboxy-PTIO Reacts with NO to form nitrogen dioxide (NO₂) and the corresponding imino nitroxide.[4][5]- Water-soluble and stable.[5] - Potent inhibitor of NO-induced cGMP accumulation.[4]- Can have diverse effects and its specificity as a sole NO scavenger has been questioned.[4] - May potentiate the effects of peroxynitrite donors like SIN-1 under certain conditions.[4] - Can have paradoxical effects, and its reaction products may have biological activity.[6]
Hemoglobin (Oxyhemoglobin) The ferrous iron in the heme group rapidly binds to NO, forming a stable nitrosyl-hemoglobin complex and oxidizing to methemoglobin.[7][8] This is a very fast dioxygenation reaction.[7][8]- Highly specific for NO.[9][10] - The reaction rate is extremely fast, making it a very efficient scavenger.[7][8]- Can be cleared from circulation by the CD163 scavenger receptor.[9] - Its large size may limit its access to certain cellular compartments. - Can auto-oxidize, which could affect its NO scavenging capacity over time.[9]

Quantitative Data on Nitric Oxide Release and Scavenging

The following tables summarize quantitative data on the release of NO from this compound and other NO donors, as well as the efficacy of NO scavengers, compiled from various studies. It is important to note that direct comparative data from a single study under identical conditions is often unavailable, and thus, comparisons between different studies should be made with caution.

Table 1: Nitric Oxide Release from this compound (SIN-1)

ParameterValueExperimental ConditionsReference
NO DonorThis compound (SIN-1)Cultured endothelial cells[11]
EffectConcentration-dependent cytoprotection against TNF-alpha10-150 µM SIN-1[11]
ScavengingCytoprotection abolished by 30 µM PTIOCultured endothelial cells[11]

Table 2: Comparison of Nitric Oxide Donors

NO DonorHalf-life of NO releaseTypical Experimental ConcentrationKey Characteristics
This compound (SIN-1) Dependent on oxygen concentration and presence of electron acceptors[2][3]10 µM - 1 mMReleases both NO and superoxide[2]
Sodium Nitroprusside (SNP) Requires enzymatic or chemical reduction for NO release[7]10 µM - 1 mMReleases cyanide as a byproduct[7]
DETA NONOate ~20 hours at 37°C, pH 7.4[9]100 µM - 1 mMSlow and prolonged NO release[9]
S-nitroso-N-acetyl-penicillamine (SNAP) ~5-6 hours at 37°C, pH 7.4[1]10 µM - 500 µMSpontaneous NO donor[1]

Table 3: Efficacy of Nitric Oxide Scavengers

ScavengerTargetIC50 / EC50 / Rate ConstantExperimental SystemReference
Carboxy-PTIO NO-induced cGMP accumulationPotent inhibitionEndothelial cells[4]
Carboxy-PTIO Peroxynitrite-induced nitrationEC50 = 36 ± 5 µMFree tyrosine[4]
Hemoglobin NO scavenging (dioxygenation)6-8 x 10⁷ M⁻¹s⁻¹Cell-free system[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate and quantify NO release.

Griess Assay for Nitrite/Nitrate Quantification

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Principle: Nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at ~540 nm.[12][13] To measure total NOx (nitrite + nitrate), nitrate must first be reduced to nitrite using nitrate reductase or a chemical reducing agent like vanadium(III) chloride.

Protocol:

  • Sample Preparation: Collect cell culture supernatants or other biological fluids. If measuring total NOx, pretreat samples with nitrate reductase according to the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in the same buffer or medium as the samples.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared and protected from light.

  • Reaction: Add 100 µL of the sample or standard to a 96-well plate. Add 100 µL of Griess reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Ozone-Based Chemiluminescence

This is a highly sensitive and specific method for the direct detection of NO in real-time.

Principle: The sample is injected into a reaction chamber where NO reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The light intensity is directly proportional to the NO concentration.[14]

Protocol:

  • Instrumentation: Use a nitric oxide analyzer based on ozone chemiluminescence.

  • Calibration: Calibrate the instrument using a certified NO gas standard.

  • Sample Introduction: Introduce the gaseous or liquid sample containing the NO donor into the reaction chamber. For liquid samples, a purge system is used to strip the NO from the solution into the gas phase.

  • Measurement: The instrument will provide a real-time reading of the NO concentration.

  • Scavenger Validation: To validate that the detected signal is from NO, pre-incubate the sample with an NO scavenger (e.g., carboxy-PTIO or hemoglobin) and observe the reduction or elimination of the chemiluminescence signal.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for the direct detection and quantification of paramagnetic species, including NO.

Principle: NO is a radical with an unpaired electron. In EPR spectroscopy, a sample is placed in a strong magnetic field and irradiated with microwaves. The unpaired electrons absorb microwave energy at a specific magnetic field strength, creating an EPR spectrum. To enhance the signal and stability, NO is often trapped using a spin trap, such as iron-dithiocarbamate complexes, to form a stable paramagnetic adduct.

Protocol:

  • Spin Trap Preparation: Prepare a solution of the spin trap, for example, by mixing ferrous sulfate and sodium diethyldithiocarbamate (DETC).

  • Sample Preparation: Incubate the NO-releasing compound (this compound) with the spin trap solution under anaerobic conditions.

  • EPR Measurement: Transfer the sample to a quartz EPR tube and place it in the EPR spectrometer.

  • Spectrum Acquisition: Record the EPR spectrum at a specific microwave frequency and power. The characteristic triplet signal of the NO-Fe(II)-DETC complex confirms the presence of NO.

  • Quantification: The intensity of the EPR signal is proportional to the concentration of the NO adduct, which can be quantified by comparison with a standard of known concentration.

  • Scavenger Validation: The addition of an NO scavenger to the sample prior to EPR analysis should lead to a significant reduction or complete disappearance of the NO-adduct signal.

Visualizing the Pathways and Workflows

Signaling Pathway of this compound and NO Scavengers

Linsidomine_Signaling_Pathway This compound This compound (SIN-1) SIN1A SIN-1A This compound->SIN1A Metabolism NO Nitric Oxide (NO) SIN1A->NO Decomposition Superoxide Superoxide (O2-) SIN1A->Superoxide Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation Scavenger NO Scavenger (e.g., Carboxy-PTIO, Hemoglobin) NO->Scavenger Peroxynitrite Peroxynitrite (ONOO-) Superoxide->Peroxynitrite Reaction with NO cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation Inactive_Products Inactive Products Scavenger->Inactive_Products Inactivation

Caption: this compound metabolism, NO release, and scavenging.

Experimental Workflow for Validating NO Release

Experimental_Workflow Start Start: Hypothesis This compound's effect is NO-mediated Prepare_this compound Prepare this compound Solution Start->Prepare_this compound Control_Group Control Group: Treat with this compound Prepare_this compound->Control_Group Scavenger_Group Scavenger Group: Pre-treat with NO Scavenger, then add this compound Prepare_this compound->Scavenger_Group Measure_Response Measure Biological Response (e.g., vasodilation, cGMP levels) Control_Group->Measure_Response Quantify_NO Quantify NO/NOx Levels (Griess, Chemiluminescence, EPR) Control_Group->Quantify_NO Scavenger_Group->Measure_Response Scavenger_Group->Quantify_NO Analyze_Data Analyze and Compare Data Measure_Response->Analyze_Data Quantify_NO->Analyze_Data Conclusion Conclusion: Is the effect of this compound abolished by the scavenger? Analyze_Data->Conclusion

Caption: Workflow for validating this compound's NO release.

Logical Flow for Scavenger Selection and Interpretation

Scavenger_Selection_Logic Start Objective: Validate NO-mediated effect of this compound Consider_Scavenger Consider NO Scavenger Start->Consider_Scavenger Carboxy_PTIO Carboxy-PTIO Consider_Scavenger->Carboxy_PTIO Hemoglobin Hemoglobin Consider_Scavenger->Hemoglobin Pros_PTIO Pros: - Water-soluble - Potent Carboxy_PTIO->Pros_PTIO Cons_PTIO Cons: - Potential non-specific effects - May interact with peroxynitrite Carboxy_PTIO->Cons_PTIO Decision Decision: Select scavenger based on experimental system and potential interferences Carboxy_PTIO->Decision Pros_Hemo Pros: - Highly specific - Very fast reaction rate Hemoglobin->Pros_Hemo Cons_Hemo Cons: - Large molecule - Potential for auto-oxidation Hemoglobin->Cons_Hemo Hemoglobin->Decision Experiment Perform Experiment Decision->Experiment Result Analyze Results Experiment->Result Interpretation Interpretation: - Effect abolished -> Supports NO mediation - Effect not abolished -> Consider alternative mechanisms or scavenger limitations Result->Interpretation

Caption: Logic for selecting and interpreting NO scavenger data.

Conclusion

Validating the nitric oxide-releasing properties of this compound is essential for accurately interpreting its biological effects. The use of NO scavengers such as carboxy-PTIO and hemoglobin, in conjunction with robust quantitative detection methods like the Griess assay, chemiluminescence, and EPR spectroscopy, provides a powerful approach for this validation. Researchers should carefully consider the advantages and limitations of each scavenger and detection method in the context of their specific experimental design. This guide provides the foundational knowledge and protocols to aid in the rigorous investigation of this compound and other nitric oxide donors.

References

A Comparative Analysis of Linsidomine and Isosorbide Dinitrate in the Management of Unstable Angina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of linsidomine and isosorbide dinitrate, two vasodilator agents employed in the treatment of unstable angina. The information presented herein is supported by experimental data to facilitate an evidence-based understanding of their respective pharmacological profiles.

Mechanism of Action: A Tale of Two Nitric Oxide Donors

Both this compound and isosorbide dinitrate exert their therapeutic effects through the nitric oxide (NO) signaling pathway, leading to vasodilation. However, their mechanisms of NO release differ significantly.

This compound , the active metabolite of molsidomine, is a direct NO donor.[1] It spontaneously releases NO without the need for enzymatic conversion.[2] This direct action contributes to its consistent and predictable vasodilatory effects.

Isosorbide dinitrate , a classic organic nitrate, requires enzymatic bioactivation to release NO.[3] This process is dependent on the availability of sulfhydryl groups.[2]

The distinct mechanisms of NO donation are visualized in the signaling pathways below.

cluster_this compound This compound Signaling Pathway This compound This compound (SIN-1) NO_L Nitric Oxide (NO) This compound->NO_L Spontaneous Release sGC_L Soluble Guanylate Cyclase (sGC) NO_L->sGC_L Activates cGMP_L cGMP sGC_L->cGMP_L Converts GTP_L GTP GTP_L->sGC_L PKG_L Protein Kinase G (PKG) cGMP_L->PKG_L Activates Relaxation_L Smooth Muscle Relaxation (Vasodilation) PKG_L->Relaxation_L Promotes

This compound's direct nitric oxide release pathway.

cluster_ISDN Isosorbide Dinitrate Signaling Pathway ISDN Isosorbide Dinitrate Enzymes Enzymatic Bioactivation (Requires Sulfhydryl Groups) ISDN->Enzymes NO_I Nitric Oxide (NO) Enzymes->NO_I Releases sGC_I Soluble Guanylate Cyclase (sGC) NO_I->sGC_I Activates cGMP_I cGMP sGC_I->cGMP_I Converts GTP_I GTP GTP_I->sGC_I PKG_I Protein Kinase G (PKG) cGMP_I->PKG_I Activates Relaxation_I Smooth Muscle Relaxation (Vasodilation) PKG_I->Relaxation_I Promotes

Isosorbide dinitrate's enzyme-dependent nitric oxide release.

Clinical Efficacy in Unstable Angina: A Head-to-Head Comparison

A prospective, randomized, multicentre, single-blind study conducted in France provides the most direct comparison of intravenous this compound and isosorbide dinitrate in patients with severe unstable angina (Braunwald class IIIb).[4]

Table 1: Efficacy Outcomes at 72 Hours

OutcomeThis compound GroupIsosorbide Dinitrate Groupp-value
Patients with at least one episode of chest pain24.6%25.8%0.74
Patients with at least one episode of myocardial ischemia (Holter monitoring)32.6%33.9%0.74
Incidence of serious clinical events (death, myocardial infarction, or myocardial revascularization)5%8%0.17

The study concluded that intravenous this compound is at least as efficacious as isosorbide dinitrate in stabilizing patients with severe unstable angina.[4]

Experimental Protocols

French Multicentre Study Protocol Overview

  • Study Design: A prospective, randomized, multicentre, parallel-group, single-blind study.[4]

  • Patient Population: 568 patients with suspected severe unstable angina (Braunwald class IIIb).[4]

  • Treatment Arms:

    • Continuous intravenous infusion of this compound (average 1 mg/h) for 72 hours.[4]

    • Continuous intravenous infusion of isosorbide dinitrate (average 2.5 mg/h) for 72 hours.[4]

  • Concomitant Medications: All patients received aspirin and intravenous heparin. 81% of patients also received beta-blockers, and 38% received calcium antagonists.[4]

  • Primary Endpoints: Incidence of chest pain, myocardial ischemia (assessed by Holter monitoring), and serious clinical events (death, myocardial infarction, or revascularization) at 72 hours.[4]

PatientPool 568 Patients with Severe Unstable Angina (Braunwald Class IIIb) Randomization Randomization PatientPool->Randomization LinsidomineArm This compound Infusion (avg. 1 mg/h) + Standard Therapy Randomization->LinsidomineArm ISDNArm Isosorbide Dinitrate Infusion (avg. 2.5 mg/h) + Standard Therapy Randomization->ISDNArm FollowUp 72-Hour Follow-up LinsidomineArm->FollowUp ISDNArm->FollowUp Outcomes Efficacy & Safety Assessment FollowUp->Outcomes

Workflow of the French multicentre comparative study.

General Intravenous Administration Protocol for Isosorbide Dinitrate in Unstable Angina

For the treatment of severe or unstable angina pectoris, intravenous isosorbide dinitrate is typically administered as a continuous infusion. The initial infusion rate is often between 2-12 mg per hour, which can be titrated up to 20 mg per hour based on the patient's clinical response.[5] In some cases, a rapid bolus injection of 2 to 6 mg may be administered for acute chest pain, followed by a continuous infusion.[6]

Pharmacological Considerations: Hemodynamics and Tolerance

Hemodynamic Effects

Both this compound and isosorbide dinitrate are potent vasodilators that reduce myocardial oxygen demand by decreasing both preload and afterload.[7][8] They achieve this by relaxing vascular smooth muscle, leading to venous and arterial dilation.[8]

Nitrate Tolerance

A significant limitation of continuous therapy with organic nitrates like isosorbide dinitrate is the development of pharmacological tolerance, which can attenuate their anti-ischemic effects.[9] This tolerance is thought to be related to the depletion of sulfhydryl groups required for the enzymatic conversion to NO.[2]

In contrast, this compound, as a direct NO donor, does not require enzymatic activation and has been shown to be effective without the risk of tolerance development.[2]

Safety and Tolerability

In the French multicentre study, intravenous this compound was reported to be well-tolerated clinically, with a particular note on the low incidence of symptomatic hypotension.[2] Common side effects of isosorbide dinitrate include headache, dizziness, and hypotension.[8]

Table 2: General Side Effect Profile

Side EffectThis compoundIsosorbide Dinitrate
Hypotension Reported to be of low incidence (symptomatic)[2]Common[8]
Headache Not specifically highlighted in comparative trialCommon[8]
Dizziness Not specifically highlighted in comparative trialCommon[8]
Tolerance No risk of tolerance reported[2]A known clinical issue with continuous use[9]

Conclusion

This compound and isosorbide dinitrate are both effective intravenous options for the management of severe unstable angina, demonstrating comparable efficacy in reducing ischemic events. The primary distinction between the two agents lies in their mechanism of action, which has implications for the development of tolerance. This compound's direct NO-donating properties circumvent the enzymatic pathway required by isosorbide dinitrate, thereby avoiding the issue of nitrate tolerance. This pharmacological advantage, coupled with a favorable safety profile, positions this compound as a valuable therapeutic alternative in this critical patient population. Further research into the long-term outcomes and a more detailed comparative analysis of side-effect profiles would be beneficial for optimizing treatment strategies for unstable angina.

References

A Comparative Analysis of Linsidomine and Prostaglandin E1 in the Management of Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the efficacy of Linsidomine and Prostaglandin E1 (PGE1) in the treatment of erectile dysfunction (ED). The information presented is collated from various clinical studies to offer a comprehensive overview for research and development purposes.

Overview of Mechanisms of Action

This compound, a direct nitric oxide (NO) donor, and Prostaglandin E1, a potent vasodilator, both induce penile erection by promoting the relaxation of the cavernous smooth muscle. However, they achieve this through distinct signaling pathways.

This compound's therapeutic effect stems from its role as a nitric oxide donor.[1][2][3] Nitric oxide is a key neurotransmitter responsible for the relaxation of cavernous smooth muscle.[2] By releasing NO, this compound mimics the physiological process of erection.[1]

Prostaglandin E1 acts as a direct vasodilator, relaxing the smooth muscle of the corpus cavernosum and allowing for increased blood flow to the penis.[4] This action is mediated through its binding to specific receptors on the smooth muscle cells.

Signaling Pathways

The distinct mechanisms of action of this compound and Prostaglandin E1 are best understood by examining their respective signaling pathways.

Linsidomine_Pathway This compound This compound (SIN-1) NO Nitric Oxide (NO) This compound->NO Spontaneous release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Leads to Relaxation Cavernous Smooth Muscle Relaxation Ca_decrease->Relaxation Induces Erection Penile Erection Relaxation->Erection

This compound Signaling Pathway

PGE1_Pathway PGE1 Prostaglandin E1 (Alprostadil) EP_Receptor EP Receptors (EP2/EP4) PGE1->EP_Receptor Binds to AC Adenylyl Cyclase (AC) EP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease Decreased Intracellular Ca2+ PKA->Ca_decrease Leads to Relaxation Cavernous Smooth Muscle Relaxation Ca_decrease->Relaxation Induces Erection Penile Erection Relaxation->Erection Experimental_Workflow cluster_screening Patient Recruitment cluster_intervention Intervention (Cross-over Design) cluster_assessment Outcome Assessment P1 40 Patients with Erectile Dysfunction A Intracavernous Injection: 1 mg this compound P1->A B Intracavernous Injection: 20 µg Prostaglandin E1 P1->B C Objective Erectile Response Evaluation A->C D Subjective Patient Preference Survey A->D E Duplex Sonography (Peak Flow Velocity) A->E B->C B->D B->E

References

A Comparative Analysis of Linsidomine and Diltiazem in Post-Angioplasty Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Vasodilatory Agents in Preventing Restenosis and Improving Outcomes Following Percutaneous Transluminal Coronary Angioplasty (PTCA).

This guide provides a comprehensive analysis of Linsidomine, a nitric oxide (NO) donor, and Diltiazem, a calcium channel blocker, in the context of post-angioplasty patient management. We will delve into their mechanisms of action, comparative efficacy, and safety profiles, supported by key experimental data. This document aims to equip researchers and drug development professionals with the necessary information to inform future research and clinical strategies.

Executive Summary

Post-angioplasty restenosis remains a significant clinical challenge. Both this compound and Diltiazem have been investigated for their potential to mitigate this issue through their distinct vasodilatory and cellular mechanisms. The Angioplastic Coronaire Corvasal Diltiazem (ACCORD) study stands as a pivotal head-to-head clinical trial providing the most direct comparative data.[1][2] This guide will synthesize the findings from the ACCORD study and other relevant literature to present a clear, data-driven comparison of these two agents.

Data Presentation: Efficacy and Safety

The following tables summarize the key quantitative data from the ACCORD study, a prospective, multicenter, randomized trial involving 700 patients with stable coronary artery disease undergoing angioplasty.[1][2]

Efficacy EndpointThis compound/Molsidomine GroupDiltiazem GroupP-value
Angiographic Outcomes at 6 Months
Minimal Lumen Diameter (mm)1.541.380.007
Restenosis Rate (≥50% stenosis)38.0%46.5%0.026
Late Luminal Loss (mm)0.35 ± 0.780.46 ± 0.740.103
Immediate Post-Angioplasty Outcomes
Minimal Lumen Diameter (mm)1.941.810.001
Safety and Clinical EventsThis compound/Molsidomine GroupDiltiazem Group
Adverse Events (within 48 hours post-procedure)
Hypotension21 patients5 patients
Headaches10 patients0 patients
Major Adverse Cardiac Events (MACE) at 6 Months
Combined Rate (Death, Nonfatal MI, Revascularization)32.2%32.4%

Mechanism of Action

The disparate mechanisms of this compound and Diltiazem underpin their different physiological effects.

This compound: As a direct nitric oxide (NO) donor, this compound's primary mechanism involves the release of NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[3][4] This leads to an increase in cyclic guanosine monophosphate (cGMP), a second messenger that promotes vasodilation, inhibits platelet aggregation, and has antiproliferative effects on vascular smooth muscle cells.[3][5][6][7]

Diltiazem: Diltiazem is a non-dihydropyridine calcium channel blocker.[8][9] It exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[10][11] This reduction in intracellular calcium leads to relaxation of the vascular smooth muscle, resulting in vasodilation, and also has negative chronotropic and inotropic effects on the heart.[8][12]

Signaling Pathway Diagrams

Linsidomine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell This compound This compound NO Nitric Oxide (NO) This compound->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasodilation & Inhibition of Platelet Aggregation PKG->Relaxation

This compound Signaling Pathway

Diltiazem_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Vascular Smooth Muscle Cell Diltiazem Diltiazem L_type L-type Ca²⁺ Channel Diltiazem->L_type Relaxation Vasodilation Diltiazem->Relaxation leads to Ca_ext Ca²⁺ Ca_ext->L_type Ca_int Intracellular Ca²⁺ L_type->Ca_int Contraction Muscle Contraction Ca_int->Contraction

Diltiazem Signaling Pathway

Experimental Protocols

The primary source of comparative data, the ACCORD study, employed a rigorous experimental protocol:

Study Design: A prospective, multicenter, randomized trial.[1][2]

Patient Population: 700 patients with stable coronary artery disease scheduled for coronary balloon angioplasty.[1][2] Baseline clinical variables were well-matched between the two treatment groups.[2]

Treatment Protocol:

  • This compound/Molsidomine Group: Patients received an intravenous infusion of this compound, which was initiated before the angioplasty procedure. This was followed by oral molsidomine for 6 months.[1][2]

  • Diltiazem Group: Patients received oral diltiazem, with treatment also starting before the angioplasty and continuing for 6 months.[1][2]

Endpoints and Follow-up:

  • The primary endpoint was the minimal lumen diameter at 6 months, assessed by quantitative coronary angiography (QCA).[1][2]

  • Secondary endpoints included the rate of restenosis (defined as ≥50% stenosis) and the occurrence of major adverse cardiac events (MACE), including death, nonfatal myocardial infarction, and coronary revascularization.[1]

  • Angiographic follow-up was conducted at 6 months.[1][2]

Quantitative Coronary Angiography (QCA) Protocol:

  • QCA was performed by an independent core laboratory blinded to the treatment allocation.

  • The same angiographic projection was used for baseline, post-procedure, and 6-month follow-up imaging to ensure consistency.

  • Key parameters measured included minimal lumen diameter, reference vessel diameter, and percent diameter stenosis.

Experimental Workflow

Accord_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_procedure Procedure cluster_followup Follow-up cluster_outcomes Outcome Assessment Patients 700 Patients with Stable CAD for PTCA Randomize Randomization Patients->Randomize Linsi_arm This compound (IV) + Molsidomine (oral) Randomize->Linsi_arm Dilt_arm Diltiazem (oral) Randomize->Dilt_arm PTCA Coronary Angioplasty (PTCA) Linsi_arm->PTCA Dilt_arm->PTCA Follow_up 6-Month Follow-up PTCA->Follow_up QCA Quantitative Coronary Angiography (QCA) Follow_up->QCA MACE Major Adverse Cardiac Events (MACE) Follow_up->MACE

ACCORD Study Experimental Workflow

Conclusion

The available evidence, primarily from the ACCORD study, suggests that pretreatment with this compound followed by oral Molsidomine is associated with a modest improvement in immediate and long-term angiographic outcomes compared to Diltiazem in patients undergoing coronary angioplasty.[1] Specifically, the this compound/Molsidomine group demonstrated a larger minimal lumen diameter both immediately after the procedure and at the 6-month follow-up, as well as a lower rate of restenosis.[1][2] However, this angiographic benefit did not translate into a significant difference in the rate of major adverse cardiac events at 6 months.[1]

From a safety perspective, the this compound/Molsidomine regimen was associated with a higher incidence of hypotension and headaches in the immediate post-procedural period.[1] These findings highlight the trade-offs between the enhanced vasodilatory effects of nitric oxide donors and their potential for hemodynamic side effects.

For drug development professionals, these results suggest that while targeting the nitric oxide pathway may offer advantages in maintaining vessel patency, further research is needed to optimize dosing and administration strategies to minimize adverse effects and to determine if these angiographic benefits can be translated into improved long-term clinical outcomes. For researchers, the ACCORD study provides a robust framework for designing future comparative effectiveness trials for anti-restenotic therapies.

References

A Comparative Guide to Linsidomine and Papaverine/Phentolamine for Penile Erection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for effective and safe treatments for erectile dysfunction (ED) is ongoing. This guide provides an objective comparison of two intracavernosal treatment modalities: the nitric oxide (NO) donor linsidomine (SIN-1) and the combination of papaverine and phentolamine. This analysis is supported by experimental data from clinical studies to delineate their respective performance profiles.

Mechanism of Action

This compound acts as a direct donor of nitric oxide, a key signaling molecule in the physiological process of penile erection. NO activates guanylate cyclase in the smooth muscle cells of the corpora cavernosa, leading to an increase in cyclic guanosine monophosphate (cGMP). This cascade results in smooth muscle relaxation, increased blood flow, and consequently, penile erection. This mechanism is considered to mimic the natural erectile pathway.

The papaverine/phentolamine mixture employs a dual approach. Papaverine is a non-specific phosphodiesterase (PDE) inhibitor, which increases the levels of both cyclic adenosine monophosphate (cAMP) and cGMP by preventing their degradation. Phentolamine is an alpha-adrenergic antagonist that blocks the vasoconstrictive effects of norepinephrine on the penile vasculature. The synergistic action of these two agents leads to profound smooth muscle relaxation and vasodilation.

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for this compound and the papaverine/phentolamine mixture.

linsidomine_pathway This compound This compound (SIN-1) no Nitric Oxide (NO) This compound->no spontaneous release gc Guanylate Cyclase (sGC) no->gc activates cgmp cGMP gc->cgmp converts gtp GTP pkg Protein Kinase G (PKG) cgmp->pkg activates ca2_channels Ca²⁺ Channels pkg->ca2_channels inhibits relaxation Smooth Muscle Relaxation pkg->relaxation promotes ca2_influx ↓ Ca²⁺ Influx erection Penile Erection relaxation->erection

Caption: this compound Signaling Pathway

papaverine_phentolamine_pathway cluster_papaverine Papaverine cluster_phentolamine Phentolamine papaverine Papaverine pde Phosphodiesterase (PDE) papaverine->pde inhibits amp_gmp AMP / GMP pde->amp_gmp degrades camp_cgmp cAMP / cGMP relaxation Smooth Muscle Relaxation camp_cgmp->relaxation promotes phentolamine Phentolamine alpha_receptors α-Adrenergic Receptors phentolamine->alpha_receptors blocks norepinephrine Norepinephrine norepinephrine->alpha_receptors activates alpha_receptors->relaxation prevents contraction erection Penile Erection relaxation->erection

Caption: Papaverine/Phentolamine Signaling Pathway

Efficacy Comparison

Clinical studies have demonstrated that while both this compound and the papaverine/phentolamine mixture are effective in inducing penile erections, the combination therapy generally exhibits a higher success rate, particularly in patients with more severe erectile dysfunction.

Efficacy ParameterThis compound (SIN-1)Papaverine/PhentolamineStudy Reference(s)
Response Sufficient for Intercourse 69% of 113 patients74.1% of 27 patients who failed this compound responded to P/P[1]
Full Erection Rate 46% of 63 patients (29 full, 21 almost full)82.8% of 29 patients[2][3]
Erection Duration in Normal Controls 40 to 70 minutesNot explicitly stated for normal controls[1]
Erection Duration in Patients with Priapism History Mean of 57 minutesNot applicable[2][4]
Superiority in Head-to-Head Comparison Superior in 10 of 63 patientsInferior in 6 of 63 patients[2][4]

Safety and Tolerability

A key differentiator between the two treatments lies in their safety profiles. This compound is associated with a lower incidence of severe adverse effects, most notably priapism (prolonged erection).

Adverse EventThis compound (SIN-1)Papaverine/PhentolamineStudy Reference(s)
Prolonged Erection/Priapism No significant side effects noted after 1160 injections13.6% of 44 patients; 4% of 27 patients[1]
Penile Pain Not reported as a significant side effectCommon, but severity not always specified[5]
Ecchymosis/Hematoma Not reported as a significant side effectCommon at the injection site[3]
Systemic Side Effects No significant systemic side effects reportedNot reported as a significant issue in the reviewed studies[2][4]

Experimental Protocols

The following section details a representative experimental protocol for a clinical trial comparing intracavernosal this compound and papaverine/phentolamine, synthesized from the methodologies of several key studies.[1][2][3]

1. Study Design:

  • A prospective, single-center, comparative study.

  • Could be designed as a crossover study where patients receive both treatments at different times.

  • A double-blind design may be challenging due to different volumes and potential immediate sensations, but placebo controls (e.g., saline) can be used.[3]

2. Patient Population:

  • Male patients aged 18-70 years with a diagnosis of erectile dysfunction of various etiologies (e.g., vasculogenic, neurogenic, psychogenic) for at least 6 months.

  • Exclusion criteria: history of priapism, severe penile fibrosis or deformity, bleeding disorders, use of anticoagulants, and uncontrolled systemic diseases.

3. Investigational Drugs:

  • This compound (SIN-1): Typically administered at a dose of 1 mg dissolved in saline.[1][2]

  • Papaverine/Phentolamine Mixture: A common formulation is 15 mg/mL of papaverine and 0.5 mg/mL of phentolamine.[1] The injected volume can be titrated based on patient response, typically ranging from 0.25 mL to 2.0 mL.[1]

4. Study Procedures:

  • Initial Screening: Comprehensive medical and sexual history, physical examination, and baseline laboratory tests.

  • Pharmacotesting Sessions:

    • Patients attend separate sessions for each drug administration with a washout period of at least one week between sessions.

    • The drug is administered via intracavernosal injection into the base of the penis.

    • The injection site is alternated between the left and right corpora cavernosa.

  • Efficacy Assessment:

    • The primary endpoint is the erectile response, assessed by both the patient and the investigator at specific time points (e.g., 15, 30, 60, and 90 minutes post-injection).

    • Erectile rigidity is graded on a scale (e.g., 0-4, where 4 is a full, rigid erection sufficient for intercourse).

    • Duration of erection is recorded.

  • Safety Monitoring:

    • Patients are monitored for local adverse effects (pain, hematoma) and systemic side effects (dizziness, flushing).

    • Any erection lasting longer than 4 hours is managed as a medical emergency (priapism).

5. Statistical Analysis:

  • The proportion of patients achieving a functional erection with each treatment is compared using appropriate statistical tests (e.g., McNemar's test for paired data in a crossover design).

  • The incidence of adverse events is compared between the two groups.

  • P-values less than 0.05 are considered statistically significant.

Experimental Workflow

The logical flow of a comparative clinical trial is depicted in the following diagram.

experimental_workflow start Patient Recruitment (Erectile Dysfunction Diagnosis) screening Informed Consent & Baseline Assessment start->screening randomization Randomization screening->randomization group_a Group A: Intracavernosal this compound randomization->group_a Arm 1 group_b Group B: Intracavernosal Papaverine/Phentolamine randomization->group_b Arm 2 assessment_a Efficacy & Safety Assessment group_a->assessment_a assessment_b Efficacy & Safety Assessment group_b->assessment_b washout Washout Period assessment_a->washout assessment_b->washout crossover_a Crossover to Papaverine/Phentolamine washout->crossover_a Group A crossover_b Crossover to This compound washout->crossover_b Group B final_assessment_a Final Efficacy & Safety Assessment crossover_a->final_assessment_a final_assessment_b Final Efficacy & Safety Assessment crossover_b->final_assessment_b analysis Data Analysis & Comparison final_assessment_a->analysis final_assessment_b->analysis

Caption: Crossover Clinical Trial Workflow

Conclusion

References

Assessing Drug Tolerance: A Comparative Analysis of Linsidomine and Traditional Nitrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of vasodilator therapeutics, the development of drug tolerance remains a significant clinical challenge, particularly with the long-term use of traditional organic nitrates. This guide provides an objective comparison of the drug tolerance profiles of Linsidomine, a direct nitric oxide (NO) donor, and traditional nitrates like nitroglycerin and isosorbide dinitrate. The following sections present a synthesis of experimental data, detailed methodologies of key experiments, and visualizations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: A Fundamental Divergence

The primary difference in the tolerance profiles of this compound and traditional nitrates stems from their distinct mechanisms of nitric oxide (NO) release.

Traditional Nitrates: Organic nitrates, such as nitroglycerin and isosorbide dinitrate, are prodrugs that require enzymatic bioactivation to release NO. This process is largely dependent on the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) and the availability of sulfhydryl (-SH) groups. Continuous exposure to traditional nitrates can lead to the depletion of these sulfhydryl groups and the inactivation of ALDH2, resulting in attenuated NO release and the development of tolerance.

This compound: this compound (SIN-1), the active metabolite of Molsidomine, is a sydnonimine derivative that spontaneously releases NO without the need for enzymatic conversion.[1] This direct donation of NO bypasses the enzymatic pathways that are implicated in the development of tolerance with traditional nitrates.

Signaling Pathways

The following diagrams illustrate the distinct pathways of NO release for traditional nitrates and this compound, and their common downstream signaling cascade.

G cluster_0 Traditional Nitrates cluster_1 This compound cluster_2 Common Pathway Traditional Nitrates Traditional Nitrates Enzymatic Bioactivation Enzymatic Bioactivation Traditional Nitrates->Enzymatic Bioactivation Nitric Oxide (NO) Nitric Oxide (NO) Enzymatic Bioactivation->Nitric Oxide (NO) Release ALDH2 ALDH2 ALDH2->Enzymatic Bioactivation Sulfhydryl Groups Sulfhydryl Groups Sulfhydryl Groups->Enzymatic Bioactivation Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates This compound (SIN-1) This compound (SIN-1) Spontaneous Decomposition Spontaneous Decomposition This compound (SIN-1)->Spontaneous Decomposition Spontaneous Decomposition->Nitric Oxide (NO) Direct Release cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP Converts GTP GTP GTP->Soluble Guanylate Cyclase (sGC) Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) Activates Vasodilation Vasodilation Protein Kinase G (PKG)->Vasodilation Leads to

Figure 1: Comparative Signaling Pathways of NO Donors.

Experimental Data: A Head-to-Head Comparison

Clinical and preclinical studies have consistently demonstrated the reduced tolerance potential of this compound compared to traditional nitrates. The following tables summarize key quantitative data from these comparative studies.

Clinical Efficacy in Unstable Angina

A large-scale French multicenter study compared the efficacy of intravenous this compound and isosorbide dinitrate (ISDN) in patients with severe unstable angina.[2][3]

Clinical Endpoint (at 72 hours)This compound GroupIsosorbide Dinitrate Groupp-value
Incidence of Serious Clinical Events (Death, MI, Revascularization)5%8%0.17
Patients with at least one episode of chest pain24.6%25.8%0.74
Patients with episodes of myocardial ischemia (Holter)32.6%33.9%0.74

Table 1: Comparison of clinical outcomes in patients with unstable angina treated with this compound versus Isosorbide Dinitrate.[2]

Long-Term Efficacy in Stable Angina

A double-blind, cross-over trial investigated the development of tolerance to Molsidomine (the prodrug of this compound) and isosorbide dinitrate (ID) in patients with stable angina of effort over a 3-week period.[4]

Tolerance DevelopmentMolsidomine GroupIsosorbide Dinitrate Group
Patients exhibiting tolerance5 out of 187 out of 18
Patients with complete tolerance1 out of 183 out of 18

Table 2: Incidence of tolerance development with long-term administration of Molsidomine versus Isosorbide Dinitrate in stable angina.[4]

Another study comparing long-acting formulations of Molsidomine and ISDN in stable angina patients demonstrated that while both drugs showed some attenuation of anti-ischemic effects after short-term therapy, there were no marked differences between the two in that specific report.[5] However, a separate study concluded that after four weeks of treatment, ISDN had similar effects to a placebo, while Molsidomine significantly decreased ST-segment depression.[6]

Hemodynamic Effects and Vascular Reactivity

A study in healthy volunteers investigated the development of tolerance to nitroglycerin and the potential for cross-tolerance with this compound using venous occlusion plethysmography.[7]

Vascular Response (Mean Difference %)NitroglycerinThis compound
Veins (Nitroglycerin Tolerant Group) 42.3% (attenuated)-13.8% (not significant)
Arteries (Nitroglycerin Tolerant Group) 65.0% (attenuated)-19.7% (not significant)

Table 3: Attenuation of vascular responses in nitroglycerin-tolerant subjects. A significant attenuation was observed for nitroglycerin but not for this compound, indicating a lack of cross-tolerance.[7]

Cyclic Guanosine Monophosphate (cGMP) Stimulation

A preclinical study using LLC-PK1 kidney epithelial cells investigated the impact of nitroglycerin-induced tolerance on the cGMP response to this compound (SIN-1).[8]

ConditionSubsequent cGMP Stimulation by Glyceryl TrinitrateSubsequent cGMP Response to SIN-1
5-hour preincubation with glyceryl trinitrateComplete inhibitionUnaltered

Table 4: Effect of glyceryl trinitrate-induced tolerance on cGMP stimulation. This study demonstrates that tolerance to nitroglycerin does not impair the ability of this compound to stimulate cGMP production.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and traditional nitrates.

Induction of Nitrate Tolerance in Human Volunteers

Objective: To induce tolerance to the vascular effects of nitroglycerin.

Protocol:

  • Thirty-three healthy subjects were enrolled in a randomized, double-blind, placebo-controlled study.[7]

  • Subjects were assigned to receive either a transdermal nitroglycerin patch (0.83 mg/hr) or a placebo patch for 7 days.[7]

  • Vascular responses to nitroglycerin and this compound were assessed before and after the 7-day treatment period.[7]

Assessment of Vascular Reactivity using Venous Occlusion Plethysmography

Objective: To measure forearm blood flow and venous capacitance to assess vasodilator effects.

Protocol:

  • Forearm blood flow and venous compliance were measured using mercury-in-Silastic strain-gauge plethysmography.[7][9]

  • A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation.

  • A venous occlusion cuff on the upper arm is inflated to 40-50 mmHg to obstruct venous outflow without affecting arterial inflow.[9]

  • The rate of increase in forearm volume, measured by the strain gauge, is proportional to forearm blood flow.

  • For venous compliance, the venous occlusion cuff is inflated to various pressures, and the corresponding changes in forearm volume are recorded.

  • Dose-response curves are generated by infusing escalating doses of the vasodilator agent (e.g., nitroglycerin or this compound) into the brachial artery.

G cluster_pleth Plethysmography Cycle Subject Preparation Subject Preparation Brachial Artery Cannulation Brachial Artery Cannulation Subject Preparation->Brachial Artery Cannulation Baseline Measurements Baseline Measurements Brachial Artery Cannulation->Baseline Measurements Drug Infusion (Dose 1) Drug Infusion (Dose 1) Baseline Measurements->Drug Infusion (Dose 1) Plethysmography Measurement Plethysmography Measurement Drug Infusion (Dose 1)->Plethysmography Measurement Drug Infusion (Dose 2) Drug Infusion (Dose 2) Plethysmography Measurement->Drug Infusion (Dose 2) Inflate Wrist Cuff Inflate Wrist Cuff Plethysmography Measurement_2 Plethysmography Measurement_2 Drug Infusion (Dose 2)->Plethysmography Measurement_2 Repeat for each dose Data Analysis Data Analysis Plethysmography Measurement_2->Data Analysis Inflate Venous Occlusion Cuff Inflate Venous Occlusion Cuff Inflate Wrist Cuff->Inflate Venous Occlusion Cuff Record Forearm Volume Change Record Forearm Volume Change Inflate Venous Occlusion Cuff->Record Forearm Volume Change Deflate Cuffs Deflate Cuffs Record Forearm Volume Change->Deflate Cuffs

Figure 2: Workflow for Venous Occlusion Plethysmography.
In Vitro Assessment of Vascular Relaxation in Isolated Aortic Rings

Objective: To assess the direct relaxant effects of drugs on vascular smooth muscle.

Protocol:

  • Thoracic aortas are excised from experimental animals (e.g., rats or rabbits).[10][11]

  • The aortas are cleaned of adherent tissue and cut into rings of 2-4 mm in width.[11]

  • The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[11]

  • The rings are connected to an isometric force transducer to record changes in tension.

  • The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or norepinephrine).

  • Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the vasodilator (this compound or a traditional nitrate).

  • The relaxant response is expressed as a percentage of the pre-contraction tension.

G Aorta Excision Aorta Excision Ring Preparation Ring Preparation Aorta Excision->Ring Preparation Mounting in Organ Bath Mounting in Organ Bath Ring Preparation->Mounting in Organ Bath Equilibration Equilibration Mounting in Organ Bath->Equilibration Pre-contraction Pre-contraction Equilibration->Pre-contraction Cumulative Drug Addition Cumulative Drug Addition Pre-contraction->Cumulative Drug Addition Record Relaxation Record Relaxation Cumulative Drug Addition->Record Relaxation Data Analysis Data Analysis Record Relaxation->Data Analysis

Figure 3: Experimental Workflow for Isolated Aortic Ring Assay.
Measurement of Intracellular cGMP Levels

Objective: To quantify the second messenger response to NO donors.

Protocol:

  • LLC-PK1 kidney epithelial cells are cultured to confluence.[8]

  • To induce tolerance, cells are pre-incubated with a traditional nitrate (e.g., glyceryl trinitrate) for a specified period (e.g., 5 hours).[8]

  • After the pre-incubation, the cells are washed and then stimulated with either the traditional nitrate or this compound.

  • The reaction is stopped, and the cells are lysed.

  • Intracellular cGMP levels are determined using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.[8]

Conclusion

The available evidence strongly suggests that this compound exhibits a significantly lower propensity for inducing tolerance compared to traditional nitrates. This difference is primarily attributed to its direct, enzyme-independent mechanism of nitric oxide release, which circumvents the pathways associated with nitrate tolerance. Clinical studies have shown comparable or superior efficacy of this compound in angina treatment, particularly in long-term scenarios where tolerance to traditional nitrates can be a limiting factor. The lack of cross-tolerance further positions this compound as a valuable therapeutic alternative for patients who have developed tolerance to conventional nitrate therapy. For researchers and drug development professionals, the distinct pharmacological profile of this compound highlights a promising avenue for the development of novel vasodilators with improved long-term efficacy and safety profiles.

References

Safety Operating Guide

Navigating the Safe Disposal of Linsidomine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of Linsidomine, a potent vasodilator and spontaneous generator of reactive oxygen and nitrogen species (ROS/RNS).[1] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance within research and drug development settings.

While some suppliers classify this compound hydrochloride as a non-hazardous substance under the Globally Harmonized System (GHS), others provide hazard statements indicating potential for harm if swallowed, or if it comes into contact with skin, eyes, or is inhaled. Given this conflicting information and the compound's significant biological activity, a cautious approach to its handling and disposal is imperative. All laboratory chemicals should be treated as potentially hazardous.

Key Chemical and Safety Data for this compound Hydrochloride

For quick reference, the following table summarizes critical information for this compound hydrochloride (SIN-1 chloride).

IdentifierValue
Chemical Name 3-Morpholinosydnonimine hydrochloride
Synonyms SIN-1 chloride, this compound HCl
CAS Number 16142-27-1
Molecular Formula C₆H₁₁ClN₄O₂
Molecular Weight 206.63 g/mol
GHS Classification Not consistently classified as hazardous; however, some suppliers indicate potential hazards.
Storage Store in a freezer at temperatures below -20°C. Keep container tightly closed.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect all solid waste, including empty vials, contaminated pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.

  • For solutions, consult your institution's chemical waste guidelines. Small quantities may be absorbed onto an inert material and disposed of as solid waste.

3. Container Management:

  • Ensure the waste container is properly sealed to prevent leaks or spills.

  • Label the container clearly with "Hazardous Waste" and "this compound."

4. Disposal Pathway:

  • Dispose of the this compound waste through your institution's approved hazardous waste management program.

  • This typically involves collection by a certified chemical waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

5. Spill Management:

  • In the event of a spill, avoid generating dust from solid material.

  • For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Linsidomine_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Labware) ppe->assess_waste solid_waste Solid Waste: Collect in Labeled Hazardous Waste Container assess_waste->solid_waste Solid liquid_waste Liquid Waste: Consult Institutional Guidelines (e.g., Absorb and containerize) assess_waste->liquid_waste Liquid seal_container Securely Seal and Label Waste Container solid_waste->seal_container liquid_waste->seal_container storage Store in Designated Hazardous Waste Area seal_container->storage disposal Arrange for Pickup by Certified Waste Disposal Vendor storage->disposal end End: Disposal Complete disposal->end

This compound Disposal Workflow

Logical Framework for Handling and Disposal Decisions

The following diagram outlines the logical considerations for safely managing this compound in a laboratory setting.

Linsidomine_Handling_Disposal_Logic start Start: Handling this compound risk_assessment Perform Risk Assessment: - Review SDS - Note Conflicting Hazard Info - Acknowledge Biological Activity start->risk_assessment precautionary_principle Apply Precautionary Principle: Treat as Potentially Hazardous risk_assessment->precautionary_principle handling Handling Procedures: - Use in well-ventilated area - Avoid dust/aerosol generation - Wear appropriate PPE precautionary_principle->handling waste_generated Waste is Generated handling->waste_generated disposal_protocol Follow Specific Disposal Protocol: - Segregate Waste - Use Labeled Containers - Professional Disposal Service waste_generated->disposal_protocol documentation Document Waste Disposal (as per institutional policy) disposal_protocol->documentation end End: Safe Management Cycle documentation->end

This compound Handling & Disposal Logic

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Linsidomine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Linsidomine, a vasodilator and platelet aggregation inhibitor.[1] Due to its classification and potential hazards, including possible damage to fertility or an unborn child and damage to organs through prolonged or repeated exposure, stringent adherence to these protocols is imperative to ensure a safe laboratory environment.[2]

Hazard and Safety Data Summary

All personnel must be familiar with the following hazard classifications and precautionary measures before handling this compound.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity H302: Harmful if swallowed[3]P264: Wash hands thoroughly after handling.
H332: Harmful if inhaled[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
Skin Corrosion/Irritation H315: Causes skin irritation[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Reproductive Toxicity H360: May damage fertility or the unborn child[2]P201: Obtain special instructions before use.[2] P202: Do not handle until all safety precautions have been read and understood.[2]
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs (Blood) through prolonged or repeated exposure[2]P260: Do not breathe dust.[2] P314: Get medical advice/attention if you feel unwell.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical barrier to exposure. The following PPE is mandatory when handling this compound in solid or solution form.

PPE CategoryItemSpecifications
Hand Protection Double GlovingWear two pairs of chemotherapy-rated nitrile gloves.[4][5]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-lint, non-absorbent material.[4][5]
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 respirator is the minimum requirement for handling powder. For procedures that may generate aerosols, a higher level of protection, such as a powered air-purifying respirator (PAPR), is recommended.[5][6]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles should be worn at all times.[5] A face shield must be worn over safety goggles during procedures with a high risk of splashing.[5]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must occur within a certified chemical fume hood or a biological safety cabinet to control airborne particles.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage. Wear a single pair of gloves and a lab coat for the initial inspection.

  • If the package is compromised, isolate it and immediately contact your institution's Environmental Health and Safety (EHS) office.

  • If intact, transport the container to the designated, secure storage area.

  • Store this compound in a tightly sealed container in a freezer at -20°C for up to one month or at -80°C for up to six months.[1] The storage area should be clearly labeled with a hazard warning. Store locked up.[2]

2. Preparation of Solutions:

  • Don all required PPE as specified in the table above.

  • Conduct all weighing and solution preparation within a chemical fume hood.

  • Handle the solid form carefully to avoid generating dust. Use dedicated, clean, non-sparking tools.

  • When preparing solutions, add the solvent slowly to the solid to minimize splashing.

3. Experimental Use:

  • Ensure all manipulations are performed within a designated containment area.

  • Keep all containers of this compound covered when not in immediate use.

  • After use, decontaminate all surfaces and equipment with an appropriate cleaning agent. Consult your EHS office for recommended decontamination procedures.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

1. Waste Segregation and Collection:

  • Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.

2. Final Disposal:

  • All hazardous waste containers must be clearly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.

  • Arrange for the disposal of all this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

  • Do not dispose of this compound down the drain or in the regular trash.

This compound Handling and Disposal Workflow

LinsidomineWorkflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive Shipment inspect Inspect Package (Single Gloves, Lab Coat) receive->inspect transport Transport to Secure Area inspect->transport store Store at -20°C or -80°C (Locked and Labeled) transport->store don_ppe Don Full PPE store->don_ppe weigh Weigh Solid don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Experimental Use prepare_solution->experiment segregate Segregate Waste (Sharps, Solid, Liquid) experiment->segregate label_waste Label Hazardous Waste segregate->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.